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  • Product: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
  • CAS: 3128-29-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY)

For Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, commonly referred to as 4PY or N1-Methyl-4-pyridone-3-carboxamide, is a pivotal molecule at the i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, commonly referred to as 4PY or N1-Methyl-4-pyridone-3-carboxamide, is a pivotal molecule at the intersection of human metabolism, toxicology, and cardiovascular research. As a terminal metabolite of niacin (Vitamin B3) and the essential cofactor nicotinamide adenine dinucleotide (NAD), its presence and concentration in biological fluids offer a window into metabolic flux and potential pathological states. This guide provides a comprehensive overview of 4PY, detailing its fundamental chemical and physical properties, synthesis, and analytical characterization. Furthermore, it delves into its biological significance, particularly its role as a uremic toxin and its emerging association with endothelial dysfunction, oxidative stress, and cardiovascular disease in the context of chronic kidney disease. This document is intended to serve as a foundational resource for researchers investigating the multifaceted roles of this intriguing pyridine derivative.

Introduction: A Metabolite of Consequence

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY) is a heterocyclic organic compound that holds a significant position in human biochemistry.[1] It is one of the end products of the metabolic degradation of niacin and nicotinamide adenine dinucleotide (NAD), essential molecules in cellular redox reactions and energy metabolism. The biosynthesis of 4PY occurs in the liver through the oxidation of its precursor, N1-methylnicotinamide, a reaction catalyzed by a soluble enzyme system where the oxygen atom at the 4-position is derived from water.[1]

While a normal constituent of human urine, with an average excretion of approximately 7.12 μmol per day, the accumulation of 4PY has been implicated in pathological conditions.[1] It is now recognized by the European Uremic Toxin Working Group as a uremic toxin, a class of compounds that are retained in the body during renal impairment and contribute to the uremic syndrome.[1] Elevated serum levels of 4PY are observed in patients with chronic renal failure.[1] Recent studies have begun to shed light on its detrimental effects, with a 2024 study linking elevated 4PY levels to an increased risk of cardiovascular disease through the promotion of vascular inflammation.[1] This guide will provide a detailed exploration of the fundamental properties and biological implications of this important metabolite.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4PY is essential for its synthesis, purification, handling, and use in experimental settings.

PropertyValueSource(s)
IUPAC Name 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
Synonyms N1-Methyl-4-pyridone-3-carboxamide, 4PY, Me4PY[2][3]
CAS Number 769-49-3[2]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Appearance Solid
Melting Point 176 °C[2]
Solubility Slightly soluble in Ethanol; 5 mg/mL in PBS (pH 7.2)[3][4]
Storage Store at < -15°C in a well-closed container.[2]

Synthesis and Purification

The chemical synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide can be achieved through a multi-step process starting from 4-chloronicotinic acid.[5] The following protocol is based on a published synthetic route.

Synthetic Pathway

Synthesis of 4PY Figure 1: Synthetic Pathway for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide A 4-Chloronicotinic acid B O-methyl 4-methoxypyridine-3-carboxylate A->B Acetyl chloride, Methanol, 65-70°C C 4-Methoxypyridine-3-carboxamide B->C Ammonia in Methanol, rt D N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY) C->D Iodomethane, Methanol/Water, 60°C

Caption: Synthetic route to 4PY from 4-chloronicotinic acid.

Detailed Synthesis Protocol

Step 1: Synthesis of O-methyl 4-methoxypyridine-3-carboxylate [5]

  • To a solution of 4-chloronicotinic acid (1.0 g, 6.34 mmol) in anhydrous methanol (18.5 mL), add acetyl chloride (1.42 mL) at 0 °C.

  • Stir the reaction mixture under a nitrogen atmosphere overnight at 65–70 °C.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude product in a saturated sodium bicarbonate solution to adjust the pH to 8–9.

  • Extract the aqueous layer with chloroform (2 x 15 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Step 2: Synthesis of 4-Methoxypyridine-3-carboxamide [5]

  • Charge a sealed tube with O-methyl 4-methoxypyridine-3-carboxylate (0.5 g, 2.76 mmol) and a methanolic ammonia solution (28–30%, 15 mL).

  • Stir the resulting mixture at room temperature for 15 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • Triturate the residue with water.

  • Filter the solid product and wash with water to yield 4-methoxypyridine-3-carboxamide.

Step 3: Synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (1) [5]

  • To a solution of 4-methoxypyridine-3-carboxamide (438 mg, 2.88 mmol) in a methanol:water (9:1) mixture (10 mL), add iodomethane (1.74 mL, 28 mmol).

  • Stir the reaction under a nitrogen atmosphere for 24 hours at 60 °C.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final compound.

Biological Activity and Mechanism of Action

4PY is increasingly recognized for its role in the pathophysiology of chronic kidney disease (CKD) and associated cardiovascular complications.

Uremic Toxicity and Oxidative Stress

As a uremic toxin, 4PY accumulates in patients with impaired renal function.[1] Studies have demonstrated a significant positive correlation between plasma levels of 4PY and markers of oxidative stress, such as malondialdehyde (MDA), in patients with chronic renal failure.[3] Conversely, a negative correlation has been observed with the antioxidant glutathione (GSH).[6] This suggests that an elevated concentration of 4PY is linked to an imbalanced redox state, a hallmark of uremia that contributes to widespread cellular damage.

Endothelial Dysfunction and Cardiovascular Implications

Emerging evidence points to 4PY as a contributor to endothelial dysfunction, a critical early event in the development of atherosclerosis and other cardiovascular diseases. One proposed mechanism involves the impairment of nitric oxide (NO) production by endothelial nitric oxide synthase (eNOS).[7] 4PY may interfere with the L-arginine/NO pathway, leading to reduced vasodilation and a pro-inflammatory, pro-thrombotic endothelial phenotype.[7] A recent study has directly linked elevated levels of 4PY with an increased risk of cardiovascular disease, underscoring its role in promoting vascular inflammation.[1]

Potential Role in Vascular Calcification

Vascular calcification, the pathological deposition of calcium phosphate in blood vessels, is a major contributor to cardiovascular morbidity and mortality in CKD patients. Uremic toxins are known to promote this process by inducing a phenotypic switch of vascular smooth muscle cells (VSMCs) to osteoblast-like cells.[8] While direct studies on 4PY's role in vascular calcification are still emerging, its classification as a uremic toxin and its association with oxidative stress and inflammation suggest a plausible contribution to this pathology.

Mechanism_of_Action Figure 2: Hypothesized Mechanism of 4PY-Induced Endothelial Dysfunction cluster_0 Chronic Kidney Disease cluster_1 Endothelial Cell Elevated 4PY Elevated 4PY Oxidative Stress Oxidative Stress Elevated 4PY->Oxidative Stress eNOS Dysfunction eNOS Dysfunction Elevated 4PY->eNOS Dysfunction Inflammation Inflammation Oxidative Stress->Inflammation Reduced NO Reduced NO eNOS Dysfunction->Reduced NO Endothelial Dysfunction Endothelial Dysfunction Inflammation->Endothelial Dysfunction Reduced NO->Endothelial Dysfunction Cardiovascular Disease Cardiovascular Disease Endothelial Dysfunction->Cardiovascular Disease

Caption: Hypothesized pathways of 4PY's contribution to endothelial dysfunction.

Analytical Methodologies

Accurate and sensitive quantification of 4PY in biological matrices is crucial for both clinical diagnostics and research. High-performance liquid chromatography (HPLC) is a well-established method for this purpose.

HPLC-UV Method for Quantification in Urine

The following protocol is adapted from the method described by Shibata et al. (1988) for the simultaneous determination of nicotinamide and its metabolites.[7]

5.1.1. Chromatographic Conditions

  • Column: 7-ODS-L (250 mm x 4.6 mm I.D., 7 µm particle size)

  • Mobile Phase: 10 mM potassium dihydrogenphosphate-acetonitrile (96:4, v/v), pH adjusted to 3.0 with concentrated phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Internal Standard: Isonicotinamide

5.1.2. Sample Preparation (Urine)

  • Urine samples are collected and stored at -20°C until analysis.

  • Prior to injection, samples are thawed and centrifuged to remove any particulate matter.

  • An appropriate volume of the supernatant is mixed with the internal standard solution.

  • The mixture is then directly injected into the HPLC system.

5.1.3. Method Performance

The described method has a reported detection limit of 2 pmol (304 pg) for 4PY at a signal-to-noise ratio of 5:1. The total analysis time is approximately 15 minutes.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of 4PY.

5.2.1. 1H and 13C NMR Data

The following NMR data has been reported for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide:[5]

  • 1H NMR (MeOD), δ, ppm: 8.87 (s, 1H, H1), 8.51 (d, J = 5.96 Hz, 1H, H6), 7.21 (d, J = 6.0 Hz, 1H, H5), 4.04 (s, 3H, –OMe).

  • 13C NMR (MeOD), δ, ppm: 166.50 (C4), 164.35 (C7), 153.02 (C2), 151.37 (C6), 118.16 (C3), 107.51 (C5), 55.55 (C8).

A visual representation of the 1H NMR spectrum is also available in public databases.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of 4PY, a derivatization step is typically required to increase its volatility.

5.3.1. General GC-MS Protocol Outline

GCMS_Workflow Figure 3: General Workflow for GC-MS Analysis of 4PY Sample_Prep Sample Preparation (e.g., Urine extraction) Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization Increase Volatility GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection and Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A generalized workflow for the analysis of 4PY using GC-MS.

A common derivatization procedure involves a two-step process of methoximation followed by silylation to convert the polar functional groups into more volatile derivatives suitable for GC analysis.

Conclusion

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a molecule of growing importance in biomedical research. Its role as a key metabolite of niacin and NAD, coupled with its identification as a uremic toxin with implications in cardiovascular disease, positions it as a significant biomarker and a potential therapeutic target. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and analytical methods, as well as its biological significance. Further research into the precise molecular mechanisms by which 4PY exerts its effects will be crucial in developing strategies to mitigate its pathological consequences in chronic kidney disease and beyond.

References

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. (2021). International Journal of Molecular Sciences, 22(3), 1145. [Link]

  • Grokipedia. (2026, January 7). N1-Methyl-4-pyridone-3-carboxamide. Retrieved from [Link]

  • Human Metabolome Database. (2006, August 13). Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). Retrieved from [Link]

  • Shibata, K., Kawada, T., & Iwai, K. (1988). Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 424(1), 23-28. [Link]

  • The Impact of Uremic Toxins on Vascular Smooth Muscle Cell Function. (2019). Toxins, 11(10), 573. [Link]

  • An unusual nicotinamide derivative, 4-pyridone-3-carboxamide ribonucleoside (4PYR), is a novel endothelial toxin and oncometabolite. (2021). Scientific Reports, 11(1), 19083. [Link]

  • Role of Uremic Toxins in Early Vascular Ageing and Calcification. (2021). Toxins, 13(7), 483. [Link]

  • Rutkowski, P., Słomińska, E. M., Szołkiewicz, M., et al. (2007). Relationship between uremic toxins and oxidative stress in patients with chronic renal failure. Scandinavian Journal of Urology and Nephrology, 41(3), 243-248. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY)

Abstract N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, commonly abbreviated as 4PY, is a heterocyclic organic compound of significant interest in metabolic and clinical research. As a terminal metabolite of the nicot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, commonly abbreviated as 4PY, is a heterocyclic organic compound of significant interest in metabolic and clinical research. As a terminal metabolite of the nicotinamide-adenine dinucleotide (NAD) degradation pathway, its accumulation in serum is a notable biomarker.[1][2] This guide provides a comprehensive overview of 4PY, detailing its chemical identity, physicochemical properties, biochemical significance, and relevant methodologies for its study. Particular focus is given to its role as a uremic toxin and its association with chronic kidney disease and cardiovascular conditions, making this document essential for researchers in pharmacology, toxicology, and drug development.[1][3]

Chemical Identity and Nomenclature

Precise identification is foundational to all scientific inquiry. While the compound is often referred to by its topic name, the formal IUPAC nomenclature clarifies the precise location of the methyl group on the pyridine ring.

  • IUPAC Name : 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.[1][2] This name specifies that the methyl group is attached to the nitrogen atom at position 1 of the pyridine ring.

  • Synonyms : The compound is known by several names in literature and chemical databases, including N1-Methyl-4-pyridone-3-carboxamide, 4PY, 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide, and 1-Methyl-4-pyridone-3-carboxamide.[2][3][4]

  • CAS Number : 769-49-3.[1][2][3]

  • Chemical Class : It belongs to the class of organic compounds known as nicotinamides, which are characterized by a pyridine ring substituted at position 3 with a carboxamide group.[2][5]

Structural Representation

The molecular structure dictates the compound's chemical behavior and biological interactions.

Caption: 2D structure of 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Molecular Identifiers

For computational and database-driven research, standardized molecular identifiers are critical.

  • SMILES : CN1C=CC(=O)C(=C1)C(=O)N[2][3]

  • InChI : InChI=1S/C7H8N2O2/c1-9-3-2-6(10)5(4-9)7(8)11/h2-4H,1H3,(H2,8,11)[1][4]

  • InChI Key : KTLRWTOPTKGYQY-UHFFFAOYSA-N[2][4]

Physicochemical Properties

The following table summarizes key computed and experimental properties of 4PY, which are essential for designing analytical methods, assessing bioavailability, and understanding its toxicokinetics.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂PubChem[1]
Molar Mass 152.15 g/mol PubChem[1]
Physical Description SolidHMDB[1]
Water Solubility 115 g/L (Predicted)FooDB[5]
logP -0.1 to -0.56 (Predicted)PubChem, FooDB[1][5]
pKa (Strongest Basic) 0.39 (Predicted)FooDB[5]
Polar Surface Area 63.4 ŲFooDB[5]
Hydrogen Bond Donors 1FooDB[5]
Hydrogen Bond Acceptors 3FooDB[5]

Synthesis and Chemical Reactivity

While 4PY is primarily studied as a metabolite, understanding its synthesis is crucial for producing analytical standards and exploring derivatives. The synthesis of the 4-oxo-1,4-dihydropyridine-3-carboxamide core is well-established in medicinal chemistry, as this scaffold is present in numerous bioactive compounds.[6][7]

A common synthetic approach involves the condensation of a primary amine with a suitable β-ketoester derivative, followed by cyclization. For N-substituted analogues like 4PY, this can be achieved through direct N-alkylation of the pyridone ring or by starting with a methylated amine.

Exemplar Synthetic Protocol: Amide Condensation

The following protocol is a generalized method for forming the amide bond on a pre-formed pyridone ring, adapted from methodologies used for similar structures.[8]

  • Activation of Carboxylic Acid : Dissolve 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid in an anhydrous polar aprotic solvent (e.g., DMF).

  • Coupling Agents : Add coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) to the solution at 0°C to form an active ester intermediate. This step is critical to prevent side reactions and enhance yield.

  • Amine Addition : Introduce the amine source (in this case, ammonia or an equivalent) and a non-nucleophilic base like Diisopropylethylamine (DIPEA).

  • Reaction : Allow the reaction to proceed with stirring, often at a slightly elevated temperature (e.g., 50°C), for several hours until completion, monitored by TLC or LC-MS.

  • Workup and Purification : Quench the reaction with water and purify the resulting product using standard techniques such as crystallization or column chromatography to yield the final N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Biochemical Significance and Pathophysiological Role

The primary relevance of 4PY to researchers lies in its role as an endogenous metabolite and its accumulation in disease states.

Metabolic Pathway

4PY is a terminal breakdown product of Nicotinamide (a form of Vitamin B3) and NAD. The pathway is a key part of normal human metabolism.[2]

Caption: Simplified metabolic pathway from NAD to 4PY.

This process primarily occurs in the cytoplasm, and 4PY is normally excreted in the urine.[1][2]

Role as a Uremic Toxin

In patients with chronic renal failure (CRF), impaired kidney filtration leads to the accumulation of metabolic waste products in the blood, a class of compounds known as uremic toxins.[1] 4PY is recognized as a significant small, water-soluble uremic toxin.[1][5]

The pathogenic mechanism of uremic toxins like 4PY is an area of active research. Elevated levels are believed to contribute to systemic inflammation and oxidative stress. One proposed mechanism involves the inhibition of the enzyme NADPH oxidase (specifically NOX4, abundant in the kidney and heart), which leads to the overproduction of reactive oxygen species (ROS).[1] This ROS-induced stress can then trigger downstream epigenetic changes, such as the silencing of the protective protein Klotho, further exacerbating renal and cardiovascular damage.[1] Recent studies have also linked high levels of 4PY and its precursors to an increased risk of major adverse cardiovascular events.[3]

Conclusion

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY) is more than a simple metabolic byproduct; it is a key molecule at the intersection of nutrition, metabolism, and pathology. Its clear identification, well-defined chemical properties, and profound clinical relevance as a uremic toxin make it a subject of critical importance. For researchers in drug development and clinical science, understanding the synthesis, detection, and biological impact of 4PY is essential for developing diagnostics and therapeutics aimed at mitigating the systemic consequences of chronic kidney and cardiovascular diseases.

References

  • 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | C7H8N2O2 | CID 440810 . PubChem. [Link]

  • N-methyl-1,4-dihydropyridine-3-carboxamide | C7H10N2O | CID 21126010 . PubChem. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates . National Institutes of Health (NIH). [Link]

  • 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide . National Institutes of Health (NIH). [Link]

  • N1-Methyl-4-pyridone-3-carboxamide . Wikipedia. [Link]

  • Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194) . Human Metabolome Database (HMDB). [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates . ResearchGate. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates . Beilstein Journal of Organic Chemistry. [Link]

  • Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331) . FooDB. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates . Europe PMC. [Link]

  • 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | C7H7NO3 | CID 22498643 . PubChem. [Link]

Sources

Foundational

"N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" physicochemical characteristics

Abstract This technical guide provides a comprehensive overview of the physicochemical characteristics of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, a significant metabolite of niacin and nicotinamide adenine dinu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, a significant metabolite of niacin and nicotinamide adenine dinucleotide (NAD). This document is intended for researchers, scientists, and professionals in the fields of drug development, metabolomics, and medicinal chemistry. It delves into the compound's structural and physical properties, proposes a viable synthetic pathway, and offers a detailed analysis of its spectroscopic signatures. The biological context of this molecule, particularly its emerging association with cardiovascular health, is also briefly discussed to provide a holistic understanding of its scientific relevance.

Introduction

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, also known as N1-Methyl-4-pyridone-3-carboxamide or 4PY, is a heterocyclic organic compound belonging to the nicotinamide class.[1][2] It is an end product of NAD degradation and is considered a normal human metabolite.[1] Recent studies have brought this molecule to the forefront of biomedical research due to its potential role as a biomarker and its association with an increased risk of cardiovascular disease.[3] A thorough understanding of its fundamental physicochemical properties is therefore crucial for advancing research into its biological functions and potential therapeutic implications. This guide aims to consolidate the available technical data and provide expert insights into the characterization of this important molecule.

Physicochemical Properties

The fundamental physicochemical properties of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide are summarized in the table below. These characteristics are essential for its handling, formulation, and analysis in a research setting.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[4]
Molecular Weight 152.15 g/mol [4]
CAS Number 769-49-3[4]
Appearance White to off-white solid[5]
Melting Point 176 °C[4]
Water Solubility (Predicted) 115 g/L[6]
logP (Predicted) -1.0[6]
pKa (Strongest Acidic, Predicted) 15.73[6]
pKa (Strongest Basic, Predicted) 0.39[6]

Based on its predicted pKa, N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is an extremely weak basic (essentially neutral) compound.[1][6]

Synthesis and Purification

Proposed Synthetic Pathway

G cluster_0 Step 1: Amidation cluster_1 Step 2: N-Methylation 4-Hydroxynicotinic_acid 4-Hydroxynicotinic Acid 4-Oxo-1,4-dihydropyridine-3-carboxamide 4-Oxo-1,4-dihydropyridine-3-carboxamide 4-Hydroxynicotinic_acid->4-Oxo-1,4-dihydropyridine-3-carboxamide Amidation Ammonia Ammonia N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide 4-Oxo-1,4-dihydropyridine-3-carboxamide->N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide N-Methylation Methyl_iodide Methyl Iodide

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 4-Oxo-1,4-dihydropyridine-3-carboxamide

This step involves the amidation of 4-hydroxynicotinic acid. A reliable method for a similar transformation involves the use of a coupling agent.[1]

  • To a solution of 4-hydroxynicotinic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes.

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonia in an appropriate solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-oxo-1,4-dihydropyridine-3-carboxamide.

Step 2: Synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

This step involves the N-methylation of the intermediate product.

  • Dissolve 4-oxo-1,4-dihydropyridine-3-carboxamide (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 equivalents) to the solution and stir for 30 minutes at room temperature.

  • Add methyl iodide (CH₃I) (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.

  • After completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. A publicly available ¹H NMR spectrum for this compound serves as a primary reference.[8]

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
H-2~8.5s1H
H-5~6.5d1H
H-6~7.8d1H
N-CH₃~3.6s3H
-CONH₂~7.5 and ~8.0br s2H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The values provided are estimations based on the available spectrum and data for similar compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Chemical Shifts:

CarbonChemical Shift (δ, ppm)
C=O (carboxamide)~165-170
C-4 (pyridone C=O)~175-180
C-2~140-145
C-3~115-120
C-5~110-115
C-6~135-140
N-CH₃~40-45
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying the functional groups present in the molecule. The expected characteristic absorption bands are based on typical values for amides and pyridones.[5][11]

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amide)3100-3400Medium-Strong, Broad
C-H Stretch (aromatic & aliphatic)2900-3100Medium-Weak
C=O Stretch (pyridone)~1650Strong
C=O Stretch (amide I)~1680Strong
N-H Bend (amide II)~1620Medium
C=C and C=N Stretch (ring)1400-1600Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 152.

Predicted Fragmentation Pattern:

A common fragmentation pathway for N-alkyl pyridones involves the loss of CO (28 Da) from the pyridone ring.[12] The amide group can also undergo fragmentation.

G M [C₇H₈N₂O₂]⁺˙ m/z = 152 F1 [M - CO]⁺˙ m/z = 124 M->F1 - CO F2 [M - CONH₂]⁺ m/z = 108 M->F2 - •CONH₂ F3 [M - CH₃]⁺ m/z = 137 M->F3 - •CH₃

Caption: Predicted major fragmentation pathways in EI-MS.

Biological Context

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a metabolite of nicotinamide and is biosynthesized from 1-methylnicotinamide, a reaction mediated by aldehyde oxidase.[1][13] It is considered a uremic toxin, as it can accumulate in the blood in cases of poor kidney function.[14] Recent research has identified a potential link between elevated levels of this metabolite and an increased risk of cardiovascular disease, making it a molecule of significant interest in clinical and diagnostic research.[3]

Conclusion

This technical guide provides a detailed physicochemical profile of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. By consolidating known data and providing expert-driven predictions for its synthesis and spectroscopic characteristics, this document serves as a valuable resource for researchers. The information presented herein is intended to facilitate further investigation into the chemical properties and biological significance of this increasingly important metabolite.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (2006). Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). HMDB. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. (a) Experimental FTIR spectrum of 4-pyridyliminopropadienone 9... Retrieved from [Link]

  • (n.d.). Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2).
  • (n.d.).
  • SpectraBase. (n.d.). N-Methyl-4-pyridone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • FooDB. (2011). Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. Retrieved from [Link]

  • Quinn, G. P., & Greengard, P. (1966). The pathway for the biosynthesis of N 1-methyl-4-pyridone-3-carboxamide. Archives of Biochemistry and Biophysics, 115(1), 146–152.
  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (&de -...). Retrieved from [Link]

  • ResearchGate. (2025). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

  • (n.d.). 1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ).
  • (n.d.). Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones.
  • ACS Publications. (n.d.). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation | Chemical Research in Toxicology. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of ( a ) poly(4-vinyl pyridine); ( b ) poly(4VP- co -NVP); and ( c ) poly(BVPC- co -NVP). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Retrieved from [Link]

  • Wikipedia. (n.d.). N1-Methyl-4-pyridone-3-carboxamide. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). MASS SPECTROMETRY - FRAGMENTATION PATTERNS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me? Retrieved from [Link]

  • Chemsrc. (2025). 1-methyl-4-oxo-pyridine-3-carboxamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4-pyridones. Retrieved from [Link]

Sources

Exploratory

"N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" spectroscopic data (NMR, IR, Mass Spec)

A Spectroscopic and Analytical Guide to N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide Introduction N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, also known as N1-Methyl-4-pyridone-3-carboxamide (4PY), is a signifi...

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic and Analytical Guide to N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Introduction

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, also known as N1-Methyl-4-pyridone-3-carboxamide (4PY), is a significant metabolite of the nicotinamide-adenine dinucleotide (NAD) degradation pathway.[1] As a member of the nicotinamide family, its presence and concentration in biological systems are of considerable interest in metabolomics and clinical research, particularly as a potential uremic toxin that accumulates in the blood.[1] Accurate and unambiguous identification of this molecule is paramount for researchers in drug development and diagnostics.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for scientists requiring definitive structural characterization of this compound.

Molecular Structure and Physicochemical Properties

The structural integrity of a molecule is the foundation of its chemical and biological identity. Understanding the arrangement of atoms and functional groups is the first step in predicting and interpreting its spectroscopic behavior.

PropertyValue
Chemical Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
CAS Registry Number 769-49-3[1]
Common Names N1-Methyl-4-pyridone-3-carboxamide, 1-methyl-4-oxopyridine-3-carboxamide
Class Nicotinamides[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Theoretical Framework & Predicted Data

The structure of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide features a substituted pyridone ring. The electron-withdrawing nature of the ring nitrogen, the C4-ketone, and the C3-carboxamide group significantly influences the chemical shifts of the ring protons, pushing them downfield. The N-methyl group is expected to appear as a singlet in a region typical for methyl groups attached to a nitrogen within a heteroaromatic system.

Based on data from the closely related compound 4-pyridone-3-carboxamide (4PY)[2], we can confidently predict the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Approx. Coupling Constant (J, Hz) Assignment Rationale
~8.65 d ~2.5 H-2 Adjacent to the electron-deficient ring nitrogen and the carboxamide group.
~7.80 dd ~7.5, 2.5 H-6 Coupled to both H-5 and H-2 (long-range).
~6.45 d ~7.5 H-5 Coupled to H-6.
~3.80 s - N-CH₃ Singlet, typical for an N-methyl group on a pyridone ring.

| ~7.90 (br s), ~7.60 (br s) | br s | - | -CONH₂ | Two broad singlets for the two non-equivalent amide protons, which are exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~175.0 C-4 (Ketone C=O) Downfield shift characteristic of a ketone carbonyl within a conjugated system.
~166.0 C-7 (Amide C=O) Typical chemical shift for a primary amide carbonyl.
~145.0 C-2 Adjacent to ring nitrogen and C-3.
~140.0 C-6 Vinylogous position relative to the ketone.
~118.0 C-5 Shielded relative to other ring carbons.
~115.0 C-3 Carbon bearing the carboxamide substituent.

| ~45.0 | N-CH₃ | Characteristic shift for an N-methyl group in this environment. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation. The choice of DMSO-d₆ as a solvent is strategic; its high polarity readily dissolves the analyte, and it allows for the observation of exchangeable amide N-H protons, which would be lost in solvents like D₂O.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tuning and Shimming: Tune and match the probe for ¹H frequency. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition of ¹H Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum with sufficient scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.

  • Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ carbons.

  • Acquisition of 2D Spectra (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations (e.g., between H-5 and H-6).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument shim Tune & Shim instrument->shim acq_1h Acquire 1D ¹H shim->acq_1h acq_13c Acquire 1D ¹³C acq_1h->acq_13c acq_2d Acquire 2D COSY/HSQC acq_13c->acq_2d process Fourier Transform, Phase & Baseline Correction acq_2d->process analysis Structural Assignment process->analysis

Caption: NMR data acquisition and processing workflow.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint" that is invaluable for confirming their presence.

Expected IR Absorption Bands

The IR spectrum of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide will be dominated by absorptions from its two carbonyl groups (ketone and amide) and the N-H bonds of the primary amide. The positions of these bands are sensitive to conjugation and hydrogen bonding.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3400 - 3100 N-H Stretch Primary Amide (-CONH₂) Typically two bands (asymmetric and symmetric stretching), often broadened by hydrogen bonding.
3100 - 3000 C-H Stretch Aromatic/Vinylic C-H Stretching of C-H bonds on the pyridone ring.
2980 - 2850 C-H Stretch Aliphatic C-H Stretching of C-H bonds in the N-methyl group.
~1680 C=O Stretch Ketone (C4=O) Lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the ring double bonds.
~1650 C=O Stretch (Amide I) Amide (-CONH₂) The primary absorption for the amide carbonyl.
~1620 C=C Stretch Ring C=C Stretching of the carbon-carbon double bonds within the dihydropyridine ring.

| ~1580 | N-H Bend (Amide II) | Amide (-CONH₂) | Bending vibration of the amide N-H bonds. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation and provides high-quality spectra of solid or liquid samples.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, clean the ATR crystal thoroughly.

IR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_result Result clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply_sample Place Sample on Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spec Acquire Sample Spectrum apply_pressure->acquire_spec process Background Subtraction acquire_spec->process interpret Interpret Spectrum process->interpret

Caption: ATR-FTIR data acquisition workflow.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Ionization and Predicted Spectrum

For a polar, non-volatile molecule like N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, Electrospray Ionization (ESI) is the method of choice. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight determination.

Table 4: Predicted High-Resolution ESI-MS Data

Ion Calculated m/z Observed m/z Assignment
[M+H]⁺ 153.0664 ~153.066 Protonated Parent Molecule

| [M+Na]⁺ | 175.0483 | ~175.048 | Sodium Adduct |

Tandem MS (MS/MS) Fragmentation: By selecting the parent ion (m/z 153.07) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated to confirm the structure.

  • Predicted Fragment 1 (m/z 136.04): Loss of the amino group (-NH₃) from the parent ion.

  • Predicted Fragment 2 (m/z 108.04): Subsequent loss of carbon monoxide (-CO) from the m/z 136 fragment.

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard platform for analyzing such compounds in complex mixtures, allowing for separation prior to mass analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid. The acid aids in protonation for positive-ion ESI.

  • LC Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the compound using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile or methanol + 0.1% formic acid).

  • MS Ionization: Interface the LC eluent directly with an ESI source operating in positive ion mode.

  • Full Scan MS: Acquire data in full scan mode (e.g., m/z 50-500) to detect the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Perform a separate data-dependent acquisition or targeted MS/MS experiment. Isolate the precursor ion (m/z 153.07) in the quadrupole and fragment it in the collision cell.

  • Mass Analysis: Analyze the resulting fragment ions in the mass analyzer (e.g., Time-of-Flight or Orbitrap). Using a high-resolution mass spectrometer (HRMS) is critical for confirming the elemental composition via accurate mass measurement.

MS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis inject Inject Sample (C18 Column) elute Gradient Elution inject->elute ionize ESI Source (Positive Mode) elute->ionize full_scan Full Scan MS (Detect [M+H]⁺) ionize->full_scan msms Tandem MS (MS/MS) (Fragment m/z 153) full_scan->msms confirm_mw Confirm Molecular Weight msms->confirm_mw confirm_struct Confirm Structure via Fragments confirm_mw->confirm_struct

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of multiple techniques. Each method provides a unique and complementary piece of the structural puzzle, leading to an irrefutable identification of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

  • MS confirms the molecular weight (152.15 g/mol ) and elemental formula (C₇H₈N₂O₂).

  • IR confirms the presence of key functional groups: two distinct carbonyls (ketone and amide) and a primary amide N-H.

  • NMR provides the definitive atomic connectivity, confirming the substituted pyridone ring, the N-methyl group, and the carboxamide substituent, and their precise locations relative to one another.

Together, these three techniques provide a self-validating system for the characterization of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, meeting the rigorous standards required in research and drug development.

References

  • Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCrData, 8(7). Available at: [Link]

  • El-Gamel, N. E. A., et al. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Journal of Chemistry. Available at: [Link]

  • Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (2006). N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). HMDB. Available at: [Link]

  • Chmielewski, P., et al. (2019). Increased plasma concentration of 4-pyridone-3-carboxamide-1-ß-D-ribonucleoside (4PYR) in lung cancer. Preliminary studies. PubMed. Available at: [Link]

  • Yurovskaya, M. A., & Karchava, A. V. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Available at: [Link]

  • Saini, S., et al. (2021). Microwave irradiation: A green approach for the synthesis of functionalized: N-methyl-1,4-dihydropyridines. ResearchGate. Available at: [Link]

  • Smolenski, R. T., et al. (2010). Identification of 4-pyridone-3-carboxamide-1-β-D-ribonucleoside Triphosphate (4PYTP). ResearchGate. Available at: [Link]

  • Burbiel, J. C., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed. Available at: [Link]

  • Lin, H., & Chini, E. N. (2022). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. ACS Publications. Available at: [Link]

  • Patel, K. M., & Patel, S. K. (2016). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society. Available at: [Link]

  • Wang, G., et al. (2014). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. National Institutes of Health. Available at: [Link]

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Foundational

A Technical Guide to N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide: From Biological Discovery to Chemical Synthesis

Abstract N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, also known as N-methyl-4-pyridone-3-carboxamide (N-Me-4PY), is a significant terminal metabolite of Nicotinamide Adenine Dinucleotide (NAD+) degradation.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, also known as N-methyl-4-pyridone-3-carboxamide (N-Me-4PY), is a significant terminal metabolite of Nicotinamide Adenine Dinucleotide (NAD+) degradation.[1] Its discovery was intrinsically linked to the foundational research in vitamin B3 (niacin) and NAD+ metabolism, which dates back to the mid-20th century.[2][3][4][5] Initially identified as a key catabolite in biological fluids, the need for pure analytical standards necessitated its chemical synthesis.[1][6] This guide provides a comprehensive overview of the biological significance of N-Me-4PY and details a robust, well-documented multi-step procedure for its chemical synthesis. The protocol, experimental rationale, and characterization data are presented to serve as a vital resource for researchers in metabolomics, drug development, and medicinal chemistry.

The Discovery: A Key Player in NAD+ Catabolism

The story of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is rooted in the broader history of NAD+ research, which began in the early 1900s with studies on fermentation.[5][7] NAD+, a ubiquitous coenzyme essential for cellular redox reactions and energy metabolism, undergoes constant turnover.[7][8] Its degradation products, including N-Me-4PY, are excreted in plasma and urine and serve as important indicators of metabolic processes.[1]

Early investigations in the 1960s focused on elucidating the biochemical pathways of nicotinamide metabolism, leading to the identification of its various derivatives.[2][3][4] N-Me-4PY was discovered to be one of the major end products of this pathway, formed via the oxidation of N-methylnicotinamide.[1] Its presence and concentration in biological samples are now studied in various contexts, including kidney injury and other pathological conditions.[1] The critical need to accurately quantify and study this metabolite spurred the development of reliable methods for its chemical synthesis.

A Modern Synthetic Protocol

A well-established, multi-step synthesis for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide has been described, providing a reliable source of the compound for research purposes.[1][9] The workflow begins with a commercially available starting material, 4-chloronicotinic acid, and proceeds through three key steps to the final product.

Experimental Workflow Diagram

The overall synthetic strategy is depicted below, illustrating the progression from the initial starting material to the final target molecule.

Synthesis_Workflow Start 4-Chloronicotinic Acid (8) Step1_Product O-Methyl 4-methoxypyridine- 3-carboxylate (9) Start->Step1_Product Step 1: Esterification & Methoxylation (MeOH, Acetyl Chloride) Step2_Product 4-Methoxypyridine- 3-carboxamide (10) Step1_Product->Step2_Product Step 2: Amidation (NH4OH in MeOH) Final_Product N-Methyl-4-oxo-1,4-dihydropyridine- 3-carboxamide (1) Step2_Product->Final_Product Step 3: N-Methylation & Demethoxylation (Iodomethane)

Caption: Synthetic pathway for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Step-by-Step Experimental Protocol

The following protocol is adapted from a peer-reviewed methodology.[1]

Step 1: Synthesis of O-methyl 4-methoxypyridine-3-carboxylate (9)

  • Rationale: This initial step serves a dual purpose. First, the carboxylic acid of the starting material (4-chloronicotinic acid) is converted into a methyl ester to prevent it from interfering with subsequent reactions. Second, the chloro group at the 4-position is substituted with a methoxy group, which is a better leaving group in the final step of the synthesis.

  • Procedure:

    • To a solution of 4-chloronicotinic acid (1.0 g, 6.34 mmol) in anhydrous methanol (18.5 mL), add acetyl chloride (1.42 mL) at 0 °C.[1]

    • Stir the reaction mixture under a nitrogen atmosphere overnight at 65–70 °C.[1]

    • Upon completion, concentrate the mixture under reduced pressure.[1]

    • Dissolve the crude product in a saturated sodium bicarbonate (NaHCO₃) solution to achieve a pH of 8–9.[1]

    • Extract the aqueous solution with chloroform (CHCl₃) (2 x 15 mL).[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 4-methoxypyridine-3-carboxamide (10)

  • Rationale: The methyl ester group is converted to a primary carboxamide, which is a key functional group of the final target molecule. This is achieved through ammonolysis.

  • Procedure:

    • Charge a sealed tube with the methyl ester from Step 1 and a methanolic solution of ammonia (NH₃).[1]

    • Stir the resulting mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).[1]

    • Evaporate the solvent under reduced pressure. The resulting residue is triturated with water.[1]

    • Filter the solid product and wash with water to yield 4-methoxypyridine-3-carboxamide.[1]

Step 3: Synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (1)

  • Rationale: This final step achieves N-methylation of the pyridine ring using iodomethane. The reaction conditions also facilitate the cleavage of the 4-methoxy group, which, followed by tautomerization, yields the desired 4-oxo (or 4-pyridone) structure.

  • Procedure:

    • To a solution of 4-methoxypyridine-3-carboxamide (438 mg, 2.88 mmol) in a 9:1 methanol:water mixture (10 mL), add iodomethane (1.74 mL, 28 mmol).[1]

    • Stir the reaction under a nitrogen atmosphere for 24 hours at 60 °C in an oil bath.[1]

    • After the reaction period, cool the mixture in an ice bath for 1 hour.[1]

    • The resulting yellow precipitate is the final product. Filter the solid, wash with cold methanol, and dry under a high vacuum. This step typically yields the product with high purity, requiring no further purification.[1] A yield of 65% has been reported for this step.[1]

Structural Validation and Data

Confirmation of the synthesized N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is achieved through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Data
PropertyValueSource
Chemical Formula C₇H₈N₂O₂
Molar Mass 152.15 g/mol [10]
CAS Number 769-49-3[10][11]
Appearance Yellow precipitate/solid[1]
Melting Point 176 °C[10]
¹H NMR Data Characteristic peaks corresponding to the protons on the pyridone ring and the N-methyl group.[1]
Mass Spectrometry ESI-MS analysis will show a molecular ion peak corresponding to the compound's mass.[1]

Note: Specific chemical shifts in ¹H NMR are dependent on the solvent and instrument used. The linked reference provides detailed spectral data.[1]

Conclusion

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a molecule of significant biological interest, representing a terminal point in the vital NAD+ metabolic pathway. While its discovery was a result of fundamental biochemical investigation, its utility in modern research relies on the availability of pure, chemically synthesized standards. The detailed protocol presented in this guide offers a robust and reproducible method for its synthesis, enabling further investigation into its role in health, disease, and diagnostics. The convergence of biological discovery and chemical synthesis provides researchers with the essential tools needed to advance our understanding of human metabolism.

References

  • Human Metabolome Database. (2006). N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). HMDB. [Link]

  • Sauve, A. A., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. International Journal of Molecular Sciences, 22(3), 1145. [Link]

  • Quinn, G. P., & Greengard, P. (1966). The pathway for the biosynthesis of N 1-methyl-4-pyridone-3-carboxamide. Archives of Biochemistry and Biophysics, 115(1), 146-152. [Link]

  • Chaykin, S. (1964). THE BIOSYNTHESIS N-METHYL-4-PYRIDONE-3-CARBOXAMIDE. Biochimica et Biophysica Acta, 82, 633-634. [Link]

  • FooDB. (2011). N1-Methyl-4-pyridone-3-carboxamide (FDB023331). FooDB. [Link]

  • Wikipedia. (n.d.). N1-Methyl-4-pyridone-3-carboxamide. Wikipedia. [Link]

  • Biocrates. (2022). NAD+ (Nicotinamide Adenine Dinucleotide). Biocrates. [Link]

  • Abelson, D., & Boyle, A. (1963). Photochemistry of a nicotinamide metabolite, N'-methyl-4-pyridone-3-carboxamide. Nature, 197, 460-462. [Link]

  • BDG Synthesis. (n.d.). N-Methyl-4-pyridone-3-carboxamide. BDG Synthesis. [Link]

  • Sauve, A. A., et al. (2022). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. Chemical Research in Toxicology, 35(8), 1374-1384. [Link]

  • Zhou, H., et al. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 759-762. [Link]

  • Ashihara, H., et al. (2008). Metabolic fate of nicotinamide in higher plants. Phytochemistry, 69(10), 1994-2001. [Link]

  • Sauve, A. A., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Semantic Scholar. [Link]

  • AboutNAD. (n.d.). History of NAD+ Research and Discovery. AboutNAD. [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

  • ResearchGate. (2017). Historical timeline of some relevant discoveries in the NAD⁺ field. ResearchGate. [Link]

  • Begley, T. P., et al. (2001). Microbial NAD Metabolism: Lessons from Comparative Genomics. Microbiology and Molecular Biology Reviews, 65(3), 404-426. [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ResearchGate. [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC. [Link]

  • Xin, Q., et al. (2025). Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. Bioorganic & Medicinal Chemistry, 131, 118394. [Link]

  • Xin, Q., et al. (2025). Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. ResearchGate. [Link]

  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(9), 513-519. [Link]

  • ResearchGate. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. ResearchGate. [Link]

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Exploratory

The Endogenous Metabolite N¹-Methyl-4-pyridone-3-carboxamide (4PY): A Technical Guide on its Natural Occurrence, Pathophysiological Significance, and Quantification in Humans

Abstract N¹-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of nicotinamide adenine dinucleotide (NAD⁺) degradation, has transitioned from a mere metabolic endpoint to a molecule of significant clinical inte...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N¹-Methyl-4-pyridone-3-carboxamide (4PY), a terminal metabolite of nicotinamide adenine dinucleotide (NAD⁺) degradation, has transitioned from a mere metabolic endpoint to a molecule of significant clinical interest. This technical guide provides a comprehensive overview of 4PY's natural occurrence in humans, its detailed biosynthetic pathway, and its emerging role as a uremic toxin and potential biomarker in various disease states, including chronic kidney disease (CKD), cardiovascular disease, and cancer. We delve into the enzymatic control of its formation, its pathophysiological implications, and present detailed, field-proven methodologies for its accurate quantification in biological matrices. This document is intended for researchers, clinicians, and professionals in drug development seeking a deeper understanding of 4PY's role in human health and disease.

Introduction: Unveiling N¹-Methyl-4-pyridone-3-carboxamide (4PY)

N¹-Methyl-4-pyridone-3-carboxamide, commonly abbreviated as 4PY, is a naturally occurring pyridone derivative in the human body.[1] It is a product of nicotinamide (a form of vitamin B3) metabolism and a key component of the broader NAD⁺ salvage and degradation pathway.[2] Historically considered an inert waste product, recent evidence has implicated 4PY in the pathophysiology of several diseases, most notably as a uremic toxin that accumulates in individuals with impaired kidney function.[3][4] Its chemical structure features a pyridone ring with a methyl group at the N1 position and a carboxamide group at the C3 position.

This guide will elucidate the journey of 4PY within the human system, from its biosynthesis to its physiological and pathological roles, and provide the technical details necessary for its precise measurement.

Biosynthesis and Metabolic Pathway of 4PY

The formation of 4PY is a multi-step enzymatic process that begins with the essential coenzyme NAD⁺. The pathway underscores the intricate regulation of nicotinamide homeostasis.

The Precursor Pathway: From Nicotinamide to N¹-Methylnicotinamide (MNA)

The immediate precursor to 4PY is N¹-methylnicotinamide (MNA). The synthesis of MNA from nicotinamide is a critical step, catalyzed by the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT) .[5][6] This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[5]

  • Enzyme: Nicotinamide N-methyltransferase (NNMT; E.C. 2.1.1.1)

  • Substrates: Nicotinamide, S-Adenosyl-L-methionine (SAM)

  • Products: N¹-Methylnicotinamide (MNA), S-Adenosyl-L-homocysteine (SAH)

The activity of NNMT is not merely for detoxification or excretion; it plays a significant role in regulating cellular methylation potential and has been implicated in metabolic control and various diseases.[5][7] Upregulation of NNMT has been observed in several cancers, leading to increased production of MNA and its downstream metabolites.[8][9]

The Final Step: Aldehyde Oxidase-Mediated Conversion to 4PY

MNA is subsequently oxidized to form two primary pyridone products: N¹-methyl-2-pyridone-5-carboxamide (2PY) and N¹-methyl-4-pyridone-3-carboxamide (4PY).[5] This conversion is catalyzed by the molybdenum-dependent enzyme Aldehyde Oxidase (AOX1) , which is predominantly found in the liver.[5]

  • Enzyme: Aldehyde Oxidase 1 (AOX1)

  • Substrate: N¹-Methylnicotinamide (MNA)

  • Products: N¹-Methyl-4-pyridone-3-carboxamide (4PY) and N¹-methyl-2-pyridone-5-carboxamide (2PY)

The following diagram illustrates the biosynthetic pathway from nicotinamide to 4PY.

biosynthesis_pathway cluster_enzymes Enzymatic Conversions cluster_step1 cluster_step2 NAD NAD⁺ NAM Nicotinamide (NAM) NAD->NAM NAD⁺ Degradation MNA N¹-Methylnicotinamide (MNA) NNMT NNMT SAM S-Adenosyl- methionine (SAM) SAM->NNMT SAH S-Adenosyl- homocysteine (SAH) PY2 N¹-Methyl-2-pyridone- 5-carboxamide (2PY) PY4 N¹-Methyl-4-pyridone- 3-carboxamide (4PY) AOX1 Aldehyde Oxidase (AOX1) NNMT->SAH

Biosynthetic pathway of 4PY from NAD⁺.

Physiological and Pathophysiological Significance

Role in Normal Physiology

Under normal physiological conditions, 4PY is a minor metabolite of nicotinamide, consistently found in human plasma and urine.[10] Its formation is part of the body's mechanism to clear excess nicotinamide and maintain NAD⁺ homeostasis.

4PY as a Uremic Toxin in Chronic Kidney Disease (CKD)

The clinical significance of 4PY becomes pronounced in the context of chronic kidney disease. Impaired renal clearance leads to the accumulation of 4PY and its counterpart, 2PY, in the plasma of uremic patients.[2][4] This accumulation has led to their classification as uremic toxins.

The table below summarizes the plasma concentrations of a related pyridone, 2PY, in healthy individuals and patients with chronic renal failure, illustrating the significant accumulation that occurs.

Population Mean Plasma Concentration of 2PY (μM) Reference
Healthy Subjects0.83 ± 0.18[3]
Patients with Chronic Renal FailureUp to 40[3]
Healthy Subjects (cited in review)9.01 ± 4.47[2]
Dialysis Patients40[2]

Note: Data for 4PY specifically is less abundant in some older literature, but its accumulation parallels that of 2PY.

Molecular Mechanisms of Toxicity

While the precise molecular mechanisms of 4PY toxicity are still under investigation, evidence suggests that its detrimental effects may be mediated through several pathways:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP): Both 2PY and 4PY are structurally similar to known PARP inhibitors.[11] PARP is a family of enzymes crucial for DNA repair and the maintenance of genomic integrity. Inhibition of PARP by accumulated pyridones could impair these vital cellular processes, contributing to the systemic toxicity observed in uremia.[3]

  • Endothelial Dysfunction: The ribosylated form of 4PY (4PYR) has been identified as a novel endothelial toxin.[12] It is plausible that 4PY itself contributes to the endothelial dysfunction characteristic of chronic kidney disease and cardiovascular complications.

Association with Cardiovascular Disease and Cancer

Recent studies have linked elevated levels of 4PY to an increased risk of cardiovascular disease.[1] Furthermore, alterations in the nicotinamide metabolic pathway, leading to increased 4PY production, have been observed in various cancers, including renal cell carcinoma.[8][9] This has led to the proposition that 4PY and its related metabolites could serve as potential oncometabolites.[12]

Analytical Methodologies for the Quantification of 4PY

Accurate quantification of 4PY in biological fluids is essential for research into its clinical significance. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Sample Preparation from Human Plasma

A robust and reproducible sample preparation protocol is critical for accurate analysis. Protein precipitation is a commonly employed and effective method.

Step-by-Step Protocol for Plasma Protein Precipitation:

  • Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.

  • Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of 4PY or a structural analog like 6-chloronicotinamide) to each sample to correct for analytical variability.[13]

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample.[13] The 2:1 ratio of acetonitrile to plasma is effective for protein removal.[14]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new vial for analysis, avoiding disturbance of the protein pellet.[13]

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[13]

HPLC-MS/MS Instrumentation and Conditions

The following is a representative set of HPLC-MS/MS conditions for the analysis of 4PY and related metabolites.

Parameter Condition Reference
HPLC System Agilent 1100 or equivalent[13]
Analytical Column Reversed-phase C18 or CNRP (e.g., Waters Spherisorb 5 µm CNRP, 4.6 x 150 mm)[13]
Mobile Phase A Water with 0.1% Formic Acid[13]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[13]
Gradient Elution A gradient tailored to separate 4PY from its isomers and other metabolites (a typical run time is 15 minutes)[13]
Flow Rate 0.5 - 1.0 mL/min[15]
Column Temperature 30-50°C[15][16]
Injection Volume 2-10 µL[14]
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex API 2000)[13]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[13]
MRM Transition for 4PY m/z 153 → 136[13]

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

The following diagram outlines a typical analytical workflow for 4PY quantification.

analytical_workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation) start->prep hplc HPLC Separation (Reversed-Phase) prep->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Acquisition & Processing ms->data quant Quantification (Internal Standard Calibration) data->quant end Reported 4PY Concentration quant->end

Analytical workflow for 4PY quantification.

Clinical Relevance and Future Directions

The growing body of evidence surrounding 4PY has significant implications for clinical diagnostics and therapeutics.

  • Biomarker Potential: Elevated levels of 4PY are a strong indicator of renal dysfunction and may serve as a more specific biomarker of uremic toxicity than traditional markers like creatinine. Its association with cardiovascular disease and cancer also suggests its potential as a prognostic or diagnostic marker in these conditions.[8][17]

  • Therapeutic Targeting: The biosynthetic pathway of 4PY presents several potential targets for therapeutic intervention. Inhibitors of NNMT are being actively investigated as a strategy to reduce the production of MNA and, consequently, 4PY.[18][19] Such inhibitors could have applications in oncology and metabolic diseases. Additionally, strategies to enhance the clearance of 4PY through advanced dialysis techniques could be beneficial for patients with end-stage renal disease.

Conclusion

N¹-Methyl-4-pyridone-3-carboxamide (4PY) is a naturally occurring human metabolite that has emerged as a key player in the pathophysiology of chronic kidney disease and other systemic illnesses. Its accumulation as a uremic toxin highlights the clinical importance of understanding the intricacies of nicotinamide metabolism. The detailed analytical methodologies presented in this guide provide the necessary tools for researchers to accurately quantify 4PY and further investigate its role as a biomarker and therapeutic target. Future research focused on the molecular mechanisms of 4PY toxicity and the development of strategies to mitigate its accumulation holds promise for improving outcomes in a range of diseases.

References

  • Slominska, E. M., et al. (2003). Accumulation of plasma N-methyl-2-pyridone-5-carboxamide in patients with chronic renal failure.
  • D'Alessandro, A., et al. (2011). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Triphosphate (4PyTP), a Novel NAD+ Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD+ Analogue in Other Tissues? Toxins, 3(6), 520-537.
  • National Center for Biotechnology Information. (n.d.). 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. PubChem. Retrieved from [Link]

  • Rutkowski, B., et al. (2020). Accumulation of plasma N-methyl-2-pyridone-5-carboxamide in patients with chronic renal failure. ResearchGate. Retrieved from [Link]

  • Pissios, P. (2017). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Endocrinology & Metabolism, 28(5), 340-351.
  • Human Metabolome Database. (n.d.). N1-Methyl-4-pyridone-3-carboxamide. HMDB. Retrieved from [Link]

  • Jedrzejewska, A., et al. (2024). Elevated Plasma Concentration of 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) Highlights Malignancy of Renal Cell Carcinoma. International Journal of Molecular Sciences, 25(4), 2359.
  • Wikipedia. (2024). N1-Methyl-4-pyridone-3-carboxamide. Retrieved from [Link]

  • Slominska, E. M., et al. (2024). Elevated Plasma Concentration of 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) Highlights Malignancy of Renal Cell Carcinoma. MDPI. Retrieved from [Link]

  • Abelson, D., et al. (1963). Identification of N'-Methyl-4-pyridone-3-carboxamide in Human Plasma. The Journal of Biological Chemistry, 238(2), 717-718.
  • Mierzejewska, P., et al. (2022). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. International Journal of Molecular Sciences, 23(24), 15999.
  • van der Veen, A., et al. (2022). Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors. Nutrients, 14(15), 3185.
  • Exposome-Explorer. (n.d.). N-Methyl-4-pyridone-3-carboxamide. Retrieved from [Link]

  • D'Alessandro, A., et al. (2011). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside triphosphate (4PyTP), a novel NAD metabolite accumulating in erythrocytes of uremic children: a biomarker for a toxic NAD analogue in other tissues? Toxins, 3(6), 520-537.
  • Mierzejewska, P., et al. (2022). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. MDPI. Retrieved from [Link]

  • Trammell, S. A. J., et al. (2021). Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. Chemical Research in Toxicology, 34(6), 1434-1444.
  • Gao, T., et al. (2022). Complex roles of nicotinamide N-methyltransferase in cancer progression. Signal Transduction and Targeted Therapy, 7(1), 114.
  • Ulanovskaya, O. A., et al. (2013). Nicotinamide N-Methyltransferase in Health and Cancer.
  • Chen, J., et al. (2023). LC/MS analysis of plasma samples from PPMI. Protocols.io. Retrieved from [Link]

  • ResearchGate. (n.d.). N-methylpyridine-2-carboxamide-based PARP-1 inhibitor. Retrieved from [Link]

  • Jedrzejewska, A., et al. (2024). Elevated Plasma Concentration of 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR) Highlights Malignancy of Renal Cell Carcinoma. National Center for Biotechnology Information. Retrieved from [Link]

  • Shibata, K., et al. (1989). Correlation Between Niacin Equivalent Intake and Urinary Excretion of Its Metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'-methyl-4-pyridone-3-carboxamide, in Humans Consuming a Self-Selected Food. The American Journal of Clinical Nutrition, 50(1), 114-119.
  • Sartini, D., et al. (2020). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 18(3), 444-459.
  • Slominska, E. M., et al. (2021). An unusual nicotinamide derivative, 4-pyridone-3-carboxamide ribonucleoside (4PYR), is a novel endothelial toxin and oncometabolite. Experimental & Molecular Medicine, 53(9), 1402-1412.
  • van Haren, M. J., et al. (2021). Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Drug Discovery Today, 26(11), 2699-2706.
  • Shibata, K., et al. (1988). Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography.
  • Trammell, S. A. J., et al. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Metabolites, 11(2), 73.
  • Słomińska, E. M., et al. (2021). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR)—A Novel Oncometabolite Modulating Cancer-Endothelial Interactions in Breast Cancer Metastasis. International Journal of Molecular Sciences, 22(16), 8871.
  • Szafarz, M., et al. (2011). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1041-1049.
  • Telepchak, M. J., et al. (2017). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Metabolomics, 13(1), 10.
  • Varin, F., et al. (2014). A Specific and Sensitive HPLC-MS/MS Micromethod for Milrinone Plasma Levels Determination After Inhalation in Cardiac Patients. Therapeutic Drug Monitoring, 36(4), 529-535.

Sources

Foundational

"N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" as a metabolite of nicotinamide

An In-Depth Technical Guide to N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY) as a Key Metabolite of Nicotinamide Executive Summary This technical guide provides a comprehensive overview of N-Methyl-4-oxo-1,4-dih...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY) as a Key Metabolite of Nicotinamide

Executive Summary

This technical guide provides a comprehensive overview of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (also known as N1-Methyl-4-pyridone-3-carboxamide or 4PY), a terminal metabolite of nicotinamide (a form of Vitamin B3). As a direct downstream product of the essential redox cofactor nicotinamide adenine dinucleotide (NAD+), the study of 4PY offers critical insights into cellular NAD+ turnover, metabolic regulation, and pathophysiology. This document details the biochemical origins of 4PY, its physiological significance, particularly as a uremic toxin, and presents a validated, field-proven protocol for its precise quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, clinicians, and professionals in drug development engaged in the study of metabolism, nephrology, and cellular bioenergetics.

Introduction: The Significance of a Terminal Metabolite

The pyridine nucleotide NAD+ is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions and as a substrate for signaling enzymes like PARPs and sirtuins. The catabolism of NAD+ and its dietary precursors, such as nicotinamide, is a tightly regulated process that dictates cellular function and health. The degradation of these essential molecules results in the formation of several metabolites that are excreted, primarily in urine[1]. Among these, N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY) and its isomer, N-methyl-2-pyridone-5-carboxamide (2PY), represent major end products of this metabolic pathway[1].

The concentration of 4PY in biological fluids serves as a direct indicator of systemic NAD+ turnover and nicotinamide metabolism. Furthermore, its accumulation in pathological states, most notably in chronic kidney disease (CKD), has classified it as a uremic toxin, potentially contributing to the uremic syndrome[2]. Therefore, understanding its biochemical lifecycle and developing robust analytical methods for its measurement are paramount for advancing our knowledge of metabolic diseases and developing potential therapeutic interventions.

Nomenclature and Physicochemical Properties

Clarity in nomenclature is essential for scientific discourse. The metabolite is referred to by several names, all describing the same chemical entity.

  • Systematic IUPAC Name: 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide[2]

  • Common Names: N1-Methyl-4-pyridone-3-carboxamide, N-Methyl-4-pyridone-3-carboxamide

  • Common Abbreviation: 4PY or N-Me-4PY

The fundamental properties of 4PY are summarized in the table below.

PropertyValueSource
Chemical FormulaC₇H₈N₂O₂[2]
Average Molecular Weight152.15 g/mol [2]
Monoisotopic Molecular Weight152.0586 g/mol [2]
CAS Registry Number769-49-3[2]
InChI KeyKTLRWTOPTKGYQY-UHFFFAOYSA-N[2]
Canonical SMILESCN1C=CC(=O)C(=C1)C(N)=O[2]
StateSolid[2]

The Biochemical Pathway: From Nicotinamide to 4PY

The formation of 4PY is a two-step enzymatic process originating from nicotinamide. This pathway is a critical component of the body's mechanism for clearing excess nicotinamide and managing NAD+ levels.

Step 1: N-Methylation of Nicotinamide The journey begins with the methylation of nicotinamide at the N1 position of the pyridine ring. This reaction is catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor. The product of this reaction is N1-methylnicotinamide (MNA), also known as 1-methylnicotinamide.[3]

  • Rationale: This methylation step is crucial for detoxification and metabolic regulation. By converting nicotinamide to MNA, the cell prevents its reincorporation into the NAD+ salvage pathway, effectively marking it for excretion. Elevated NNMT activity has been linked to various diseases, making this pathway a significant therapeutic target.[3]

Step 2: Oxidation of MNA to 4PY The second and final step is the oxidation of MNA. This reaction is primarily catalyzed by Aldehyde Oxidase (AOX) , a cytosolic enzyme with broad substrate specificity. AOX converts MNA into N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY).[2] It is important to note that AOX can also oxidize MNA to form the isomeric product N-methyl-2-pyridone-5-carboxamide (2PY), another major nicotinamide metabolite. The ratio of 2PY to 4PY can vary depending on species and metabolic state.

The complete pathway is illustrated below.

Nicotinamide Metabolism to 4PY cluster_pathway Metabolic Pathway NAM Nicotinamide MNA N1-Methylnicotinamide (MNA) NAM->MNA NNMT PY4 N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY) MNA->PY4 Aldehyde Oxidase (AOX) SAH SAH SAM SAM

Fig. 1: Enzymatic conversion of Nicotinamide to 4PY.

Analytical Methodology: Quantification by LC-MS/MS

Accurate quantification of 4PY in biological matrices like plasma and urine is essential for clinical and research applications. Due to its low concentration and the complexity of these matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analysis, offering unparalleled sensitivity and specificity.

Principle of the Assay

The method involves the extraction of 4PY and an internal standard (IS)—typically a stable isotope-labeled version of the analyte (e.g., 4PY-d₃)—from the biological sample. The extract is then injected into an HPLC or UPLC system, where 4PY is chromatographically separated from other endogenous molecules. The analyte then enters the mass spectrometer, where it is ionized, isolated, and fragmented. The instrument measures a specific, unique fragment ion, allowing for highly selective quantification.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating a stable isotope-labeled internal standard, a calibration curve, and quality control (QC) samples to ensure accuracy and reproducibility.

A. Materials and Reagents

  • Reference Standards: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, N-Methyl-d₃-4-oxo-1,4-dihydropyridine-3-carboxamide (Internal Standard, IS)

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Additives: Formic Acid (Optima™ LC/MS grade)

  • Biological Matrix: Human Plasma (K₂EDTA)

B. Sample Preparation: Protein Precipitation

  • Causality: The primary goal is to remove high-abundance proteins from plasma, which interfere with chromatography and ionization. Protein precipitation with a cold organic solvent like methanol is a rapid, effective, and cost-efficient method for this purpose.

  • Thaw Samples: Thaw plasma samples, calibrators, and QCs on ice.

  • Aliquot: Pipette 50 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 200 µL of the IS working solution (e.g., 50 ng/mL 4PY-d₃ in Methanol) to each tube. The methanol acts as the precipitating agent.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein denaturation and mixing.

  • Incubate: Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

C. Liquid Chromatography Conditions

  • Causality: A reversed-phase C18 column is chosen for its excellent retention and separation of polar to moderately nonpolar small molecules like 4PY. A gradient elution, starting with high aqueous content and ramping to high organic content, ensures that analytes are focused on the column and then eluted as sharp peaks for optimal sensitivity.

ParameterCondition
System UPLC System (e.g., Waters Acquity)
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-4.0 min (95-5% B), 4.0-5.0 min (5% B)

D. Tandem Mass Spectrometry Conditions

  • Causality: Electrospray ionization in positive mode (ESI+) is used because the pyridine nitrogen in 4PY is readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification. In MRM, a specific precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is selected in the third quadrupole. This highly specific transition minimizes interferences and maximizes the signal-to-noise ratio.

Parameter4PY4PY-d₃ (IS)
Ionization Mode ESI+ESI+
Precursor Ion (Q1) m/z 153.1156.1
Product Ion (Q3) m/z 94.197.1
Dwell Time 50 ms50 ms
Collision Energy (CE) 25 eV25 eV
Cone Voltage 30 V30 V
Analytical Workflow Visualization

The entire process from sample receipt to data generation is outlined in the following workflow diagram.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS in Methanol (200 µL) Sample->Add_IS Vortex Vortex & Incubate Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC Inject MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Raw Data Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Fig. 2: LC-MS/MS workflow for 4PY quantification.

Conclusion and Future Outlook

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is more than a simple waste product; it is a key biomarker reflecting the intricate balance of NAD+ metabolism. Its established role as a uremic toxin underscores its clinical relevance in nephrology. The robust LC-MS/MS methodology detailed herein provides the scientific community with a reliable tool to precisely measure 4PY, enabling further investigation into its pathophysiological roles and its potential as a diagnostic or prognostic marker. Future research should focus on elucidating the specific mechanisms of 4PY-induced toxicity and exploring therapeutic strategies to mitigate its accumulation in disease states.

References

  • Human Metabolome Database. (2006). Metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). HMDB. [Link]

  • Piramal, D., et al. (2023). The Biochemical Pathways of Nicotinamide-Derived Pyridones. PMC, NIH. [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Zhoujin, C., et al. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. PMC, NIH. [Link]

  • Li, Z., et al. (2009). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][4][5]tetrazine-8-carboxylates and -carboxamides. PMC, NIH. [Link]

  • van Haren, M. J., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. PubMed. [Link]

  • Miyauchi, Y., et al. (1995). Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography. PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Role of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide in NAD+ Metabolism

Abstract This technical guide provides a comprehensive examination of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, more commonly known as N1-Methyl-4-pyridone-3-carboxamide (4PY), and its pivotal role in nicotinamid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, more commonly known as N1-Methyl-4-pyridone-3-carboxamide (4PY), and its pivotal role in nicotinamide adenine dinucleotide (NAD+) metabolism. Intended for researchers, scientists, and professionals in drug development, this document delves into the biochemical pathways governing 4PY formation, its implications in health and disease, and the methodologies for its study. We will explore the enzymatic regulation, analytical quantification, and the emerging therapeutic strategies targeting this metabolic nexus.

Introduction: The Significance of a Terminal Metabolite

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). The maintenance of cellular NAD+ pools is paramount for physiological function, and its dysregulation is implicated in aging and a spectrum of diseases. The NAD+ salvage pathway, which recycles nicotinamide (NAM), is the primary route for NAD+ biosynthesis in mammalian cells.

Within this intricate metabolic network, N1-Methyl-4-pyridone-3-carboxamide (4PY) emerges as a terminal catabolite of NAM.[1] While historically viewed as a simple waste product, accumulating evidence underscores its significance as a biomarker and a bioactive molecule, particularly in the context of chronic kidney disease (CKD), where it is recognized as a uremic toxin.[2] This guide will illuminate the formation of 4PY as a critical juncture that diverts NAM away from the NAD+ salvage pathway, thereby influencing cellular NAD+ homeostasis.

The Biochemical Pathway of 4PY Formation: A Diversion from NAD+ Synthesis

The synthesis of 4PY is a two-step enzymatic process that begins with the methylation of nicotinamide. This pathway represents a significant route for NAM catabolism, competing with the NAD+ salvage pathway.

Step 1: Nicotinamide N-Methyltransferase (NNMT)

The initial and rate-limiting step in this catabolic cascade is the N-methylation of nicotinamide by the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT).[3] NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to NAM, yielding N1-methylnicotinamide (MNAM) and S-adenosyl-L-homocysteine (SAH).[3][4]

  • Causality of Experimental Focus: The overexpression of NNMT has been linked to various pathologies, including cancer, obesity, and type 2 diabetes.[5] This has spurred significant interest in NNMT as a therapeutic target. By catalyzing the methylation of NAM, NNMT effectively reduces the pool of NAM available for the NAD+ salvage pathway, potentially lowering cellular NAD+ levels.[5] The product of this reaction, MNAM, is also a natural inhibitor of NNMT.[6]

Step 2: Aldehyde Oxidase (AO)

The subsequent oxidation of MNAM is catalyzed by Aldehyde Oxidase (AO), a cytosolic enzyme with broad substrate specificity.[7][8] In humans, AO converts MNAM into two primary metabolites: N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY).[9][10] While 2PY is the major product in humans, 4PY is also formed and accumulates significantly in certain pathological conditions.[9][11]

  • Field-Proven Insights: The activity and expression of AO exhibit considerable interspecies variation, a critical consideration for preclinical drug development.[12] For instance, the ratio of 2PY to 4PY formation differs between humans and rodents.[9] This highlights the importance of using appropriate in vitro models, such as human liver cytosol, for studying the metabolism of compounds that may be AO substrates.[8]

Below is a diagram illustrating the enzymatic pathway leading to the formation of 4PY and its relationship to the NAD+ salvage pathway.

NAD_Metabolism cluster_Salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT + PRPP NNMT NNMT NAM->NNMT + SAM - SAH NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NMNAT NMNATs NMN->NMNAT + ATP NAD NAD+ NMNAT->NAD NAD_consuming NAD+-Consuming Enzymes (Sirtuins, PARPs) NAD->NAD_consuming MNAM N1-Methylnicotinamide (MNAM) NNMT->MNAM AO Aldehyde Oxidase (AO) MNAM->AO PY2 N1-Methyl-2-pyridone-5-carboxamide (2PY) AO->PY2 Major Product (Humans) PY4 N1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY) AO->PY4 Minor Product NAD_consuming->NAM Recycling

Figure 1: Overview of the NAM Catabolism Pathway leading to 4PY in relation to the NAD+ Salvage Pathway.

Pathophysiological Relevance and Cellular Effects

The accumulation of 4PY and its precursor 2PY is a hallmark of chronic kidney disease.[2] These molecules are poorly cleared by dialysis and contribute to the uremic state.

MetaboliteNormal Plasma Concentration (µmol/L)Uremic Plasma Concentration (µmol/L)Fold Increase
N1-Methyl-2-pyridone-5-carboxamide (2PY) 0.83 ± 0.18up to 40~48
N1-Methyl-4-pyridone-3-carboxamide (4PY) Lower than 2PYSignificantly elevated-

Table 1: Comparison of plasma concentrations of major nicotinamide catabolites in healthy individuals versus patients with renal failure. Data compiled from various sources.[11][13][14]

Beyond its role as a biomarker, the ribosylated form of 4PY, 4-pyridone-3-carboxamide-1β-D-ribonucleoside (4PYR), has been shown to be cytotoxic.[1][15] Studies have demonstrated that 4PYR can be metabolized within cells to form analogues of NAD+, which can interfere with cellular energetics.[16][17] Specifically, 4PYR has been shown to decrease the glycolytic rate in endothelial cells, potentially contributing to the endothelial dysfunction observed in uremia and other disease states.[16]

Methodologies for Studying 4PY and Related Enzymes

A robust understanding of the role of 4PY in NAD+ metabolism necessitates reliable and reproducible experimental protocols. This section provides detailed methodologies for the quantification of 4PY and the assessment of NNMT and AO activity.

Quantification of 4PY in Biological Samples

The standard method for the accurate quantification of 4PY and related metabolites in biological matrices such as plasma and urine is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[13][18]

Experimental Protocol: HPLC-MS/MS Quantification of 4PY

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of 4PY).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 50% B over 5 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 4PY and the internal standard.

    • Data Analysis: Quantify 4PY concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

The following diagram outlines the general workflow for 4PY quantification.

HPLC_Workflow Start Biological Sample (e.g., Plasma) Protein_Precip Protein Precipitation (Methanol + Internal Std) Start->Protein_Precip Centrifugation Centrifugation Protein_Precip->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Sources

Foundational

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide: A Key Uremic Toxin in the Pathophysiology of Chronic Kidney Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Chronic Kidney Disease (CKD) is a global health crisis characterized by the progressive loss of kidney function, leading to...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Kidney Disease (CKD) is a global health crisis characterized by the progressive loss of kidney function, leading to the accumulation of a wide array of metabolic waste products known as uremic toxins.[1][2] These toxins are central to the development of "uremic syndrome" and contribute significantly to the high rates of cardiovascular disease and mortality in CKD patients.[1][3][4] While many uremic toxins have been identified, the specific biological roles of individual molecules are often not fully elucidated. This guide focuses on N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, a nicotinamide catabolite that accumulates in CKD and is increasingly recognized for its toxic potential. We will explore its metabolic origins, mechanisms of toxicity, analytical methodologies for its quantification, and emerging therapeutic strategies, providing a comprehensive resource for researchers and clinicians in the field.

The Landscape of Uremic Toxicity in CKD

The kidneys play a vital role in filtering waste products from the blood. In CKD, this filtration capacity diminishes, causing a systemic accumulation of solutes that are normally excreted. These "uremic retention solutes" or "uremic toxins" are broadly classified based on their physicochemical properties, which dictate their biological behavior and difficulty of removal by conventional dialysis.[1][2]

  • Small, Water-Soluble Compounds: These have a low molecular weight (<500 Da) and are not protein-bound. Urea is the most well-known example.

  • Protein-Bound Uremic Toxins (PBUTs): These small molecules are challenging to remove via dialysis due to their high affinity for circulating proteins like albumin.[3][4] They often originate from the gut microbiota and are associated with significant cardiovascular toxicity.[3][4]

  • Middle Molecules: These are larger compounds (>500 Da), such as beta-2-microglobulin.

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide falls into the category of small, water-soluble uremic toxins.[5] Despite not being protein-bound, its accumulation is a significant concern, pointing to a distinct pathological role in the progression of CKD and its comorbidities.

Biochemical Profile and Metabolism

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, also known as N-methyl-4-pyridone-3-carboxamide (4-PY), is an endogenous metabolite derived from the catabolism of nicotinamide adenine dinucleotide (NAD), a fundamental redox cofactor.[6][7]

Chemical Properties:

PropertyValue
Chemical Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Class Nicotinamides / 4-Pyridones
CAS Registry Number 769-49-3
Charge Essentially neutral (weakly basic)[6]

Metabolic Pathway:

The formation of 4-PY is a key step in the degradation pathway of Vitamin B3 (nicotinamide). The process is primarily hepatic and involves two main enzymatic steps:

  • N-methylation: Nicotinamide is methylated to form N-methylnicotinamide (MNA).

  • Oxidation: MNA is subsequently oxidized by the enzyme aldehyde oxidase to yield two primary pyridone products: N-methyl-2-pyridone-5-carboxamide (2-PY) and N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4-PY).[6]

Under normal physiological conditions, these water-soluble metabolites are efficiently cleared by the kidneys. In CKD, impaired renal excretion leads to their significant accumulation in the plasma.[5]

metabolic_pathway NAD NAD+ / Nicotinamide (Vitamin B3) MNA N-methylnicotinamide (MNA) NAD->MNA N-methylation PY4 N-Methyl-4-oxo-1,4- dihydropyridine-3-carboxamide (4-PY) MNA->PY4 Aldehyde Oxidase PY2 N-methyl-2-pyridone- 5-carboxamide (2-PY) MNA->PY2 Aldehyde Oxidase Excretion Renal Excretion (Impaired in CKD) PY4->Excretion PY2->Excretion

Metabolic pathway of 4-PY from Nicotinamide.

Pathophysiological Impact in Chronic Kidney Disease

The accumulation of 4-PY is not a benign consequence of renal failure. Emerging evidence points to its active role in the systemic toxicity associated with uremia. Chronic exposure can contribute to renal damage, cardiovascular disease, and the constellation of symptoms known as uremic syndrome.[5][6]

Key Mechanisms of Toxicity:

A primary mechanism of 4-PY toxicity involves the induction of oxidative stress.[5]

  • NADPH Oxidase Activation: Uremic toxins, including 4-PY, are thought to stimulate the production of reactive oxygen species (ROS). This may be mediated by the binding to or inhibition of NADPH oxidase, particularly the NOX4 isoform, which is abundant in the kidneys and heart.[5]

  • KLOTHO Silencing: The resulting oxidative stress can induce DNA methyltransferases (DNMTs). These enzymes are involved in the epigenetic silencing of key protective genes. One critical target is the KLOTHO gene, an anti-aging factor with essential roles in mineral metabolism and protection against renal and cardiovascular damage.[5] The downregulation of KLOTHO is a hallmark of CKD progression.

toxicity_mechanism cluster_ckd Chronic Kidney Disease (CKD) PY4 Accumulation of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide NOX4 NADPH Oxidase (NOX4) Activation PY4->NOX4 Stimulates ROS Increased Reactive Oxygen Species (ROS) NOX4->ROS Produces DNMT Induction of DNA Methyltransferases (DNMTs) ROS->DNMT Induces KLOTHO Epigenetic Silencing of KLOTHO Gene DNMT->KLOTHO Mediates Outcome Accelerated Renal Fibrosis & Cardiovascular Disease KLOTHO->Outcome Contributes to

Proposed mechanism of 4-PY-induced cellular damage.

Analytical Methodologies for Quantification

Accurate quantification of 4-PY in biological matrices is essential for clinical research and for evaluating the efficacy of therapeutic interventions. Due to the complexity of biofluids like plasma and urine, robust analytical methods are required. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high sensitivity and specificity.

Experimental Protocol: Quantification of 4-PY in Human Plasma by LC-MS/MS

This protocol provides a validated framework for the analysis of 4-PY.

1. Sample Preparation (Protein Precipitation):

  • Thaw frozen human plasma samples on ice.
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
  • Add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of 4-PY).
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube or a 96-well plate.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

2. Chromatographic Separation:

  • LC System: A high-performance liquid chromatography system.
  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Gradient:
  • 0-1 min: 5% B
  • 1-5 min: 5% to 95% B
  • 5-6 min: 95% B
  • 6-6.1 min: 95% to 5% B
  • 6.1-8 min: 5% B (re-equilibration)

3. Mass Spectrometric Detection:

  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (Example):
  • 4-PY: Precursor ion (Q1) m/z 153.1 -> Product ion (Q3) m/z [Specific fragment]
  • Internal Standard: Precursor ion (Q1) m/z [IS mass] -> Product ion (Q3) m/z [IS fragment]
  • Note: Specific ion transitions and collision energies must be optimized empirically for the instrument in use.

4. Data Analysis and Quantification:

  • Generate a calibration curve using standards of known 4-PY concentrations prepared in a surrogate matrix (e.g., stripped plasma).
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Determine the concentration of 4-PY in unknown samples by interpolating their peak area ratios against the calibration curve.

Sample [label="1. Plasma Sample\n(100 µL)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Precip [label="2. Protein Precipitation\n(Acetonitrile + IS)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Centri [label="3. Centrifugation\n(14,000 x g, 10 min)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Super [label="4. Supernatant Transfer\n& Evaporation", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Recon [label="5. Reconstitution\n(Mobile Phase)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Inject [label="6. LC-MS/MS Injection", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; Data [label="7. Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

Sample -> Precip -> Centri -> Super -> Recon -> Inject -> Data; }

Workflow for LC-MS/MS quantification of 4-PY.

Therapeutic Strategies and Future Outlook

Given the toxic potential of 4-PY, strategies to lower its concentration or block its downstream effects are of high clinical interest.[8]

Current and Investigational Approaches:

  • Enhanced Dialysis: While conventional hemodialysis has limited efficacy for some uremic toxins, advancements in dialysis technologies, such as high-flux membranes and hemodiafiltration, may improve the clearance of small water-soluble molecules like 4-PY.

  • Targeting Oxidative Stress: Since ROS production is a key toxicity mechanism, therapies targeting mitochondrial dysfunction and oxidative stress are being explored in CKD.[9] Antioxidant compounds could potentially mitigate the damage caused by 4-PY.

  • Epigenetic Modulation: Therapies aimed at inhibiting aberrant DNA methylation could prevent the silencing of protective genes like KLOTHO. Inhibitors of METTL3, an RNA methyltransferase, are being investigated for their potential to reduce inflammation and fibrosis in CKD.[10]

  • Kidney-Targeted Therapies: The development of novel drug delivery systems, including nanoparticles, aims to concentrate therapeutic agents within the kidneys, increasing efficacy while reducing systemic side effects.[8][11]

Future Research Directions:

  • Clinical Validation: Large-scale cohort studies are needed to definitively link plasma concentrations of 4-PY with specific clinical outcomes in CKD, such as cardiovascular events, progression to end-stage renal disease, and mortality.

  • Mechanistic Deep Dive: Further research is required to fully understand the molecular interactions of 4-PY. Identifying its specific cellular receptors or enzymatic targets could unveil novel pathways for therapeutic intervention.

  • Biomarker Development: Validating 4-PY as a reliable biomarker of uremic toxicity could aid in patient risk stratification and in monitoring the effectiveness of new treatments.

Conclusion

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is more than a simple waste product; it is an active participant in the pathophysiology of chronic kidney disease. Its role in promoting oxidative stress and silencing protective genes like KLOTHO positions it as a significant contributor to the progression of renal and cardiovascular disease. With robust analytical methods for its quantification and a growing understanding of its toxic mechanisms, 4-PY represents a promising target for novel therapeutic strategies aimed at reducing the burden of uremic toxicity in patients with CKD. Continued investigation into this and other specific uremic toxins is paramount to moving beyond generalized renal care and toward precision-based interventions.

References

  • PubChem. 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | C7H8N2O2 | CID 440810. Available from: [Link]

  • Sabatino, A., et al. Food-Derived Uremic Toxins in Chronic Kidney Disease. Nutrients. Available from: [Link]

  • Koppe, L., et al. Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets. Toxins (Basel). Available from: [Link]

  • Koppe, L., et al. Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets. MDPI. Available from: [Link]

  • Meyer, T.W., et al. A metabolomics approach identified toxins associated with uremic symptoms in advanced chronic kidney disease. Kidney International. Available from: [Link]

  • Ramezani, A., & Raj, D.S. Gut-Derived Protein-Bound Uremic Toxins. Toxins (Basel). Available from: [Link]

  • Human Metabolome Database. Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). Available from: [Link]

  • Liao, Y., et al. Targeted Therapeutic Strategies for the Kidney. Expert Opinion on Drug Delivery. Available from: [Link]

  • ResearchGate. (PDF) The Therapeutic Potential of METTL3 Inhibition in Modulating N6-Methyladenosine for Chronic Kidney Disease. Available from: [Link]

  • Misra, B.B., & Das, S. Analytical Methods in Untargeted Metabolomics: State of the Art in 2015. Frontiers in Molecular Biosciences. Available from: [Link]

  • Zanakhov, T.O., et al. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Perazella, M.A. Drug-induced impairment of renal function. Methodist DeBakey Cardiovascular Journal. Available from: [Link]

  • Zanakhov, T.O., et al. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Huang, C., et al. Mitochondria-targeting therapeutic strategies for chronic kidney disease. Biochemical Pharmacology. Available from: [Link]

  • da Cunha, E.F.F., et al. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. Available from: [Link]

  • Navas, F., & Carballo, S. The Biochemical Pathways of Nicotinamide-Derived Pyridones. Metabolites. Available from: [Link]

  • Liu, Z-P., et al. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][3][5][12]tetrazine-8-carboxylates and -carboxamides. Molecules. Available from: [Link]

  • Frontiers. Innovative Therapeutic Strategies for Chronic Kidney Disease: From Molecular Mechanisms to Clinical Practice. Available from: [Link]

  • Zanakhov, T.O., et al. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ResearchGate. Available from: [Link]

  • Zhoujin, C., et al. 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCrData. Available from: [Link]

  • Pan, C., et al. Recent developments in methods and technology for analysis of biological samples by MALDI-TOF-MS. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Kamal, A.H. Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Liao, Y., et al. Targeted therapeutic strategies for the kidney. Expert Opinion on Drug Delivery. Available from: [Link]

  • Liu, J., et al. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry. Available from: [Link]

  • Abuelizz, H.A., et al. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. Available from: [Link]

  • ResearchGate. Recent developments in methods and technology for analysis of biological samples by MALDI-TOF-MS. Available from: [Link]

  • ResearchGate. (PDF) 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. Available from: [Link]

  • Ohsumi, K., et al. N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. Chemical & Pharmaceutical Bulletin. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide: A Detailed Guide for Researchers

Introduction N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a significant molecule found in various biological contexts, notably as a metabolite and a potential uremic toxin.[1][2] Its core structure, the 4-oxo-1,4-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a significant molecule found in various biological contexts, notably as a metabolite and a potential uremic toxin.[1][2] Its core structure, the 4-oxo-1,4-dihydropyridine-3-carboxamide moiety, is a key pharmacophore present in numerous bioactive compounds and pharmaceuticals.[3][4] This guide provides detailed synthetic protocols for the preparation of this compound, offering insights into the strategic choices behind the methodologies. The protocols are designed for researchers in medicinal chemistry, drug development, and related scientific fields, emphasizing both practical execution and the underlying chemical principles.

This document outlines two primary synthetic strategies for obtaining N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. The first is a direct and efficient approach starting from a commercially available precursor, ideal for rapid synthesis. The second, more elaborate route, builds the core heterocyclic ring system, offering versatility for the synthesis of analogues.

Synthetic Strategies and Mechanistic Insights

The synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide can be approached through several pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and the potential for analogue synthesis.

Strategy 1: Amide Coupling from a Precursor Carboxylic Acid

This is the most straightforward approach, leveraging the readily available 4-hydroxynicotinic acid. The core of this strategy is a classic amide bond formation. The "4-hydroxy" tautomer of 4-hydroxynicotinic acid is in equilibrium with its "4-oxo" form, the latter being the predominant and more stable tautomer. The synthesis proceeds in two key stages: activation of the carboxylic acid and subsequent reaction with methylamine.

Amide_Coupling_Strategy 4-Hydroxynicotinic_Acid 4-Hydroxynicotinic Acid Activated_Ester Activated Ester Intermediate (e.g., HOBt ester) 4-Hydroxynicotinic_Acid->Activated_Ester Activation Target_Molecule N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide Activated_Ester->Target_Molecule Amination Reagents EDC, HOBt, DIPEA Reagents->Activated_Ester Methylamine Methylamine Methylamine->Target_Molecule

Caption: Amide coupling strategy for synthesis.

Strategy 2: Construction of the Dihydropyridine Ring Followed by Amidation

For situations requiring the synthesis of novel analogues with substitutions on the pyridine ring, a de novo synthesis of the ring system is necessary. One such advanced method involves the molybdenum-mediated ring expansion of an isoxazole precursor to form a 4-oxo-1,4-dihydropyridine-3-carboxylate.[3][4][5] This ester can then be converted to the target N-methyl amide.

Ring_Construction_Strategy Isoxazole Substituted Isoxazole Precursor Carboxylate Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate Isoxazole->Carboxylate Ring Expansion Target_Molecule N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide Carboxylate->Target_Molecule Mo_CO_6 Mo(CO)6 Mo_CO_6->Carboxylate Amidation Amidation with Methylamine Amidation->Target_Molecule

Caption: Ring construction and subsequent amidation.

Experimental Protocols

Protocol 1: Synthesis via Amide Coupling

This protocol is adapted from a similar synthesis of an N-phenyl analogue.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Hydroxynicotinic acid139.115.00.695 g
EDC (EDAC)191.707.51.44 g
HOBt135.126.00.81 g
DIPEA129.2410.01.74 mL
Methylamine (40% in water)31.0610.00.78 mL
Anhydrous DMF--15 mL
Deionized Water--50 mL

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-hydroxynicotinic acid (0.695 g, 5.0 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 1.44 g, 7.5 mmol), and hydroxybenzotriazole (HOBt, 0.81 g, 6.0 mmol).

  • Dissolution and Cooling: Add anhydrous N,N-dimethylformamide (DMF, 15 mL) to the flask and stir the mixture at 0°C (ice bath) for 1 hour to facilitate the formation of the activated HOBt ester.

  • Base and Amine Addition: To the cooled solution, add N,N-diisopropylethylamine (DIPEA, 1.74 mL, 10.0 mmol) followed by the dropwise addition of methylamine solution (0.78 mL, 40% in water, 10.0 mmol).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at 50°C for 12 hours.

  • Precipitation: After the reaction is complete, add deionized water (50 mL) to the reaction mixture.

  • Isolation: Cool the mixture in a refrigerator (4°C) overnight to facilitate precipitation. Collect the resulting solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Expected Outcome: A solid product, N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Protocol 2: Synthesis via Ring Construction and Amidation

This protocol is conceptualized based on the synthesis of the carboxylate precursor.[3][4][5]

Part A: Synthesis of Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate

This part of the protocol describes the synthesis of the ester intermediate. The starting isoxazoles can be prepared through various established methods.[3][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyl 2-(isoxazol-5-yl)-3-oxopropanoateVaries1.0-
Molybdenum hexacarbonyl (Mo(CO)₆)264.001.20.317 g
Acetonitrile (wet)--10 mL

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the appropriate methyl 2-(isoxazol-5-yl)-3-oxopropanoate (1.0 mmol) in wet acetonitrile (10 mL).

  • Catalyst Addition: Add molybdenum hexacarbonyl (0.317 g, 1.2 mmol).

  • Reaction: Heat the reaction mixture at 70°C for 24 hours. The reaction progress can be monitored by thin-layer chromatography.

  • Workup and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by column chromatography to yield methyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

Part B: Amidation of the Ester

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate153.141.00.153 g
Methylamine (in THF or as a gas)31.06>2.0-
Methanol or THF--10 mL

Procedure:

  • Reaction Setup: Dissolve methyl 4-oxo-1,4-dihydropyridine-3-carboxylate (0.153 g, 1.0 mmol) in a suitable solvent like methanol or THF (10 mL) in a sealed reaction vessel.

  • Amine Addition: Add an excess of methylamine (either as a solution in THF or by bubbling methylamine gas through the solution).

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization or chromatography to yield the final product.

Conclusion

The synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is achievable through well-established synthetic organic chemistry principles. The choice between a direct amidation of a commercially available precursor and a more complex ring-forming strategy will be dictated by the specific goals of the research program. The protocols provided herein offer reliable methods to obtain this important compound for further investigation.

References

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

  • National Center for Biotechnology Information. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PubMed Central. [Link]

  • Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCrData, 8(8). [Link]

  • PubChem. (n.d.). 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. National Center for Biotechnology Information. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

  • Human Metabolome Database. (2023). N1-Methyl-4-pyridone-3-carboxamide. HMDB. [Link]

Sources

Application

Application Note: Quantitative Analysis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide using High-Performance Liquid Chromatography

Abstract: This document provides comprehensive, validated analytical methods for the precise quantification of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, a polar metabolite of the nicotinamide-adenine dinucleotide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides comprehensive, validated analytical methods for the precise quantification of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, a polar metabolite of the nicotinamide-adenine dinucleotide (NAD) pathway and a known uremic toxin.[1] Addressing the analytical challenges posed by its high polarity, we present two robust protocols: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for routine quality control and higher concentration assays, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method ideal for trace-level quantification in complex biological matrices. Both methods are designed for optimal retention and separation and are accompanied by a full validation strategy based on International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[2]

Introduction: The Analytical Challenge

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (also known as N1-Methyl-4-pyridone-3-carboxamide or 4PY) is a terminal metabolite in the catabolism of NAD. Its accumulation in the body is associated with uremic syndrome, making its accurate measurement critical in clinical research and toxicology.[1]

From an analytical perspective, 4PY is a highly polar molecule, a characteristic that complicates its retention on conventional reversed-phase (RP) liquid chromatography columns like C18.[3][4] This poor retention can lead to co-elution with other polar matrix components, resulting in inaccurate quantification and ion suppression when using mass spectrometry.[3][4]

This guide details two distinct, field-proven methodologies designed to overcome these challenges.

  • Method 1 (HPLC-UV): Employs a modern reversed-phase column with a polar-embedded stationary phase to enhance the retention and peak shape of 4PY, allowing for reliable quantification using UV detection.

  • Method 2 (LC-MS/MS): Utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for superior retention of highly polar compounds, coupled with tandem mass spectrometry for unparalleled sensitivity and selectivity.[3][4][5]

Both protocols are presented with detailed, step-by-step instructions and are framed within a rigorous validation framework to ensure they are fit for purpose.[2][6]

Physicochemical Properties of the Analyte

PropertyValueSource
IUPAC Name 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
Molecular Formula C₇H₈N₂O₂[1]
Average Molecular Weight 152.15 g/mol [1]
Classification Nicotinamide, Dihydropyridine, Polar Metabolite[7]
Key Structural Features Pyridine ring, Carboxamide group, N-methyl group, Ketone group

Method 1: Quantification by HPLC with UV Detection

Principle of the Method

This method is based on reversed-phase chromatography, but with a critical modification to address the analyte's polarity. A C18 column with a polar-embedded group is used. This stationary phase prevents the severe loss of retention that polar analytes typically exhibit under highly aqueous mobile phase conditions, a phenomenon known as "phase collapse." The embedded polar group ensures the C18 chains remain fully solvated, providing a stable and reproducible retention mechanism. Quantification is achieved by measuring the analyte's absorbance at its maximum absorption wavelength (λmax) using a UV detector.[8]

Materials and Reagents
  • Analyte: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade)

  • Equipment: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

Chromatographic Conditions
ParameterConditionRationale
Column Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides enhanced retention and improved peak shape for polar analytes compared to standard C18 columns.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier protonates silanol groups on the stationary phase, reducing peak tailing, and ensures the analyte is in a consistent ionic state.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program Isocratic, 95% A / 5% BAn isocratic elution is simpler and more robust for a single analyte analysis. The high aqueous content is necessary for retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 265 nm (Verify with λmax scan)The pyridine ring system provides strong UV absorbance. The optimal wavelength should be confirmed by scanning the reference standard.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of peak distortion.
Standard and Sample Preparation Protocol
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water in a volumetric flask. This serves as the primary stock.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase (95% A / 5% B).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the working stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample to be tested.

    • Dissolve it in the mobile phase to achieve a final concentration within the linear range of the calibration curve.

    • For complex matrices (e.g., biological fluids), a protein precipitation step is required: Add 3 parts of cold acetonitrile to 1 part of the sample, vortex, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes, and collect the supernatant.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.[8]

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock 1. Prepare Stock (1 mg/mL) cal 2. Prepare Calibration Standards (0.5-50 µg/mL) stock->cal hplc 4. HPLC Injection (Polar-Embedded C18) cal->hplc sample 3. Prepare Sample (Dissolve & Filter) sample->hplc uv 5. UV Detection (265 nm) hplc->uv curve 6. Generate Calibration Curve uv->curve quant 7. Quantify Sample Concentration curve->quant

Caption: Workflow for HPLC-UV quantification of 4PY.

Method 2: LC-MS/MS High-Sensitivity Quantification

Principle of the Method

This method leverages Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve strong retention of the highly polar 4PY molecule.[3][4] In HILIC, a polar stationary phase (e.g., amide, silica) is used with a mobile phase rich in organic solvent. A water layer forms on the stationary phase, and the analyte partitions between this layer and the mobile phase, providing excellent retention for polar compounds.[4]

Detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity. The first quadrupole (Q1) isolates the protonated molecule (precursor ion), which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) isolates a specific, stable fragment ion (product ion). This specific precursor-to-product transition is unique to the analyte, eliminating interference from matrix components and enabling quantification at very low levels.[5][9]

Materials and Reagents
  • Analyte: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide reference standard (>98% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D3-N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide) is highly recommended for bioanalysis.

  • Solvents: Acetonitrile (LC-MS grade), Deionized Water (LC-MS grade)

  • Reagents: Ammonium formate (LC-MS grade)

  • Equipment: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

LC-MS/MS Conditions

Table 4.3.1: Liquid Chromatography Conditions

Parameter Condition Rationale
Column HILIC Amide (e.g., 100 mm x 2.1 mm, 2.5 µm) An amide phase provides excellent retention and peak shape for polar, neutral, and weakly basic compounds like 4PY.[5]
Mobile Phase A 10 mM Ammonium Formate in Water Ammonium formate is a volatile salt that aids in ionization and is fully compatible with mass spectrometry.
Mobile Phase B Acetonitrile The high organic content is required for the HILIC retention mechanism.
Gradient Program 95% B -> 60% B over 5 min A gradient elution ensures the analyte is eluted as a sharp peak and the column is cleaned of more polar components.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, optimal for ESI efficiency.
Column Temperature 40 °C Higher temperature reduces mobile phase viscosity and can improve peak shape.[5]

| Injection Volume | 5 µL | |

Table 4.3.2: Mass Spectrometry Conditions

Parameter Condition Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The basic nitrogen atom in the pyridine ring readily accepts a proton, making positive mode ESI highly efficient.
Precursor Ion (Q1) m/z 153.1 [M+H]⁺ for C₇H₈N₂O₂
Product Ions (Q3) m/z 136.1, m/z 94.1 (Quantifier/Qualifier) These fragments should be determined by infusing the standard and optimizing collision energy. The most intense fragment is the quantifier.
Collision Energy (CE) Analyte-dependent (Optimize experimentally) The voltage required to produce the optimal abundance of product ions.

| Dwell Time | 100 ms | The time spent monitoring a single MRM transition, ensuring enough data points across the chromatographic peak. |

Standard and Sample Preparation Protocol
  • Stock Solutions: Prepare separate stock solutions (1 mg/mL) of the analyte and the internal standard (IS) in methanol.

  • Working Solutions: Prepare intermediate working solutions of the analyte and a single working solution for the IS (e.g., 100 ng/mL) in 95:5 Acetonitrile:Water.

  • Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the analyte working solution into the matrix of interest (e.g., plasma, urine).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of sample (or calibration standard), add 200 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial or 96-well plate for injection.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spike 1. Spike Sample with Internal Standard ppt 2. Protein Precipitation (Acetonitrile) spike->ppt cent 3. Centrifuge & Collect Supernatant ppt->cent lc 4. HILIC Separation cent->lc ms 5. MS/MS Detection (MRM Mode) lc->ms ratio 6. Calculate Peak Area Ratio (Analyte/IS) ms->ratio quant 7. Quantify using Calibration Curve ratio->quant

Caption: Workflow for LC-MS/MS quantification of 4PY.

Method Validation according to ICH Q2(R2) Guidelines

The Imperative of Validation

Analytical method validation is the process of providing documented evidence that a procedure is fit for its intended purpose.[2][6] Adherence to ICH Q2(R2) guidelines ensures that the data generated is reliable, reproducible, and scientifically sound, which is a regulatory requirement in pharmaceutical development.[2][10]

Validation Parameters and Acceptance Criteria

The following table outlines the core validation parameters and typical acceptance criteria for chromatographic assays.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[10]Peak purity analysis (for HPLC-UV); No interfering peaks at the retention time of the analyte in blank matrix (for LC-MS/MS).
Linearity A direct proportional relationship between analyte concentration and the analytical signal.[10]Correlation coefficient (R²) ≥ 0.99 over a defined range.
Range The interval between the upper and lower concentrations of the analyte demonstrated to have suitable accuracy, precision, and linearity.[6]Defined by the linear, accurate, and precise concentrations.
Accuracy The closeness of the test results to the true value, often expressed as percent recovery.[10]Mean recovery of 80-120% for low concentrations and 90-110% for higher concentrations.
Precision The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[11]Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at the LOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[11]Signal-to-Noise ratio (S/N) ≥ 10; Must meet accuracy and precision criteria.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]%RSD of results should remain within acceptable limits when parameters (e.g., pH, temperature, flow rate) are slightly varied.
Summary of Expected Performance Data
ParameterHPLC-UV MethodLC-MS/MS Method
Linear Range 0.5 – 50 µg/mL0.1 – 100 ng/mL
Correlation (R²) > 0.995> 0.998
Accuracy (% Recovery) 95 – 105%90 – 110%
Precision (%RSD) < 5%< 10%
LOQ ~0.5 µg/mL~0.1 ng/mL

Conclusion

This application note provides two distinct, robust, and fully characterized methods for the quantification of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. The HPLC-UV method offers a simple and reliable approach for routine analysis, while the HILIC-LC-MS/MS method delivers the high sensitivity and selectivity required for bioanalytical studies and trace-level detection. By following the detailed protocols and adhering to the principles of method validation outlined herein, researchers, scientists, and drug development professionals can generate accurate and defensible data for this challenging polar metabolite.

References

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2014). LC-MS metabolomics of polar compounds. PubMed.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Costanza, J., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols.
  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2014). LC-MS metabolomics of polar compounds. Semantic Scholar.
  • Krishnaiah, L., et al. (2018). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). Journal of Visualized Experiments.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • BenchChem. (2025). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Allied Academies. (2022). Lc-ms targeted polar metabolome analysis methods.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • PubChem. (n.d.). 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide.
  • Human Metabolome Database. (2006). Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194).
  • FooDB. (2011). Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331).

Sources

Method

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide in Human Plasma

Abstract This application note describes a detailed, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of "N-Methyl-4-oxo-1,4-dihydrop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" in human plasma. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The methodology encompasses a streamlined protein precipitation extraction procedure and has been developed and validated in accordance with internationally recognized guidelines, ensuring data integrity and reliability.[1][2][3][4]

Introduction: The Rationale for a Validated Bioanalytical Method

The quantitative determination of drug candidates and their metabolites in biological matrices is a cornerstone of drug discovery and development.[5][6][7] "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" is a novel small molecule with therapeutic potential, making the understanding of its absorption, distribution, metabolism, and excretion (ADME) properties critical. A validated bioanalytical method provides the necessary confidence in the generated concentration data, which is paramount for making informed decisions in preclinical and clinical studies.[5] This document outlines a fit-for-purpose HPLC-MS/MS method, detailing the scientific reasoning behind the chosen analytical parameters and validation procedures.

Materials and Instrumentation

Reagents and Chemicals
  • N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide analytical standard (≥99% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., N-(trideuteromethyl)-4-oxo-1,4-dihydropyridine-3-carboxamide (d3-analog)

  • HPLC-grade acetonitrile and methanol[8]

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2EDTA)

Instrumentation and Equipment
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) is recommended for efficient separation of small molecules.[9][10]

  • Data System: Chromatography and mass spectrometry data acquisition and processing software.

  • Standard laboratory equipment: vortex mixer, centrifuge, and calibrated pipettes.

Experimental Protocols

Preparation of Standards and Quality Control Samples

Stock solutions of the analyte and internal standard are prepared in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution. Calibration standards and quality control (QC) samples are prepared by spiking the working solutions into control human plasma to achieve the desired concentration range.

Plasma Sample Preparation: A Protein Precipitation Protocol

Protein precipitation is a simple, rapid, and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[11][12][13][14] Acetonitrile is a commonly used precipitating agent due to its efficiency in protein removal.[14]

Step-by-Step Protocol:

  • Allow all plasma samples, calibration standards, and QCs to thaw at room temperature.

  • Vortex each sample to ensure homogeneity.

  • To 50 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution and vortex briefly.

  • Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.[9][15]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation s1 Plasma Sample (50 µL) s2 Add Internal Standard (10 µL) s1->s2 s3 Add Acetonitrile (150 µL) s2->s3 s4 Vortex (1 min) s3->s4 s5 Centrifuge (10 min) s4->s5 s6 Transfer Supernatant s5->s6 s7 Inject into HPLC-MS/MS s6->s7

Caption: A streamlined protein precipitation workflow for plasma samples.

HPLC-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended Setting
Column Reversed-phase C18, 50 mm × 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi
MRM Transitions To be determined by infusion of the analyte and SIL-IS
(Analyte) e.g., Q1: m/z 181.1 -> Q3: m/z 122.1 (Hypothetical)
(Internal Standard) e.g., Q1: m/z 184.1 -> Q3: m/z 125.1 (Hypothetical)

Bioanalytical Method Validation

A full validation of the bioanalytical method is essential to ensure its reliability for the analysis of study samples. The validation should be performed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][16][17][18][19]

Table 3: Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
Calibration Curve A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision Within-run and between-run accuracy (as % bias) and precision (as % CV) should be within ±15% for all QC levels (±20% at the Lower Limit of Quantification - LLOQ).[7]
Matrix Effect The coefficient of variation of the internal standard-normalized matrix factor should be ≤15% for at least two different sources of plasma.
Recovery Consistent and reproducible recovery of the analyte and internal standard is expected.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative.[7]

Diagram of the Method Validation Workflow:

G cluster_validation Method Validation v1 Selectivity v2 Calibration Curve v1->v2 v3 Accuracy & Precision v2->v3 v4 Matrix Effect v3->v4 v5 Recovery v4->v5 v6 Stability v5->v6 v7 Validated Method v6->v7

Caption: Key parameters for a comprehensive bioanalytical method validation.

Data Analysis and Quantification

The concentration of "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (e.g., 1/x²) linear regression model. The concentrations of the analyte in QC and unknown samples are then calculated from this regression equation.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and robust approach for the quantitative analysis of "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" in human plasma. The simple and efficient protein precipitation sample preparation method allows for high-throughput analysis, which is essential in a drug development setting. Adherence to the detailed validation protocol will ensure the generation of high-quality data suitable for regulatory submissions.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • The European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • The European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Institutes of Health. Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. [Link]

  • Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • PubMed. (2007). LC-MS/MS approach for quantification of therapeutic proteins in plasma using a protein internal standard and 2D-solid-phase extraction cleanup. [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • National Institutes of Health. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • ResearchGate. (2025). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

  • IonSource. (2016). Sample Preparation. [Link]

  • National Institutes of Health. Bioanalysis in drug discovery and development. [Link]

  • Journal of Pharmaceutical Science and Technology. Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Review on Bioanalytical Method Development in Human Plasma. [Link]

  • National Institutes of Health. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

  • ResearchGate. (2025). A novel bioanalytical method development and validation of pirtobrutinib in rat plasma by LC-MS/MS and its application to pharmacokinetic study. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Bio-analytical Method Development for Pharmacokinetic Study of Novel Lafutidine Formulation in Rabbit Plasma Using RP-HPLC. [Link]

  • ResearchGate. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

  • KU Leuven. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

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  • PubMed. (2015). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. [Link]

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Application

The Versatile Scaffold of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide in Modern Drug Discovery: Application Notes and Protocols

The N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features, including the...

Author: BenchChem Technical Support Team. Date: January 2026

The N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features, including the capacity for hydrogen bonding and bioisosteric replacement of other functional groups, make it a valuable building block in the design of novel therapeutics. This guide provides an in-depth exploration of this scaffold, offering detailed application notes and experimental protocols for researchers and drug development professionals. We will delve into its synthesis, its emerging role in vascular inflammation, and its potential as a foundation for enzyme inhibitor discovery, supported by step-by-step methodologies and insights into structure-activity relationships.

Introduction: The Significance of the 4-Pyridone Moiety

The 4-pyridone ring system is a prominent feature in a variety of biologically active compounds, including numerous FDA-approved drugs.[1] Its appeal in drug design stems from its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1][2] The scaffold's physicochemical properties, such as polarity and lipophilicity, can be readily modulated through chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] The N-methylation of the pyridone nitrogen introduces a key modification that can influence solubility, metabolic stability, and target engagement.

Application Note I: A Pro-Inflammatory Mediator in Vascular Inflammation

Recent studies have identified N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, a terminal metabolite of niacin (Vitamin B3), as a pro-inflammatory agent that plays a role in vascular inflammation.[3] This discovery has opened new avenues for research into cardiovascular diseases, suggesting that targeting the pathways influenced by this metabolite could offer novel therapeutic strategies.

Mechanistic Insights

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide has been shown to induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[3] VCAM-1 is a critical adhesion molecule that facilitates the recruitment and attachment of leukocytes to the blood vessel wall, a key initiating event in the development of atherosclerotic plaques.[3] By promoting VCAM-1 expression, N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide contributes to the inflammatory cascade within the vasculature.

Signaling Pathway: Induction of Vascular Inflammation

G Metabolite N-Methyl-4-oxo-1,4- dihydropyridine-3-carboxamide EndothelialCell Endothelial Cell Metabolite->EndothelialCell Induces VCAM1 VCAM-1 Expression EndothelialCell->VCAM1 Upregulates Adhesion Leukocyte Adhesion VCAM1->Adhesion Mediates Leukocyte Leukocyte Leukocyte->Adhesion Inflammation Vascular Inflammation Adhesion->Inflammation Leads to

Caption: Pro-inflammatory cascade initiated by N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Protocol I: Synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

This protocol outlines a common synthetic route to obtain the title compound, which can be adapted for the synthesis of analogues for structure-activity relationship studies.

Step 1: Synthesis of O-methyl 4-methoxypyridine-3-carboxylate
  • To a solution of 4-chloronicotinic acid (1.0 g, 6.34 mmol) in anhydrous methanol (18.5 mL), add acetyl chloride (1.42 mL) at 0 °C.

  • Stir the reaction mixture under a nitrogen atmosphere overnight at 65–70 °C.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude product in saturated NaHCO₃ solution (to achieve a pH of 8–9) and extract with chloroform (2 x 15 mL).

Step 2: Synthesis of N-methyl-4-pyridone 3-carboxamide
  • Follow the procedure for the synthesis of N-methyl-6-pyridone 3-carboxamide, adapting it for the 4-pyridone isomer.

  • Dissolve N-Methylnicotinamide (0.5 g, 1.89 mmol) in 10 mL of 1M aqueous NaOH.

  • Add a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (1.87 g, 5.68 mmol) in 2 mL of deionized water.

  • Stir the resulting mixture at room temperature for 1 hour.

  • After 1 hour, add 25 mL of methanol to precipitate potassium ferrocyanide (K₄[Fe(CN)₆]) and filter the mixture.

Protocol II: In Vitro Leukocyte-Endothelium Adhesion Assay

This protocol provides a robust method for quantifying the interaction between leukocytes and endothelial cells, a critical step in the inflammatory process.

Materials
  • Endothelial cells (e.g., HUVECs)

  • Leukocyte cell line (e.g., HL-60) or primary leukocytes

  • Gelatin Solution (0.1% in sterile PBS)

  • Cell culture medium (e.g., EGM-2 for endothelial cells, RPMI for leukocytes)

  • LeukoTracker™ fluorescent dye

  • Wash Buffer (e.g., PBS)

  • Lysis Buffer

  • Microplate reader with fluorescence capabilities

Procedure
  • Plate Coating: Coat the wells of a 96-well plate with Gelatin Solution and incubate for 60 minutes at 37°C. Wash twice with sterile PBS.[2]

  • Endothelial Cell Seeding: Seed 50,000-100,000 endothelial cells per well and culture for 48-72 hours to form a confluent monolayer.[1]

  • Treatment: Treat the endothelial cell monolayer with varying concentrations of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide or control compounds for 6-12 hours.[1]

  • Leukocyte Labeling: Resuspend leukocytes at 1.0 x 10⁶ cells/mL in serum-free medium and label with LeukoTracker™ dye for 60 minutes at 37°C. Wash the cells twice to remove excess dye.[2]

  • Co-culture: Add the labeled leukocyte suspension to the wells containing the endothelial monolayer and incubate for 30-90 minutes at 37°C.[1]

  • Washing: Gently wash the wells three times with Wash Buffer to remove non-adherent leukocytes.[2]

  • Quantification:

    • Microscopy (Optional): Count the number of adherent fluorescent leukocytes in several fields of view per well using a fluorescence microscope.

    • Fluorometric Measurement: Add Lysis Buffer to each well to lyse the adherent cells and release the fluorescent dye. Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/520 nm).

Experimental Workflow: Leukocyte Adhesion Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Coat Plate with Gelatin B Seed Endothelial Cells (form monolayer) A->B D Treat Endothelial Monolayer with Test Compound B->D C Label Leukocytes with Fluorescent Dye E Add Labeled Leukocytes to Endothelial Cells C->E D->E F Incubate to Allow Adhesion E->F G Wash to Remove Non-adherent Cells F->G H Quantify Adherent Cells (Fluorescence Measurement) G->H

Caption: Step-by-step workflow for the in vitro leukocyte-endothelium adhesion assay.

Application Note II: A Scaffold for Kinase Inhibitor Design

The 4-pyridone scaffold is a versatile starting point for the development of enzyme inhibitors, particularly kinase inhibitors, which are a cornerstone of modern oncology. Its ability to form key hydrogen bonds with the hinge region of the kinase active site makes it an attractive pharmacophore.

Rationale for Kinase Inhibition

Many pyridone derivatives have been successfully developed as inhibitors of various kinases, such as PIM-1 kinase, which is implicated in several cancers.[4] The N-H of the pyridone can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, mimicking the interactions of the natural ATP substrate. Modifications at other positions of the pyridone ring allow for the exploration of different pockets within the kinase active site to enhance potency and selectivity.

Protocol III: PIM-1 Kinase Inhibition Assay (Example)

This protocol provides a general framework for assessing the inhibitory activity of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivatives against a target kinase, using PIM-1 as an example.

Materials
  • Recombinant human PIM-1 kinase

  • Kinase substrate (e.g., a fluorescently labeled peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • 384-well assay plates

  • Microplate reader capable of detecting the assay signal (e.g., fluorescence polarization, time-resolved fluorescence)

Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include controls for 100% and 0% kinase activity (DMSO alone and a known potent inhibitor, respectively).

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing PIM-1 kinase and the substrate in the kinase assay buffer.

  • Initiation of Reaction: Add the kinase reaction mixture to the assay plate, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction (if necessary, depending on the assay format) and measure the signal on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is limited, general principles from related pyridone and pyridine carboxamide series can guide lead optimization efforts.

Position of SubstitutionGeneral Effect on ActivityRationale
N1-substituent Can influence solubility and cell permeability. Larger groups may impact binding.Modifies the overall physicochemical properties of the molecule.
C2 and C6-substituents Can be modified to target specific pockets in the active site, enhancing potency and selectivity.These positions are often solvent-exposed and can accommodate a variety of functional groups.
C5-substituent Substitution at this position can modulate electronic properties and interactions with the target.Can influence the hydrogen bonding capacity of the adjacent carbonyl and amide groups.
Carboxamide moiety Crucial for hydrogen bonding interactions. Modifications to the amide substituent can explore additional binding pockets.The amide N-H and carbonyl are key pharmacophoric features.

Conclusion

The N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide scaffold represents a valuable and versatile platform in drug discovery. Its role as a pro-inflammatory mediator highlights its importance in understanding and potentially treating cardiovascular diseases. Furthermore, its proven utility as a core structure for kinase inhibitors underscores its broader potential in oncology and other therapeutic areas. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their drug development endeavors.

References

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]

Sources

Method

Application Note: A Modular Approach to the Synthesis and Bioactivity Screening of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide Derivatives

An Application Note for Drug Discovery Professionals Abstract & Introduction The 4-oxo-1,4-dihydropyridine-3-carboxamide core is a privileged scaffold in modern medicinal chemistry. It is a key structural motif in a rang...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract & Introduction

The 4-oxo-1,4-dihydropyridine-3-carboxamide core is a privileged scaffold in modern medicinal chemistry. It is a key structural motif in a range of approved therapeutic agents, including the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator ivacaftor and several integrase inhibitors like dolutegravir and bictegravir.[1][2] The scaffold's planarity, hydrogen bonding capabilities, and synthetic tractability make it an ideal starting point for developing new bioactive molecules. This application note provides a comprehensive, modular guide for the synthesis, derivatization, and preliminary biological evaluation of novel N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivatives.

The strategic methylation of the pyridine nitrogen at the 1-position (N1) serves a dual purpose: it blocks a potential site of metabolism and removes a hydrogen bond donor, which can significantly alter the compound's pharmacokinetic properties, including cell permeability and solubility. This guide is designed for researchers in drug development, offering robust, field-proven protocols that explain not only the procedural steps but also the underlying chemical logic. We will proceed through a three-part workflow:

  • Synthesis of the Core Intermediate: Building the foundational ethyl 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate.

  • Derivatization via Amidation: Hydrolysis of the ester followed by amide coupling to generate a chemical library.

  • Bioactivity Assessment: A protocol for preliminary in-vitro screening to identify promising lead compounds.

Synthesis of the Key Precursor: Ethyl 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

The construction of the 4-pyridone ring is the critical first phase. We employ a modified Gould-Jacobs reaction, a powerful and versatile method for forming the quinolone and pyridone backbone.[3][4] The classical approach involves the condensation of an amine with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[4][5] Modern adaptations using microwave irradiation can dramatically shorten reaction times and improve yields.[6][7][8]

The causality for this two-step approach is rooted in the reactivity of the reagents. The initial reaction is a nucleophilic addition-elimination of methylamine onto diethyl ethoxymethylenemalonate (DEEM), forming a stable enamine intermediate. This intermediate is designed for the subsequent intramolecular cyclization, which requires significant energy input to overcome the activation barrier.

Synthesis_of_Ester_Intermediate cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Methylamine Methylamine Intermediate Enamine Intermediate Methylamine->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate (DEEM) FinalEster Ethyl 1-methyl-4-oxo-1,4- dihydropyridine-3-carboxylate Intermediate->FinalEster Heat (Thermal or MW) - EtOH

Figure 1: General workflow for the synthesis of the core ester intermediate.

Protocol: Microwave-Assisted Synthesis of Ethyl 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

Microwave-assisted synthesis is chosen for its efficiency and reproducibility. The sealed-vessel environment allows for rapid heating to temperatures above the solvent's boiling point, accelerating the rate-limiting cyclization step.[6][7]

Materials:

  • Methylamine (40% solution in water)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Ethanol (anhydrous)

  • Microwave synthesis vial (10 mL) with stir bar

  • Microwave synthesizer

Procedure:

  • Reagent Preparation: In a 10 mL microwave vial, add methylamine (40% in H₂O, 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Condensation Step: Seal the vial and heat the mixture in the microwave synthesizer to 120°C for 10 minutes. This step facilitates the initial condensation and removal of the first ethanol molecule to form the enamine intermediate.

  • Cyclization Step: After the initial heating, increase the temperature to 180°C and hold for 20 minutes. The elevated temperature drives the intramolecular cyclization to form the 4-pyridone ring.

  • Isolation and Purification:

    • Cool the reaction vial to room temperature. A precipitate of the product should form.

    • If no precipitate forms, concentrate the mixture under reduced pressure to remove volatile components.

    • Triturate the resulting residue with cold diethyl ether or hexane to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.

  • Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. Purity should be >95% for use in the next step.

ParameterConditionRationale
Reactants Methylamine, DEEMReadily available starting materials for building the N-methylated pyridone core.
Method Microwave IrradiationSignificantly reduces reaction time from hours to minutes compared to conventional heating.[6][7]
Temperature 120°C then 180°CStepwise heating ensures complete formation of the intermediate before driving the high-energy cyclization.
Monitoring LC-MSConfirms consumption of starting material and formation of the desired product mass.

Library Generation via Amidation

With the core ester in hand, a diverse library of carboxamide derivatives can be generated. This is achieved through a two-step process: saponification of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation with a panel of primary and secondary amines.

Amidation_Workflow cluster_hydrolysis Step 3: Saponification cluster_amidation Step 4: Amide Coupling Ester Ethyl 1-methyl-4-oxo-1,4- dihydropyridine-3-carboxylate Acid 1-methyl-4-oxo-1,4- dihydropyridine-3-carboxylic acid Ester->Acid 1. NaOH, H₂O/EtOH 2. HCl (aq) FinalProduct N-Substituted Carboxamide Derivative Acid->FinalProduct + Amine + Coupling Agent Amine Primary/Secondary Amine (R1R2-NH)

Figure 2: Modular workflow for creating a library of carboxamide derivatives.

Protocol: Saponification to Carboxylic Acid

This is a standard hydrolysis protocol to convert the stable ester intermediate into the reactive carboxylic acid needed for amide coupling.[9]

Materials:

  • Ethyl 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH, 2.0-3.0 eq)

  • Ethanol/Water (e.g., 1:1 mixture)

  • Hydrochloric acid (HCl, 1M or 2M)

Procedure:

  • Reaction Setup: Dissolve the starting ester in a 1:1 mixture of ethanol and water. Add a solution of sodium hydroxide (2-3 equivalents).

  • Hydrolysis: Heat the mixture to reflux (approx. 80-90°C) for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Acidification & Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add HCl solution dropwise while stirring until the pH of the solution is ~2-3.

    • A white or off-white precipitate of the carboxylic acid will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

  • Validation: The product should be characterized by NMR and MS. It is typically used in the next step without further purification if purity is deemed sufficient (>90%).

Protocol: Parallel Amide Coupling

This protocol uses a standard peptide coupling agent, which is highly efficient and creates minimal side products, making it ideal for parallel synthesis of a library. The choice of EDC/HOBt is a well-established, cost-effective method for forming amide bonds.[10]

Materials:

  • 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (1.0 eq)

  • A library of diverse primary and secondary amines (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Dimethylformamide (DMF, anhydrous)

Procedure (per reaction):

  • Activation: In a vial, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC (1.5 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms a highly reactive HOBt-ester intermediate.

  • Coupling: To the activated mixture, add the desired amine (1.1 eq) followed by DIPEA (3.0 eq). The base is crucial to neutralize the HCl salt of EDC and the HOBt released during the reaction.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor completion by LC-MS.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the final N-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivative.

  • Validation: Confirm the structure, identity, and purity of each library member by ¹H NMR and LC-MS.

Preliminary Bioactivity Assessment

Once a library of derivatives is synthesized, the next step is to screen them for biological activity. The 4-pyridone scaffold is known for a wide range of activities, including anticancer effects.[11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing a compound's effect on cell viability and proliferation, making it an excellent primary screen for potential cytotoxic or anti-proliferative agents.

Screening_Cascade Compound_Library Synthesized Compound Library (Purity > 95%) Primary_Screen Primary Screen (e.g., MTT Assay @ single high dose, 10 µM) Compound_Library->Primary_Screen Hit_Identification Identify 'Hits' (e.g., >50% inhibition) Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Dose_Response Secondary Assay Dose-Response Curve to determine IC₅₀ Hit_Identification->Dose_Response Active Compounds Lead_Compound Prioritized Lead Compound(s) Dose_Response->Lead_Compound

Figure 3: A typical workflow for in-vitro bioactivity screening.

Protocol: In-Vitro Cytotoxicity Screening (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds (dissolved in DMSO to make 10 mM stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. For a primary screen, a single high concentration (e.g., 10 µM) is often used. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO at the same final concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. For compounds showing significant activity, a dose-response experiment should be performed to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Interpretation and Structure-Activity Relationships (SAR)

The goal of creating a library is to establish a Structure-Activity Relationship (SAR), which links changes in chemical structure to changes in biological activity.[13][14] By comparing the IC₅₀ values of different derivatives, researchers can identify which chemical features are important for the desired effect.

Table 1: Hypothetical Bioactivity Data and SAR Analysis

Compound IDAmide Substituent (R)IC₅₀ vs. MCF-7 (µM)SAR Interpretation
LEAD-01 -NH-CH₃15.2Baseline activity.
LEAD-02 -NH-Cyclopropyl8.5Small, rigid rings may improve binding affinity.
LEAD-03 -NH-Phenyl25.0Unsubstituted phenyl group is poorly tolerated.
LEAD-04 -NH-(4-Fluorophenyl)5.1Electron-withdrawing group at para position enhances activity, suggesting a specific electronic or steric interaction in the binding pocket.
LEAD-05 -N(CH₃)₂> 50Tertiary amide is inactive, indicating the N-H bond may be a critical hydrogen bond donor.

Conclusion

This application note details a systematic and modular approach for the synthesis and evaluation of novel N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivatives. By leveraging modern synthetic techniques like microwave-assisted chemistry and robust coupling reactions, diverse libraries can be efficiently generated. The subsequent application of standard cell-based assays allows for the rapid identification of bioactive hits and the development of clear structure-activity relationships. This integrated workflow provides a solid foundation for drug discovery programs aiming to exploit the therapeutic potential of this valuable chemical scaffold.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Sushil, K., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3336. [Link]

  • Malvacio, I., et al. (2019). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 24(22), 4093. [Link]

  • Kamal, A., et al. (2017). Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications. Molecular Diversity, 21(1), 37-52. [Link]

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  • Weber, W., et al. (2019). Process for the hydrolysis of quinolone carboxylic esters.
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Application

Application Notes and Protocols: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide Derivatives as Versatile Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 4-Pyridone-3-Carboxamide Scaffold The N-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide core is a privileged s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 4-Pyridone-3-Carboxamide Scaffold

The N-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically significant therapeutic agents.[1][2] Its inherent drug-like properties, including hydrogen bonding capabilities and metabolic stability, make it an attractive starting point for the design of novel enzyme inhibitors.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, with particular promise in the inhibition of enzymes implicated in various disease states, including bacterial infections and cancer. This guide provides a comprehensive overview of the synthesis, enzyme inhibitory activities, and relevant protocols for the investigation of N-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivatives.

Targeted Enzyme Classes and Mechanisms of Action

Derivatives of the 4-pyridone-3-carboxamide scaffold have been shown to inhibit a range of enzymes, primarily through competitive and non-competitive mechanisms. The key to their inhibitory activity often lies in the specific substituents appended to the core structure, which dictate the affinity and selectivity for the target enzyme's active or allosteric sites.

Urease Inhibition: A Focus on Anti-Bacterial Applications

Urease is a nickel-dependent metalloenzyme crucial for the survival of various pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a validated strategy for the treatment of peptic ulcers and other related gastrointestinal disorders. Pyridine carboxamide derivatives have emerged as potent urease inhibitors.[3]

Mechanism of Urease Inhibition: The proposed mechanism of urease inhibition by these derivatives involves the chelation of the nickel ions in the enzyme's active site by the carboxamide and pyridone functionalities. Molecular docking studies have revealed that hydrogen bonding, π-π stacking, and van der Waals interactions with key amino acid residues in the active site further stabilize the inhibitor-enzyme complex, leading to potent inhibition.[3]

Topoisomerase II Inhibition: A Strategy for Anticancer Therapy

Topoisomerase II is a critical enzyme in DNA replication and transcription, responsible for managing DNA topology. Its inhibition leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in rapidly dividing cancer cells. The structurally related 4-oxoquinoline-3-carboxamide scaffold has been extensively investigated for its topoisomerase II inhibitory activity.[4]

Mechanism of Topoisomerase II Inhibition: These compounds are believed to act as topoisomerase II poisons. They intercalate into the DNA and stabilize the transient enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands.[4][5] This leads to the accumulation of DNA damage and subsequent cell death. The planar nature of the 4-pyridone ring system is crucial for this intercalating activity.

Other Potential Enzyme Targets

The versatility of the 4-pyridone-3-carboxamide scaffold suggests its potential to inhibit other enzyme classes. Preliminary studies on related heterocyclic carboxamides indicate possible activity against kinases and poly(ADP-ribose) polymerase (PARP), which are important targets in oncology and inflammatory diseases.[6][7][8][9] Further investigation into these areas is warranted to fully explore the therapeutic potential of this compound class.

Quantitative Data: A Snapshot of Inhibitory Potency

The following table summarizes the inhibitory activities of representative 4-pyridone-3-carboxamide and related derivatives against various enzymes. It is important to note that the specific N-methyl substitution and other appended groups will significantly influence the IC50 values.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
Pyridine Carboxamide5-chloropyridine-2-yl-methylene hydrazine carboxamideUrease2.18 ± 0.058[3]
Pyridine Carbothioamide5-chloropyridine-2-yl-methylene hydrazine carbothioamideUrease1.07 ± 0.043[3]
4-Oxoquinoline-3-carboxamideDerivative 16bTopoisomerase II1.92[4]
4-Oxoquinoline-3-carboxamideDerivative 17bTopoisomerase II5.18[4]

Experimental Protocols

Synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

This protocol is a representative method for the synthesis of the core scaffold, adapted from procedures for similar compounds.[3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-Hydroxy-3-pyridinecarboxamide R Stirring at elevated temperature A->R B Methyl Iodide B->R C Base (e.g., K2CO3) C->R D Solvent (e.g., DMF) D->R W1 Quenching R->W1 W2 Extraction W1->W2 W3 Purification (e.g., Crystallization) W2->W3 P N-Methyl-4-oxo-1,4- dihydropyridine-3-carboxamide W3->P

Caption: Synthetic workflow for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-3-pyridinecarboxamide (1 equivalent) and a suitable base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • N-Methylation: To the stirred solution, add methyl iodide (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Urease Inhibition Assay Protocol (Berthelot Method)

This colorimetric assay quantifies the ammonia produced from the enzymatic hydrolysis of urea.

Urease_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis A Prepare solutions: - Urease - Urea - Test Compounds - Controls B Add test compound, urea, and urease to 96-well plate A->B C Incubate at 37°C B->C D Add Phenol-Nitroprusside and Alkaline Hypochlorite Reagents C->D E Incubate for color development D->E F Measure absorbance at ~630 nm E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for the urease inhibition assay using the Berthelot method.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Urease solution: Prepare a solution of Jack bean urease in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Urea solution: Prepare a solution of urea in the same buffer.

    • Test compounds: Dissolve the N-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivatives in a suitable solvent (e.g., DMSO) to create stock solutions and then prepare serial dilutions.

    • Phenol reagent: Prepare a solution of phenol and sodium nitroprusside.

    • Alkaline reagent: Prepare a solution of sodium hydroxide and sodium hypochlorite.

  • Assay Procedure (in a 96-well plate):

    • Add a small volume of the test compound solution to each well.

    • Add the urea solution to each well.

    • Initiate the reaction by adding the urease solution to each well. Include positive (known urease inhibitor) and negative (solvent only) controls.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Color Development:

    • Stop the enzymatic reaction and initiate color development by adding the phenol reagent followed by the alkaline reagent to each well.

    • Incubate the plate at room temperature for a set time (e.g., 15-30 minutes) to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at approximately 630 nm using a microplate reader.

    • Calculate the percentage of urease inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

N-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivatives represent a promising class of enzyme inhibitors with potential applications in the development of novel antibacterial and anticancer agents. The synthetic accessibility and tunable nature of this scaffold allow for the systematic exploration of structure-activity relationships to optimize potency and selectivity for various enzyme targets. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate these compounds, paving the way for the discovery of new and effective therapeutics. Future research should focus on expanding the scope of enzyme targets, elucidating detailed mechanisms of action through structural biology and computational modeling, and evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds.

References

  • Naseer, A., Osra, F. A., Awan, A. N., Imran, A., Hameed, A., Shah, S. A. A., Iqbal, J., & Zakaria, Z. A. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Pharmaceuticals, 15(10), 1288. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

  • Ferguson, F. M., et al. (2016). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. Journal of Medicinal Chemistry, 59(17), 7899-7913. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 772. [Link]

  • Long, B. H., et al. (1989). Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners. National Cancer Institute monographs, (4), 13-18. [Link]

  • Deau, E., et al. (2012). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 35-40. [Link]

  • Deweese, J. E., & Osheroff, N. (2009). Topoisomerase II poisons: converting essential enzymes into molecular scissors. Progress in molecular biology and translational science, 87, 135–161. [Link]

  • da Silva, A. C., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6658-6679. [Link]

  • Knighton, D. R., et al. (2013). Idealised values for the potency (IC50) of an inhibitor with intrinsic affinity Ki =10 nM in an ATP-competitive assay for three kinases A-C with varying Km,ATP at increasing concentrations of ATP. Future Medicinal Chemistry, 5(12), 1441-1456. [Link]

  • de Oliveira, R. B., et al. (2020). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. Molecules, 25(23), 5648. [Link]

  • Lee, J. H., et al. (2019). Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites. Cell reports, 28(1), 173-185. [Link]

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  • Lavrov, M. I., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1968–1983. [Link]

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  • Lavrov, M. I., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

  • Jones, P., et al. (2011). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 54(17), 6147-6158. [Link]

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Method

The Versatile Scaffold: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide in the Pursuit of Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. In this pursuit, the identification and util...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. In this pursuit, the identification and utilization of versatile chemical scaffolds that can be readily modified to generate libraries of bioactive compounds is of paramount importance. One such scaffold of significant interest is the 4-oxo-1,4-dihydropyridine-3-carboxamide core. This application note delves into the potential of a specific derivative, N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide , as a foundational building block in the synthesis of next-generation anticancer therapeutics. While direct and extensive literature on this specific N-methylated derivative in oncology is emerging, we will extrapolate from closely related analogs to provide a comprehensive guide to its synthetic utility and biological potential.

The 4-Oxo-1,4-Dihydropyridine-3-Carboxamide Core: A Privileged Structure in Medicinal Chemistry

The 1,4-dihydropyridine ring system is a well-established pharmacophore, most famously recognized in the L-type calcium channel blocker class of drugs like nifedipine. However, its structural versatility allows for a broad range of biological activities, including notable potential in oncology. The introduction of a 4-oxo group and a 3-carboxamide moiety dramatically alters the electronic and steric properties of the scaffold, opening up new avenues for molecular interactions with cancer-relevant biological targets. The N-methylation at position 1 further refines the molecule's properties, potentially influencing its solubility, metabolic stability, and binding orientation within target proteins.

Physicochemical Properties and Synthetic Accessibility

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a heterocyclic compound with the following chemical structure:

A simplified 2D representation of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

The synthesis of the core 4-oxo-1,4-dihydropyridine-3-carboxamide scaffold can be achieved through various synthetic routes. A common approach involves the condensation of an enamine with a suitable acylating agent, followed by cyclization. The N-methylation can be accomplished as a final step or by using an N-methylated precursor.

Synthetic Strategies for Anticancer Drug Discovery

The true potential of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide lies in its amenability to chemical modification. By systematically altering different parts of the molecule, a diverse library of compounds can be generated for anticancer screening.

Modification of the Carboxamide Moiety

The carboxamide group provides a convenient handle for introducing a wide array of substituents. This can be achieved through standard amide coupling reactions with a diverse set of amines. This strategy allows for the exploration of different steric and electronic properties that may influence target binding and cellular permeability.

G start N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide product Library of N-substituted Carboxamide Derivatives start->product Amide Coupling reagent Diverse Amines (R-NH2) Coupling Agents (e.g., HATU, EDC) reagent->product cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor N-Methyl-4-oxo-1,4-dihydropyridine -3-carboxamide Derivative Inhibitor->RAF

Potential inhibition of the MAPK signaling pathway.

DNA Intercalation and Topoisomerase Inhibition

The planar nature of the 4-oxo-1,4-dihydropyridine ring system suggests that its derivatives could potentially act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. Furthermore, some 4-oxoquinoline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. [1]

Detailed Experimental Protocols

The following are representative protocols that can be adapted for the synthesis and evaluation of derivatives of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide .

Representative Synthesis of a 1,4-Dihydropyridine-3-carboxamide Derivative

This protocol is adapted from the synthesis of similar 1,4-dihydropyridine derivatives and should be optimized for the specific substrates. [2] Materials:

  • Substituted benzaldehyde (1.0 eq)

  • N-substituted acetoacetamide (1.0 eq)

  • Methyl-3-aminocrotonate (1.0 eq)

  • Isopropanol

  • Piperidine (catalytic amount)

  • Benzoic acid (catalytic amount)

Procedure:

  • To a solution of the substituted benzaldehyde (0.1 mol) and the N-substituted acetoacetamide (0.1 mol) in isopropanol (12 mL), add benzoic acid (10 mg) and piperidine (30 mg).

  • Stir the mixture at room temperature for 15-20 hours.

  • Cool the reaction mixture and filter the resulting precipitate. Recrystallize the intermediate from isopropanol.

  • Dissolve the intermediate (0.1 mol) and methyl-3-aminocrotonate (0.1 mol) in isopropanol and reflux for 5 hours.

  • Cool the mixture, and the 1,4-dihydropyridine derivative will precipitate.

  • Filter the product and purify by recrystallization from an ethanol-water mixture (9:1).

  • Characterize the final product by NMR, IR, and mass spectrometry.

Protocol for MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion and Future Perspectives

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide represents a promising and versatile scaffold for the development of novel anticancer agents. Its synthetic tractability allows for the generation of large and diverse chemical libraries for high-throughput screening. Drawing insights from the biological activities of structurally related compounds, future research should focus on:

  • Systematic SAR studies: To understand the relationship between the chemical structure of the derivatives and their anticancer activity.

  • Target identification and validation: To elucidate the specific molecular targets and mechanisms of action of the most potent compounds.

  • In vivo efficacy studies: To evaluate the anticancer activity of lead compounds in animal models.

The exploration of this scaffold holds the potential to yield novel drug candidates with improved efficacy and selectivity for the treatment of various cancers.

References

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  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry.
  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014). Molecules.
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  • Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (2022).
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  • Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. (2016). Arabian Journal of Chemistry.
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  • Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2014).
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Application

In vitro assays to determine the biological activity of "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide"

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide". This compound, a str...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide". This compound, a structural analog to components of NAD+ catabolism and sharing features with known bioactive molecules, warrants a systematic investigation of its biological activities. We present a multi-tiered strategy encompassing enzymatic assays targeting NAD+-dependent enzymes, particularly Poly(ADP-ribose) polymerases (PARPs), cellular assays to probe effects on DNA repair pathways, and general cytotoxicity assessments. The protocols herein are designed to be robust and self-validating, providing a solid framework for characterizing the compound's mechanism of action and therapeutic potential.

Introduction to N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a small molecule with structural similarities to nicotinamide, a key component of the essential cofactor nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical player in cellular metabolism and a substrate for several enzyme families, including sirtuins and Poly(ADP-ribose) polymerases (PARPs), which are pivotal in processes like DNA repair, gene regulation, and cell death.[1][2] The structural backbone, a 4-oxo-1,4-dihydropyridine-3-carboxamide, is also found in various pharmacologically active compounds, suggesting a potential for biological activity.[3][4] Given that PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways like BRCA mutations, it is logical to investigate whether this compound exhibits PARP-modulating activity.[5][6][7]

This guide outlines a strategic approach to determine the biological profile of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, starting with direct enzymatic assays, followed by cell-based functional assays to understand its impact in a more complex biological context.

I. Strategic Overview of the In Vitro Assay Cascade

To efficiently characterize the biological activity of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, a tiered approach is recommended. This begins with broad screening assays and progresses to more specific, mechanistic studies.

Assay_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular & Mechanistic Assays cluster_2 Tier 3: Advanced Characterization T1_Enzyme Enzymatic Assays (e.g., PARP1/2 Activity) T2_CellPARP Cell-Based PARP Activity Assay T1_Enzyme->T2_CellPARP If activity observed T3_NAD NAD+/NADH Quantification T1_Enzyme->T3_NAD Investigate cofactor interaction T1_Cyto General Cytotoxicity (e.g., MTT/Resazurin Assay) T2_Viability Cell Viability in DNA Repair Deficient Cell Lines T1_Cyto->T2_Viability If cytotoxicity observed T2_DNA DNA Damage & Repair Assays (e.g., Comet Assay, γH2AX Staining) T2_CellPARP->T2_DNA Correlate activity with cellular effect T3_Trap PARP Trapping Assay T2_CellPARP->T3_Trap Elucidate mechanism

Caption: Strategic workflow for in vitro evaluation.

II. Tier 1: Primary Screening Protocols

The initial tier focuses on determining if the compound has any direct effect on a key putative target (PARP) and whether it exhibits general toxicity to cells.

Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a microplate. The activity of the PARP1 enzyme is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[5][8] A decrease in signal in the presence of the test compound indicates inhibition.

Materials:

  • PARP1 Enzyme (recombinant)

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (test compound)

  • Olaparib (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Activated DNA (for PARP activation)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Plate reader with luminescence detection capability

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. Do the same for Olaparib.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound or control (DMSO for vehicle control, Olaparib for positive control).

  • Enzyme Addition: Add 20 µL of PARP1 enzyme and activated DNA mixture (prepared according to manufacturer's instructions) to each well.

  • Initiate Reaction: Add 25 µL of a solution containing biotinylated NAD+ and histones to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection: Add 50 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

  • Final Wash: Repeat the washing step.

  • Signal Generation: Add 50 µL of the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a microplate reader.

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundExpected IC50 (nM)
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamideTo be determined
Olaparib (Positive Control)1 - 5 nM[9]
Vehicle Control (DMSO)No inhibition
Protocol 2: General Cell Cytotoxicity Assay (Resazurin Reduction)

Principle: This assay assesses cell viability by measuring the reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by metabolically active cells.[10] A decrease in fluorescence indicates a reduction in cell viability. This is a common method used in drug discovery to screen for cytotoxic compounds.[11][12]

Materials:

  • Human cancer cell line (e.g., HeLa or a panel like NCI-60)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Resazurin sodium salt solution

  • Doxorubicin (positive control for cytotoxicity)

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Data Acquisition: Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

Data Analysis: Calculate the percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

III. Tier 2: Cellular and Mechanistic Assays

If the compound shows activity in Tier 1, these assays will help determine if the enzymatic inhibition translates to a cellular effect and probe the underlying mechanism.

Protocol 3: Cell-Based PARP Activity Assay

Principle: This assay quantifies the levels of poly(ADP-ribose) (PAR) in cells, which is a direct product of PARP activity.[13] Cells are first treated with a DNA damaging agent to induce PARP activity, and then with the test compound. PAR levels are measured using an ELISA-based method.[8]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • DNA damaging agent (e.g., hydrogen peroxide, H2O2)

  • Test compound and Olaparib

  • Cell lysis buffer

  • PAR-specific capture and detection antibodies

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well plate for ELISA

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat with serial dilutions of the test compound or Olaparib for 1 hour.

  • Induce DNA Damage: Add H2O2 (e.g., 1 mM final concentration) and incubate for 15 minutes to stimulate PARP activity.

  • Cell Lysis: Wash the cells with PBS and then lyse them according to the assay kit's instructions.

  • ELISA Procedure: a. Add cell lysates to the PAR-capture antibody-coated plate and incubate. b. Wash the plate and add the anti-PAR detection antibody. c. Wash and add the HRP-conjugated secondary antibody. d. After a final wash, add the chemiluminescent substrate and measure the signal.

Data Analysis: A reduction in the luminescent signal indicates inhibition of PARP activity within the cell. Calculate the IC50 from the dose-response curve.

Protocol 4: DNA Damage Assessment (γH2AX Immunofluorescence)

Principle: Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest markers of DNA double-strand breaks (DSBs).[14] PARP inhibitors prevent the repair of single-strand breaks, which can lead to the formation of DSBs during DNA replication, thus increasing γH2AX levels.[6]

DNA_Damage_Pathway cluster_pathway DNA Damage Response cluster_inhibition Effect of PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits Replication DNA Replication SSB->Replication unrepaired BER Base Excision Repair PARP->BER initiates BER->SSB resolves DSB Double-Strand Break (DSB) Replication->DSB leads to gH2AX γH2AX Foci Formation DSB->gH2AX triggers Inhibitor N-Methyl-4-oxo-1,4- dihydropyridine-3-carboxamide Inhibitor->PARP blocks

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Welcome to the technical support center for the synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, moving beyond a simple protocol to explain the critical "why" behind each step. Our goal is to empower you to troubleshoot effectively and optimize your reaction yields and purity.

The target molecule, N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (also known as 1-methyl-4-pyridone-3-carboxamide), is a significant metabolite and a valuable scaffold in medicinal chemistry.[1] While its synthesis may appear straightforward, achieving high yields consistently requires careful attention to reagent quality, reaction conditions, and purification techniques.

Optimized Synthesis Protocol: Amide Condensation Route

This protocol is adapted from established methods for similar 4-oxo-1,4-dihydropyridine-3-carboxamides and is optimized for yield and purity.[2] The core of this synthesis is a carbodiimide-mediated amide coupling reaction.

Reaction Scheme:

4-Hydroxynicotinic Acid + Methylamine → N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Experimental Protocol:
  • Reagent Preparation:

    • Dissolve 4-hydroxynicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.5 eq) and Hydroxybenzotriazole (HOBT, 1.2 eq) to the solution.

    • Expertise Note: EDC is the coupling agent that activates the carboxylic acid. HOBT is an essential additive that suppresses side reactions (like N-acylurea formation) and minimizes racemization (if applicable) by forming a more reactive, stable active ester intermediate.

  • Activation Step:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Stir the mixture at 0°C for 1 hour. This allows for the complete formation of the HOBT active ester.

  • Amidation Step:

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the cooled mixture.

      • Expertise Note: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the proton released during the reaction. Its steric hindrance prevents it from competing with methylamine as a nucleophile.

    • Slowly add a solution of methylamine (1.2 eq, e.g., 40% in water or 2.0 M in THF) to the reaction.

    • Allow the reaction to warm to room temperature and then heat to 50°C. Stir for 12 hours.

  • Work-up and Isolation:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, add deionized water to the reaction mixture to precipitate the crude product.

    • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water, followed by a cold non-polar solvent (e.g., diethyl ether) to remove residual DMF and other organic-soluble impurities.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) to yield colorless crystals.[2]

Optimized Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 4-Hydroxynicotinic AcidCommercially available and provides the core scaffold.
Coupling Agents EDC (1.5 eq), HOBT (1.2 eq)Efficiently forms the active ester intermediate and minimizes side products.
Base DIPEA (2.0 eq)Non-nucleophilic base to neutralize acids without interfering in the reaction.
Amine Source Methylamine (1.2 eq)The nucleophile for forming the target amide.
Solvent Anhydrous DMFExcellent solvating properties for all reactants. Ensure it is anhydrous to prevent hydrolysis of the activated intermediate.
Temperature 0°C (activation), 50°C (amidation)Low temperature for controlled activation, followed by gentle heating to drive the reaction to completion.
Reaction Time 12 hoursTypically sufficient for completion; should be monitored by TLC.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Follow the logical workflow to diagnose and solve problems efficiently.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_yield Low Yield Analysis cluster_purity Purity Analysis cluster_stalled Stalled Reaction Analysis start Problem Encountered low_yield Q1: Low or No Yield start->low_yield impure_product Q2: Impure Product on TLC start->impure_product reaction_stalled Q3: Reaction Stalled / Incomplete start->reaction_stalled check_reagents Check Reagent Quality (EDC, HOBT, Anhydrous Solvent) low_yield->check_reagents tlc_analysis Analyze TLC Spots (Compare to starting materials) impure_product->tlc_analysis amine_addition Check Amine Source (Concentration, lability) reaction_stalled->amine_addition check_stoich Verify Stoichiometry (Especially Coupling Agents) check_reagents->check_stoich check_temp Confirm Temperature Control (0°C activation is critical) check_stoich->check_temp check_workup Optimize Work-up (Sufficient precipitation time?) check_temp->check_workup side_reactions Identify Side Products (e.g., N-acylurea) purification_method Refine Purification (Recrystallization solvent screen) side_reactions->purification_method tlc_analysis->side_reactions base_issue Verify Base (DIPEA quality and quantity) amine_addition->base_issue stirring Ensure Adequate Mixing base_issue->stirring

Caption: Logical workflow for troubleshooting common synthesis issues.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
  • Cause 1: Inactive Coupling Agents. EDC and HOBT are moisture-sensitive. Hydrolysis will deactivate them, preventing the formation of the active ester.

    • Solution: Use fresh, high-purity EDC and HOBT from a reliable supplier. Store them in a desiccator. Ensure your DMF is anhydrous, as water will compete with the amine nucleophile and hydrolyze the activated intermediate.

  • Cause 2: Inefficient Product Precipitation. The product has some solubility in the DMF/water mixture. If not cooled sufficiently or if too much water is added, the product may remain in solution.

    • Solution: After adding water, stir the mixture in an ice bath for at least 30-60 minutes to ensure maximum precipitation. Use the minimum amount of water necessary to induce precipitation.

  • Cause 3: Suboptimal Temperature Control. Running the initial activation step at room temperature instead of 0°C can lead to the formation of a stable N-acylurea byproduct from the reaction of the activated ester with another EDC molecule, consuming your activated intermediate.

    • Solution: Strictly adhere to the 0°C activation step for 1 hour before adding the amine and base.

  • Cause 4: Incorrect Stoichiometry. An insufficient amount of coupling agent will result in unreacted starting material.

    • Solution: Double-check your calculations. Using a slight excess of EDC (1.5 eq) and HOBT (1.2 eq) is recommended to drive the reaction forward.

Q2: TLC analysis shows multiple spots, indicating an impure product. How can I improve purity?
  • Observation: A spot with very low Rf that streaks.

    • Interpretation: This is likely the EDC-urea byproduct or unreacted HOBT, which are polar.

    • Solution: These impurities are generally water-soluble. A thorough wash of the crude precipitate with cold deionized water should remove them.

  • Observation: A spot corresponding to your starting 4-hydroxynicotinic acid.

    • Interpretation: The reaction is incomplete.

    • Solution: Refer to the solutions for Q1, focusing on reagent activity and stoichiometry. You can also try extending the reaction time.

  • Observation: An unknown spot close to the product spot.

    • Interpretation: This could be a side product, such as the N-acylurea mentioned previously.

    • Solution: Ensure strict temperature control during activation. For purification, perform a careful recrystallization. You may need to screen different solvent systems (e.g., ethanol, methanol, acetone, or mixtures with water) to find one that effectively separates the product from the impurity.

Q3: The reaction doesn't seem to proceed to completion, even after 12 hours. What should I check?
  • Cause 1: Ineffective Base. If the DIPEA is of poor quality or if an insufficient amount is used, the reaction mixture will be acidic. This protonates the methylamine, significantly reducing its nucleophilicity and stalling the reaction.

    • Solution: Use fresh DIPEA and ensure at least 2.0 equivalents are added to neutralize all acidic species.

  • Cause 2: Loss of Amine. Methylamine is volatile. If using a solution, ensure its concentration is accurate. If adding it at an elevated temperature, it may evaporate from the reaction mixture.

    • Solution: Use a reliable source of methylamine (e.g., a titrated solution in THF or a fresh bottle of 40% in water). Add the methylamine at 0°C before warming the reaction mixture. Ensure the reaction vessel is properly sealed.

Frequently Asked Questions (FAQs)

  • What is the tautomeric form of the starting material? 4-Hydroxynicotinic acid exists in equilibrium with its 4-pyridone tautomer, 4-oxo-1,4-dihydropyridine-3-carboxylic acid. The 4-pyridone form generally predominates and is the reactive species in this context.

  • Are there alternative synthesis routes? Yes, other methods exist for forming the dihydropyridine ring itself, such as variations of the Hantzsch synthesis.[3] However, for constructing the C3-carboxamide on a pre-formed pyridone ring, the amide coupling reaction described here is one of the most direct and reliable methods. Another approach involves the Mo(CO)₆-mediated rearrangement of specific isoxazole precursors, though this is a more complex, multi-step synthesis.[4][5][6][7]

  • What are the best analytical methods to characterize the final product?

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure. Look for the N-methyl singlet, the aromatic protons on the pyridine ring, and the amide proton.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₇H₈N₂O₂, MW: 152.15 g/mol ).

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch and the pyridone C=O stretch.

    • Melting Point: A sharp melting point is a good indicator of purity.

Proposed Reaction Mechanism

ReactionMechanism RCOOH 4-Hydroxynicotinic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBT HOBT HOBT_Ester HOBT Active Ester (More Stable) HOBT->HOBT_Ester MeNH2 Methylamine (Me-NH2) Product Target Amide (R-CONHMe) MeNH2->Product O_Acylisourea->HOBT_Ester + HOBT - EDC Urea EDC_Urea EDC Urea Byproduct O_Acylisourea->EDC_Urea + R-COOH (Side Rxn) HOBT_Ester->Product + Me-NH2 - HOBT

Caption: Amide coupling mechanism via an HOBT active ester intermediate.

References

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. Available from: [Link]

  • BenchChem Technical Support Team. (2025). How to avoid over-reduction in dihydropyridine synthesis. BenchChem.
  • Zhou, C., Wang, M., & Liu, P. (2022). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCrData, 7(8). Available from: [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ResearchGate. Available from: [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745. Available from: [Link]

  • A Review on Synthesis and Biological Potential of Dihydropyridines. ResearchGate. (2024). Available from: [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Library of Medicine. Available from: [Link]

  • Pandey, A., & Singh, R. K. (2019). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. International Journal of Scientific Research in Science and Technology. Available from: [Link]

  • Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats. PubMed. (2001). Available from: [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. National Center for Biotechnology Information. (2022). Available from: [Link]

  • Pattan, S. R., et al. (2006). Synthesis and evaluation of some 1, 4-dihydropyridine and their derivatives as antihypertensive agents. Indian Journal of Chemistry. Available from: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. MDPI. (2022). Available from: [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][2][4][6][8]tetrazine-8-carboxylates and -carboxamides. National Center for Biotechnology Information. (2010). Available from: [Link]

  • HMDB0004194: N1-Methyl-4-pyridone-3-carboxamide. Human Metabolome Database. (2021). Available from: [Link]

  • (PDF) 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. ResearchGate. (2022). Available from: [Link]

  • Evaluation of the reaction mechanism between 1,4- dihydropyridines and α,β-unsaturated nitriles. ChemRxiv. (2022). Available from: [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Center for Biotechnology Information. (2021). Available from: [Link]

  • Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Malaria World. (2024). Available from: [Link]

  • 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. PubChem. Available from: [Link]

  • (PDF) A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. (2016). Available from: [Link]

  • CHAYKIN, S. (1964). THE BIOSYNTHESIS N-METHYL-4-PYRIDONE-3-CARBOXAMIDE. Biochimica et Biophysica Acta. Available from: [Link]

  • 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | C7H8N2O2. PubChem. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Introduction: This guide provides in-depth technical support for researchers encountering challenges in the purification of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (MW: 152.15 g/mol , Formula: C₇H₈N₂O₂). This mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers encountering challenges in the purification of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (MW: 152.15 g/mol , Formula: C₇H₈N₂O₂). This molecule's high polarity and potential for degradation present unique purification hurdles. This document offers troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Physicochemical Properties Summary

Understanding the fundamental properties of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is the first step in designing a robust purification strategy. Its characteristics dictate solvent selection, chromatographic behavior, and handling requirements.

PropertyValue / ObservationSource / Comment
Molecular Weight 152.15 g/mol PubChem CID: 440810
Appearance Typically a solid.[1]
Water Solubility Predicted: 115 g/L. Highly soluble.
PBS (pH 7.2) Solubility ≥ 50 mg/mL.[2]
Ethanol Solubility Slightly soluble.[1]
pKa (Predicted) Strongest Acidic: 15.73; Strongest Basic: 0.39.[3]
Essentially a neutral compound under typical pH ranges.
Storage Conditions -20°C for short-term (1 month), -80°C for long-term (6 months). Protect from light.[2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Q1: What are the most common impurities I should expect?

A1: Impurities largely depend on the synthetic route. A plausible and common method for synthesizing this amide is the coupling of a nicotinic acid derivative with methylamine. Based on this, you should anticipate:

  • Unreacted Starting Materials: Such as 4-hydroxynicotinic acid or its ester precursor.

  • Coupling Reagents: Residuals from reagents like EDC, HOBT, or their byproducts.[4]

  • Degradation Products: The dihydropyridine ring is susceptible to oxidation, which leads to the formation of the corresponding aromatized pyridine species. This can be exacerbated by excessive heat or prolonged exposure to air.[5][6]

  • Side-Reaction Products: At elevated temperatures, side reactions like deacylation or polymerization can lead to "resinification" or the formation of complex, often colored, impurities.[7]

Q2: Why does my compound show poor retention and peak shape on my standard C18 HPLC column?

A2: This is the most common challenge and is due to the molecule's high polarity. Standard C18 columns, which rely on hydrophobic interactions, are not well-suited for retaining highly polar, water-soluble compounds.[8] Under the highly aqueous mobile phases needed to even begin to see retention, standard C18 phases can suffer from "phase collapse" or "dewetting," leading to irreproducible retention times and poor peak shape.[9]

Q3: Is this compound sensitive to heat? Should I be concerned during solvent evaporation?

A3: Yes. Dihydropyridine derivatives can be thermally sensitive.[5] Prolonged heating can accelerate oxidation to the pyridine form. When removing solvents under reduced pressure (e.g., rotovap), it is critical to use a low-temperature water bath (e.g., 30-40°C) and to not evaporate to complete dryness for extended periods.

Q4: What is the best general approach for purification: recrystallization or chromatography?

A4: The choice depends on the impurity profile and the required scale.

  • Recrystallization is excellent for removing minor, less-soluble impurities, especially at larger scales. Given the compound's high aqueous solubility and slight solubility in ethanol, a mixed-solvent system like ethanol/water is a promising starting point.

  • Chromatography is superior for removing impurities with similar solubility profiles (e.g., polar starting materials or degradation products). Due to the polarity challenges, specialized chromatographic techniques are required (see Part 2).

Part 2: Troubleshooting and Detailed Protocols

This section provides structured troubleshooting guides for common purification issues, complete with step-by-step protocols.

Challenge 1: Low Purity after Initial Work-up

The initial crude product often contains a mixture of starting materials and byproducts. The following workflow outlines a logical purification sequence.

Purification_Workflow cluster_start Crude Product cluster_recrystallization Recrystallization (Bulk Purification) cluster_chromatography Chromatography (High-Resolution Purification) start Crude Solid/Oil (Post-Reaction) recryst Recrystallize from Ethanol/Water or Acetone start->recryst Initial Cleanup oil_out Product Oils Out? recryst->oil_out no_xtal No Crystals Form? recryst->no_xtal filter Filter & Wash Crystals (with cold solvent) prep_hplc Preparative HPLC (Polar-Compatible Column) filter->prep_hplc If purity is insufficient final_product High-Purity Product (>98%) filter->final_product If purity is sufficient oil_out->recryst  Adjust Solvent Ratio  or Lower Temp oil_out->filter No no_xtal->recryst  Induce (Scratch/Seed)  or Concentrate Solution no_xtal->filter No fraction_analysis Analyze Fractions (TLC/UPLC) prep_hplc->fraction_analysis pool_evap Pool Pure Fractions & Evaporate (Low Temp) fraction_analysis->pool_evap pool_evap->final_product

Caption: General purification workflow for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Troubleshooting Recrystallization

Issue: The product "oils out" instead of crystallizing.

  • Causality: This occurs when the compound melts in the hot solvent before it dissolves, or when the solution is too concentrated, causing the compound to separate as a super-saturated liquid phase upon cooling.

  • Solution:

    • Re-heat the mixture until the oil fully dissolves.

    • Add more of the "good" solvent (e.g., water or ethanol) in small increments (5-10% of total volume) until the solution is just barely hazy when hot.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-defined crystals.

    • If using a solvent pair, ensure you are not adding the "poor" solvent too quickly.

Issue: No crystals form, even after the solution is cold.

  • Causality: The solution is likely not saturated enough (too much solvent was used), or it is in a metastable supersaturated state and requires an energy input for nucleation to begin.

  • Solution:

    • Induce Nucleation: Gently scratch the inside of the flask at the solution's surface with a clean glass rod. The microscopic scratches provide nucleation sites.

    • Seed the Solution: If you have a small amount of pure solid, add a single tiny crystal to the cold solution to act as a template for crystal growth.

    • Concentrate the Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator, then allow it to cool again.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the bulk of the material. The goal is to dissolve the target compound while leaving less soluble impurities behind.

  • Heat the solution gently (e.g., 60-70°C) and, while stirring, add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum at a low temperature (<40°C).

Challenge 2: Co-eluting Polar Impurities in Chromatography

When impurities are structurally similar and highly polar, baseline separation is difficult. The key is to use a chromatographic mode that offers an alternative separation mechanism to simple hydrophobicity.

HPLC_Troubleshooting start Poor separation on standard C18 column check1 Is retention time < 2 column volumes? start->check1 sol1 Switch to Polar-Compatible RP Column (e.g., Atlantis dC18, COSMOSIL PBr) check1->sol1 Yes (Poor Retention) sol3 Optimize Mobile Phase: - Use Formic Acid or Ammonium Formate - Run shallow gradient check1->sol3 No (Poor Resolution) sol2 Consider HILIC or Mixed-Mode Chromatography sol1->sol2 If still insufficient sol1->sol3 sol2->sol3 end_good Achieve Separation sol3->end_good

Caption: Decision tree for troubleshooting HPLC purification.

This protocol is a starting point and should be optimized at an analytical scale first before scaling up.

  • Rationale: We use a column designed for polar analytes and a mobile phase with a volatile buffer (ammonium formate), which is compatible with mass spectrometry and easy to remove during lyophilization.

  • Instrumentation & Consumables:

    • Column: Atlantis dC18 Prep Column (or similar polar-compatible stationary phase).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to ~3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Sample Preparation: Dissolve crude material in Mobile Phase A at a concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter.

  • Method:

    • Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 5-10 column volumes.

    • Injection: Inject the filtered sample.

    • Gradient Elution:

      • Time 0-5 min: Hold at 0% B.

      • Time 5-25 min: Linear gradient from 0% to 20% B.

      • Time 25-30 min: Linear gradient from 20% to 95% B (column wash).

      • Time 30-35 min: Hold at 95% B.

      • Time 35-36 min: Return to 0% B.

      • Time 36-45 min: Re-equilibrate at 0% B.

    • Detection & Fractionation: Monitor the elution profile at an appropriate wavelength (e.g., 269 nm) and collect fractions corresponding to the main peak.[1]

    • Post-Purification:

      • Confirm the purity of collected fractions using analytical UPLC/LC-MS.

      • Pool the pure fractions.

      • Freeze the pooled fractions and remove the solvent via lyophilization (freeze-drying) to obtain the final product as a fluffy solid.

References

  • Shu, X., & Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCrData, 8(7), x230601. Available at: [Link]

  • Human Metabolome Database. (2006). Metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). HMDB. Available at: [Link]

  • Zanakhov, Y. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. Available at: [Link]

  • FooDB. (2011). Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). FooDB. Available at: [Link]

  • Veeprho. (n.d.). Nicotinamide EP Impurity A. Veeprho Product Page. Available at: [Link]

  • Pharmaffiliates. (n.d.). Nicotinamide-impurities. Pharmaffiliates Product List. Available at: [Link]

  • Zanakhov, Y. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Available at: [Link]

  • Krapcho, A. P., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(10), 573-581. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Rochester University Chemistry Guides. Available at: [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies HPLC Resources. Available at: [Link]

  • Ozaki, M., et al. (2021). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Journal of Chromatography B, 1180, 122888. Available at: [Link]

  • Zbieg, J. R., et al. (2002). HPLC method for purifying organic compounds. U.S. Patent No. 6,413,431 B1.
  • Marciniak, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 479-484. Available at: [Link]

  • Marciniak, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. Available at: [Link]

  • Waters Corporation. (n.d.). Separation and Purification of Highly Polar Pharmaceutical Compounds on a RPLC Column at Prep Scale. Waters Application Note. Available at: [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Labcompare. Available at: [Link]

  • Wikipedia. (n.d.). Nicotinamide. Wikipedia. Available at: [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]

  • Marciniak, B., & Ogrodowczyk, M. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Wikipedia. (n.d.). N1-Methyl-4-pyridone-3-carboxamide. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Analytical Methods for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Welcome to the technical support center for the analytical detection of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting protocols, and practical solutions for common challenges encountered during its quantification.

Introduction to the Analyte

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, also known as 4PY, is a significant metabolite of the nicotinamide-adenine dinucleotide (NAD) degradation pathway.[1][2] Its accumulation in the body has been linked to uremic syndrome, making its accurate detection critical in clinical and toxicological research.[2] As an "extremely weak basic (essentially neutral) compound," its analysis presents unique chromatographic challenges that require a well-optimized method for reliable results.[1][3]

This guide provides a foundational understanding and a systematic approach to developing and troubleshooting robust analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties for Method Development

Understanding the fundamental properties of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is the first step in creating a robust analytical method.

PropertyValueSource
Chemical Formula C₇H₈N₂O₂[1]
Average Molecular Weight 152.15 g/mol [1]
Monoisotopic Mass 152.05857751 Da[1]
CAS Registry Number 769-49-3[1]
pKa (Predicted) Weakly basic / Neutral[1][3]
Solubility Soluble in PBS (≥ 50 mg/mL), DMSO[4]
Predicted Water Solubility 115 g/L[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide?

A1: The most prevalent and robust techniques are reversed-phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is particularly favored for complex biological matrices due to its superior sensitivity and selectivity.[1][5]

Q2: What are the key considerations for choosing an HPLC column?

A2: Given the analyte's hydrophilic and weakly basic nature, a modern, high-purity silica C18 column with high surface coverage (end-capping) is recommended to minimize peak tailing.[6] For challenging separations or to avoid ion-pairing reagents (which are incompatible with MS), a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms can be highly effective.[7]

Q3: What wavelength should I use for UV detection?

A3: The dihydropyridine ring system contains a conjugated chromophore. While a full UV scan of a standard is necessary to determine the optimal wavelength (λ-max), a starting point for detection is typically in the range of 260-280 nm. Always run a standard to confirm the λ-max in your specific mobile phase.

Q4: How should I prepare stock solutions and standards?

A4: The compound is readily soluble in aqueous buffers like PBS and organic solvents like DMSO.[4] For RP-HPLC, it is best practice to dissolve and inject samples in the initial mobile phase composition to ensure good peak shape.[6] Stock solutions in DMSO or water are stable for at least one month at -20°C when protected from light.[4]

Q5: What are the primary challenges when analyzing this compound in biological matrices like plasma or urine?

A5: The main challenge is matrix effects, particularly ion suppression in LC-MS/MS, caused by co-eluting endogenous components.[8] A robust sample preparation strategy, such as protein precipitation followed by dilution or solid-phase extraction (SPE), is crucial. Additionally, its hydrophilic nature can lead to poor retention on traditional C18 columns, requiring careful mobile phase optimization.

Troubleshooting Guide: HPLC-UV Analysis

A systematic approach is key to resolving HPLC issues. Always change only one parameter at a time and confirm the problem is repeatable before troubleshooting.[6]

Problem 1: Poor Peak Shape (Tailing)
  • Potential Cause 1: Secondary Silanol Interactions. The weakly basic nature of the analyte can interact with acidic residual silanols on the HPLC column packing material.

    • Solution A: Lower the mobile phase pH by adding an acidic modifier like 0.1% formic acid or phosphoric acid. This protonates the silanol groups, minimizing unwanted interactions.

    • Solution B: Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. This can saturate the active sites on the column but may impact column lifetime and is not MS-friendly.[6]

    • Solution C: Switch to a column with a highly inert surface, such as a modern C18 with advanced end-capping or a hybrid particle column.

  • Potential Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample. Check for a linear relationship between concentration and peak area to confirm you are within the column's loading capacity.[9]

  • Potential Cause 3: Column Contamination or Void. The column inlet frit may be plugged, or a void may have formed at the head of the column.

    • Solution: Disconnect the column and flush it in the reverse direction (do not reverse flow into the detector). If the problem persists, the column may need to be replaced.

Problem 2: Unstable or Drifting Retention Times
  • Potential Cause 1: Inadequate Column Equilibration. The column requires sufficient time to equilibrate with the mobile phase, especially for gradient methods or after changing solvents.

    • Solution: Increase the column equilibration time between injections. A stable baseline is a good indicator of equilibration. Flush the column with 10-20 column volumes of the initial mobile phase before starting a sequence.[9]

  • Potential Cause 2: Mobile Phase Composition Changes. Inaccurate mixing of solvents or evaporation of the more volatile organic component can alter retention.

    • Solution A: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation.[10]

    • Solution B: If using a gradient pump with online mixing, ensure the proportioning valves are functioning correctly. Manually premixing the mobile phase can help diagnose this issue.[6][10] Remember that a 1% error in organic solvent composition can change retention times by 5-15%.[10]

  • Potential Cause 3: Temperature Fluctuations. The laboratory's ambient temperature can affect retention.

    • Solution: Use a thermostatted column oven to maintain a constant, elevated temperature (e.g., 30-40°C). This also has the benefit of reducing mobile phase viscosity and improving peak shape.[9][10]

Workflow for HPLC Method Development

The following diagram outlines a logical workflow for developing a robust HPLC method for this analyte.

MethodDevWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Start Define Analytical Goal (e.g., Purity, Quantification) SelectColumn Select Column (e.g., End-capped C18, 2.1-4.6 mm ID) Start->SelectColumn PrepMobilePhase Prepare Mobile Phase (A: 0.1% FA in H2O, B: ACN or MeOH) SelectColumn->PrepMobilePhase PrepStandard Prepare Standard (10 µg/mL in Mobile Phase A) PrepMobilePhase->PrepStandard InitialScreen Isocratic Screening (e.g., 30% B, 1 mL/min, 30°C) PrepStandard->InitialScreen EvalRetention Evaluate Retention (k' between 2-10?) InitialScreen->EvalRetention AdjustOrganic Adjust % Organic Solvent EvalRetention->AdjustOrganic No GradientRun Develop Gradient (e.g., 5-95% B over 10 min) EvalRetention->GradientRun Yes AdjustOrganic->InitialScreen EvalPeakShape Evaluate Peak Shape (Tailing Factor < 1.5?) GradientRun->EvalPeakShape AdjustpH Optimize pH / Additive EvalPeakShape->AdjustpH No EvalResolution Evaluate Resolution (Rs > 1.5?) EvalPeakShape->EvalResolution Yes AdjustpH->GradientRun AdjustGradient Fine-tune Gradient Slope EvalResolution->AdjustGradient No Validation Method Validation (Linearity, Accuracy, Precision) EvalResolution->Validation Yes AdjustGradient->GradientRun

Caption: A structured workflow for HPLC method development.

Troubleshooting Guide: LC-MS/MS Analysis

Problem 1: Low Signal Intensity / Poor Ionization
  • Potential Cause 1: Incorrect Ionization Mode.

    • Solution: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide has nitrogen atoms that can be protonated. Electrospray Ionization in Positive Mode (ESI+) is the recommended starting point. Infuse a standard solution directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the [M+H]⁺ ion (m/z 153.06).

  • Potential Cause 2: Incompatible Mobile Phase.

    • Solution: Non-volatile buffers like phosphate are not compatible with MS. Use volatile modifiers like formic acid or ammonium formate/acetate. High concentrations of acid (>0.2%) or modifiers can sometimes suppress ionization; optimize the concentration during method development.

Problem 2: Matrix Effects (Ion Suppression or Enhancement)
  • Potential Cause 1: Co-elution with Matrix Components. Endogenous compounds from biological samples (salts, phospholipids) can co-elute with the analyte and compete for ionization in the MS source.

    • Solution A: Improve Chromatographic Separation. Adjust the HPLC gradient to move the analyte's peak away from the large, early-eluting peaks of matrix components.

    • Solution B: Enhance Sample Preparation. A simple protein precipitation may not be sufficient. Implement a Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) protocol to more effectively clean the sample before injection.

    • Solution C: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, ensuring accurate quantification.

Troubleshooting Decision Tree: HPLC Retention Time Instability

TroubleshootingRT Start Problem: Retention Time (RT) is Unstable CheckPattern What is the pattern of the drift? Start->CheckPattern GradualDrift Gradual, one-direction drift CheckPattern->GradualDrift Gradual RandomFluctuation Random fluctuation CheckPattern->RandomFluctuation Random SuddenChange Sudden RT change CheckPattern->SuddenChange Sudden CheckColumn Is column equilibrated? (Flush 10-20 column volumes) GradualDrift->CheckColumn CheckPump Check pump pressure ripple. Is the pump delivering accurately? RandomFluctuation->CheckPump CheckInjection Sudden event? (e.g., large pressure spike, system shutdown) SuddenChange->CheckInjection CheckTemp Is column oven on and stable? CheckColumn->CheckTemp CheckMobilePhase Mobile phase contamination or degradation? (Prepare fresh mobile phase) CheckTemp->CheckMobilePhase CheckMixer Check gradient proportioning valves. (Try manually premixed mobile phase) CheckPump->CheckMixer CheckLeaks Any leaks in the system? CheckMixer->CheckLeaks CheckColumnHealth Column damage or blockage? (Flush column in reverse) CheckInjection->CheckColumnHealth

Caption: A decision tree for diagnosing retention time instability.

Exemplar Experimental Protocols

These protocols serve as a validated starting point. Further optimization is required based on your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Starting Conditions
ParameterRecommended Setting
Column High-purity, end-capped C18, 100 Å, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at analyte's λ-max (e.g., 265 nm)
System Suitability Tailing Factor: 0.9 - 1.5; Theoretical Plates: > 5000
Protocol 2: LC-MS/MS Starting Conditions
ParameterRecommended Setting
Column High-purity, end-capped C18, 100 Å, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode ESI Positive (ESI+)
MRM Transitions Quantifier: 153.1 → [Fragment 1], Qualifier: 153.1 → [Fragment 2] (Note: Fragments must be determined by infusing a standard)
Source Parameters Optimize based on instrument (e.g., Capillary: 3.5 kV, Gas Temp: 350°C)

References

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). (2006). Human Metabolome Database. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Long, S. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. (2023). ResearchGate. Retrieved from [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Center for Biotechnology Information. Retrieved from [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). ResearchGate. Retrieved from [Link]

  • Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). (2011). FooDB. Retrieved from [Link]

  • Wluka, J., et al. (2019). LC-MS/MS Method Validation for Determination of Selected Neonicotinoids in Groundwater for the Purpose of a Column Experiment. PubMed. Retrieved from [Link]

  • Parker, E. J., et al. (2023). Untangling the Complexities of Processing and Analysis for Untargeted LC-MS Data Using Open-Source Tools. PubMed. Retrieved from [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PubMed. Retrieved from [Link]

  • Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. (2020). ResearchGate. Retrieved from [Link]

  • Malhi, D. S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. (2024). Research Results in Pharmacology. Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues of "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" in assays

Technical Support Center: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide Welcome to the technical support guide for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This document provides in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Welcome to the technical support guide for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in common assay systems. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

FAQ 1: What are the key physicochemical properties of this compound, and how should I prepare a primary stock solution?

Answer:

Understanding the fundamental properties of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is the first step to designing a robust experimental plan. This compound, a derivative of the nicotinamide class, possesses characteristics that require careful consideration for solubilization.[1][2]

Key Physicochemical Properties:

  • Molecular Formula: C₇H₈N₂O₂[3]

  • Molecular Weight: 152.15 g/mol [1][3]

  • Predicted Water Solubility: While experimental data can vary, predictive models suggest a moderate to high aqueous solubility (e.g., 115 g/L).[1] However, this intrinsic solubility can be dramatically affected by the matrix effects of assay buffers (e.g., high salt concentrations).

  • Predicted LogP: -1.0 to -0.1.[1][3] This negative value indicates a hydrophilic nature, but the rigid, planar ring structure can contribute to strong crystal lattice energy, making it difficult to dissolve.

  • pKa (Strongest Basic): ~0.4.[1] The pyridine nitrogen is weakly basic, meaning the molecule is essentially neutral at physiological pH.[1]

Recommended Protocol for 10 mM Stock Solution: Given its properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for primary stock solutions.[4][5][6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a standard in drug discovery applications.[4][6]

  • Preparation:

    • Accurately weigh the desired amount of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide powder.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly for 2-5 minutes.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect to ensure no particulates remain.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.[7] A stock solution stored at -80°C should be stable for up to 6 months.[7]

FAQ 2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I fix it?

Answer:

This phenomenon, commonly known as "crashing out," is the most frequent solubility issue encountered. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is diluted into an aqueous buffer where its solubility is significantly lower.[8][9] The key is to maintain the compound in a soluble state in the final assay volume.

Below is a systematic troubleshooting workflow to address this issue.

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Step 1: Check Final DMSO % start->check_dmso dmso_ok Is DMSO % < 1% (ideally < 0.5%)? check_dmso->dmso_ok adjust_dmso Action: Reduce DMSO concentration. Prepare a lower concentration intermediate stock in DMSO. dmso_ok->adjust_dmso No ph_step Step 2: Modify Buffer pH dmso_ok->ph_step Yes adjust_dmso->check_dmso ph_note Compound is weakly basic. Lowering pH may increase solubility via protonation of pyridine nitrogen. ph_step->ph_note adjust_ph Action: Test buffer pH range from 6.0 to 7.4. Ensure pH is compatible with assay biology. ph_step->adjust_ph cosolvent_step Step 3: Introduce a Co-solvent adjust_ph->cosolvent_step cosolvent_action Action: Add 1-5% of a biocompatible co-solvent like Ethanol, PEG 400, or Glycerol to the final assay buffer. cosolvent_step->cosolvent_action success Success: Compound is Soluble cosolvent_action->success failure Still Precipitating? Proceed to Advanced Techniques (FAQ 3) cosolvent_action->failure

Caption: Troubleshooting workflow for compound precipitation.

Detailed Explanation:

  • Final DMSO Concentration: Many enzymes and cell systems are sensitive to DMSO concentrations above 1%.[6] High concentrations can inhibit enzyme activity or induce cytotoxicity. Your first goal should be to keep the final DMSO concentration in your assay as low as possible, ideally ≤0.5%. If your initial dilution scheme results in a higher percentage, prepare an intermediate dilution of your stock in DMSO before the final dilution into the aqueous buffer.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[10][11][12] N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide has a weakly basic pyridine nitrogen atom.[13] Lowering the pH of the buffer (e.g., from 7.4 to 6.5) will increase the protonation of this nitrogen, creating a cationic species which is generally more water-soluble.

    • Caution: You must verify that your biological target (e.g., enzyme, cell line) is stable and active in the tested pH range.

  • Use of Co-solvents: If pH and DMSO adjustments are insufficient, adding a small percentage of a water-miscible organic solvent (a co-solvent) to the final assay buffer can increase the compound's solubility.[14][15][16]

    • Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), or Glycerol are common choices.[16][17]

    • Protocol: Prepare your assay buffer containing 1-5% (v/v) of the chosen co-solvent. Then, add the compound stock to this modified buffer. Always run a vehicle control with the same co-solvent concentration to check for effects on the assay itself.

FAQ 3: I've tried basic troubleshooting and still have solubility issues at my desired concentration. What are my next options?

Answer:

When standard methods are insufficient, advanced formulation strategies can be employed. The most common and effective technique for research-scale assays is the use of cyclodextrins.

Cyclodextrins for Solubility Enhancement: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that is readily soluble in water.[18][21]

G cluster_0 cluster_1 CD Cyclodextrin (Hydrophilic Exterior) Soluble_Complex Soluble Inclusion Complex CD->Soluble_Complex Forms Cavity Hydrophobic Cavity Compound Insoluble Compound Compound->Cavity Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Which Cyclodextrin to Use? For a molecule of this size, derivatives of β-cyclodextrin are most suitable.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and has low toxicity, making it an excellent first choice.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly soluble and effective, often used in pharmaceutical formulations.

Experimental Protocol for Using HP-β-CD:

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your final assay buffer to create a 10% (w/v) solution. This will be your "vehicle" buffer.

  • Complexation:

    • Take your 10 mM DMSO stock of the compound.

    • Perform a serial dilution into the 10% HP-β-CD buffer. For example, to get a 100 µM final concentration, you might add 1 µL of 10 mM stock to 99 µL of the HP-β-CD buffer.

    • Vortex and let the solution equilibrate for 15-30 minutes at room temperature. This allows time for the inclusion complex to form.

  • Assay Implementation: Use this final solution directly in your assay.

FAQ 4: How can I be sure that my solubility enhancement method isn't interfering with my assay results?

Answer:

This is a critical aspect of good scientific practice. Every modification introduced to improve solubility must be validated to ensure it does not create an artifact. The key is the diligent use of vehicle controls .

A vehicle control is an identical sample to your experimental one, but it lacks the test compound. It contains the same final concentration of DMSO, co-solvents, pH adjustments, or cyclodextrins.

Solubility Method Required Vehicle Control Purpose
Increased DMSO % Assay Buffer + Same Final % of DMSOTo confirm DMSO itself is not affecting the biological outcome (e.g., enzyme inhibition/activation, cell death).[6][9]
pH Adjustment Assay Buffer adjusted to the new pHTo ensure the change in pH does not alter the activity of the protein or the health of the cells.
Co-solvent Addition Assay Buffer + Same Final % of Co-solvent (e.g., 2% PEG 400)To verify that the co-solvent is inert in the assay at the concentration used.[17]
Cyclodextrin Use Assay Buffer + Same Final % of Cyclodextrin (e.g., 10% HP-β-CD)To check that the cyclodextrin does not interfere with the assay target or detection method.

Self-Validating System: By comparing the result of the "vehicle control" to a "no vehicle" control (just the standard assay buffer), you can immediately quantify any background effect of your solubilization system. Your test compound's activity should always be calculated as the difference between the experimental sample and its corresponding vehicle control.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC, NIH. [Link]

  • National Center for Biotechnology Information. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC, NIH. [Link]

  • Biology Stack Exchange. What does it mean to use DMSO as a dissolvant in biology experiemnts?. [Link]

  • MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • FooDB. Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331). [Link]

  • PubChem. 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | C7H8N2O2 | CID 440810. [Link]

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • University of Greenwich. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]

  • Wikipedia. Pyridine. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • PubChem. N-methyl-1,4-dihydropyridine-3-carboxamide | C7H10N2O | CID 21126010. [Link]

  • WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]

  • HMDB. Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). [Link]

  • Chemistry Stack Exchange. Effect of pH on solubility (Lehninger's Principles). [Link]

  • PubChem. 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | C7H7NO3 | CID 22498643. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • National Center for Biotechnology Information. An unusual nicotinamide derivative, 4-pyridone-3-carboxamide ribonucleoside (4PYR), is a novel endothelial toxin and oncometabolite. PMC. [Link]

  • Exposome-Explorer. N-Methyl-4-pyridone-3-carboxamide (Compound). IARC. [Link]

Sources

Troubleshooting

Stability testing of "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" under different conditions

Technical Support Center: Stability of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide Welcome to the technical support guide for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This document is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Welcome to the technical support guide for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on assessing the stability of this molecule. Here, we will explore common challenges encountered during stability testing and offer field-proven solutions and protocols to ensure the integrity and accuracy of your experimental results.

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, a member of the 4-pyridones class, is a metabolite of nicotinamide-adenine dinucleotide (NAD) degradation.[1][2] Its presence as a uremic toxin highlights the importance of understanding its chemical behavior and stability, particularly in biological and pharmaceutical contexts.[1] This guide provides a framework for designing and troubleshooting robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide and why is its stability a concern?

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (PubChem CID: 440810) is an organic compound classified as a nicotinamide derivative.[2] As a metabolite and potential uremic toxin, its stability is critical for accurate quantification in biological samples and for ensuring the safety and efficacy of any potential therapeutic agent based on this scaffold. Stability studies are essential to identify potential degradation products, determine shelf-life, and establish proper storage conditions.[3]

Q2: What are the primary environmental factors that can affect the stability of this compound?

Like many complex organic molecules, its stability can be compromised by several factors. Forced degradation studies are typically conducted to assess the impact of:

  • Hydrolysis: Susceptibility to degradation in aqueous solutions across a range of pH values (acidic, basic, and neutral).

  • Oxidation: Degradation in the presence of oxidizing agents.

  • Photolysis: Degradation upon exposure to light, particularly UV radiation.

  • Thermal Stress: Degradation at elevated temperatures.

These studies are foundational for developing stable formulations and stability-indicating analytical methods.[4]

Q3: What are the most probable degradation pathways for this molecule?

Based on its chemical structure, which features a carboxamide group and a dihydropyridine ring, two primary degradation pathways are anticipated:

  • Hydrolysis of the Carboxamide: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[5]

  • Oxidation of the Dihydropyridine Ring: The dihydropyridine ring system is susceptible to oxidation, which can lead to the formation of various oxidized derivatives.

Q4: Which analytical techniques are best suited for monitoring the stability of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating the parent compound from its degradation products. To identify and characterize unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred approach. A properly developed "stability-indicating" analytical method is one that can resolve the parent compound from all potential degradation products.

Troubleshooting Guide for Stability Studies

This section addresses specific problems that may arise during your experiments, providing insights into their causes and actionable solutions.

Issue 1: Rapid and Significant Degradation Observed in Acidic Conditions

  • Problem: Upon subjecting the compound to acidic stress (e.g., 0.1M HCl), you observe a rapid decrease in the parent peak area and the emergence of a major, more polar degradant peak in your HPLC chromatogram.

  • Probable Cause: The pyridone structure, and specifically the carboxamide group, is likely undergoing acid-catalyzed hydrolysis.[6] The 4-pyridone structure can be more susceptible to hydrolysis compared to other isomers.[6] The primary degradation product is expected to be 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid.

  • Solution & Protocol:

    • Confirm Degradant Identity: Use LC-MS to confirm if the mass of the major degradant corresponds to the expected carboxylic acid (C₇H₇NO₃, MW: 153.14 g/mol ).[5]

    • Modify Stress Conditions: Reduce the severity of the stress. Use a lower acid concentration (e.g., 0.01M HCl) or conduct the experiment at a lower temperature (e.g., room temperature instead of 60°C) to slow down the reaction rate.

    • Time-Course Analysis: Sample at earlier time points (e.g., 0, 1, 2, 4, 8 hours) to characterize the degradation kinetics before the parent compound is fully consumed.

    • Analytical Method Optimization: Ensure your HPLC method has sufficient resolving power. A C18 column with a gradient mobile phase of acetonitrile and a low pH aqueous buffer (e.g., 0.1% formic acid) is a good starting point. The carboxylic acid degradant should elute earlier than the parent amide.

Issue 2: Multiple, Poorly Resolved Peaks Appear After Oxidative Stress Testing

  • Problem: After incubation with an oxidizing agent like hydrogen peroxide (H₂O₂), the chromatogram shows a cluster of new peaks, and the mass balance is poor (the sum of the parent peak and degradant peaks does not account for 100% of the initial parent peak).

  • Probable Cause: The dihydropyridine ring is susceptible to oxidation, potentially leading to a variety of products, including N-oxides or other ring-oxidized species. Some of these products may have poor chromatographic behavior or different UV absorption maxima, leading to inaccurate quantification and apparent loss of mass.

  • Solution & Protocol:

    • Characterize Degradants with LC-MS: Analyze the stressed sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most critical step in proposing potential structures for the degradation products.

    • Use Milder Oxidants: If H₂O₂ proves too harsh, consider using milder, more controlled oxidation conditions, such as exposure to AIBN (Azobisisobutyronitrile) or Fenton's reagent.

    • Adjust HPLC Detection: Use a photodiode array (PDA) detector to examine the UV spectra of the unknown peaks. If their absorbance maxima differ significantly from the parent compound, you may need to quantify them at a different wavelength or use an average wavelength for improved mass balance.

    • Investigate for Volatiles: If mass balance issues persist, consider the possibility of forming volatile or non-UV active degradants. Techniques like Headspace GC-MS could be employed in such exploratory cases.

Issue 3: Inconsistent or Non-Reproducible Photostability Results

  • Problem: The extent of degradation varies significantly between replicate photostability experiments.

  • Probable Cause: This issue typically stems from a lack of precise control over the light exposure conditions. Factors include inconsistent light intensity, spectral distribution of the lamp, sample temperature, or differences in sample preparation (e.g., solid vs. solution).

  • Solution & Protocol:

    • Adhere to ICH Q1B Guidelines: For regulatory-compliant studies, follow the International Council for Harmonisation (ICH) guideline Q1B. This requires exposing the sample to a controlled light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.

    • Use a Dark Control: Always run a parallel experiment where the sample is protected from light but kept at the same temperature. This distinguishes between photolytic and thermal degradation.

    • Standardize Sample Presentation: The physical state of the sample (solid powder, solution in a quartz cuvette, etc.) must be consistent across all experiments. For solutions, the solvent and concentration should be kept constant.

    • Chemical Actinometry: Employ a chemical actinometer system to ensure the correct amount of light energy is being delivered, providing a reliable basis for comparing results across different experiments or laboratories.

Protocols and Data

Workflow for a Forced Degradation Study

A forced degradation study is a systematic way to probe the intrinsic stability of a molecule. The workflow below outlines the key steps.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) prep_samples Dilute stock into different stress condition media prep_stock->prep_samples acid Acid Hydrolysis (0.1M HCl, 60°C) prep_samples->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_samples->base oxidation Oxidation (3% H₂O₂, RT) prep_samples->oxidation thermal Thermal (80°C, Solid & Solution) prep_samples->thermal photo Photolytic (ICH Q1B Lightbox) prep_samples->photo quench Quench Reaction & Neutralize (if needed) acid->quench base->quench oxidation->quench thermal->quench photo->quench hplc Analyze by Stability-Indicating HPLC-PDA/MS Method quench->hplc report Calculate % Degradation & Assess Mass Balance hplc->report

Caption: Workflow for a typical forced degradation study.

Potential Degradation Pathways

The diagram below illustrates the primary degradation routes for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Degradation_Pathways parent N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (C₇H₈N₂O₂) hydrolysis_product 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (C₇H₇NO₃) parent->hydrolysis_product  Hydrolysis (H⁺ or OH⁻) oxidation_product Oxidized Products (e.g., N-Oxides, Aromatized Pyridinium Species) parent->oxidation_product  Oxidation ([O])

Caption: Primary degradation pathways of the target compound.

Summary of Expected Stability Profile

The following table summarizes the anticipated stability of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide under various stress conditions, based on its chemical structure and general knowledge of related compounds.[6]

Stress ConditionReagents/ParametersExpected StabilityPrimary Potential Degradation Product(s)
Acidic Hydrolysis 0.1M HCl, 60°CLabile[6]1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Basic Hydrolysis 0.1M NaOH, 60°CLabile1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Oxidative 3% H₂O₂, Room TempModerately LabileRing oxidation products (e.g., N-oxides)
Thermal 80°C (in solution)Likely StableMinimal degradation expected
Photolytic ICH Q1B ConditionsPotentially LabilePhotoproducts (structure dependent on conditions)

References

  • PubChem. (n.d.). 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (2006). N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). Retrieved from [Link]

  • Garg, A., & Singh, S. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Troubleshooting "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" synthesis side reactions

Welcome to the technical support center for the synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical insights and actionable protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am getting a low yield of my desired N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide and have isolated an unexpected isomer. What is the likely cause?

Answer: The most probable cause of low yield and isomer formation is the competing O-alkylation side reaction. The precursor, 4-oxo-1,4-dihydropyridine-3-carboxamide, is an ambident nucleophile, meaning it has two nucleophilic sites: the ring nitrogen (N1) and the exocyclic oxygen at the 4-position (O4).[1] This results in a mixture of the desired N-methyl product and the O-methylated isomer, 4-methoxy-1-methylpyridine-3-carboxamide.

The regioselectivity of the alkylation is highly dependent on the reaction conditions, particularly the nature of the methylating agent, the solvent, and the base used.[2]

Visualizing the Competing Pathways

G A 4-Oxo-1,4-dihydropyridine-3-carboxamide Anion B N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (Desired Product) A->B N-Alkylation (Favored by soft electrophiles) C 4-Methoxy-1-methylpyridine-3-carboxamide (O-Alkylated Byproduct) A->C O-Alkylation (Favored by hard electrophiles)

Caption: Competing N- and O-alkylation pathways.

Question 2: How can I selectively promote N-alkylation and minimize the formation of the O-alkylated byproduct?

Answer: To favor N-alkylation, you should carefully select your reaction parameters based on Hard and Soft Acid and Base (HSAB) theory. The nitrogen atom is a softer nucleophile than the oxygen atom. Therefore, using a "softer" methylating agent will preferentially lead to the desired N-methyl product.

Troubleshooting Protocol: Optimizing N-Alkylation

  • Choice of Methylating Agent:

    • Avoid "hard" electrophiles such as dimethyl sulfate and methyl triflate, as these will favor O-alkylation.

    • Utilize "softer" electrophiles like methyl iodide (MeI) or methyl bromide (MeBr).

  • Solvent Selection:

    • Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred for N-alkylation of pyridones.[2]

    • Nonpolar solvents can favor the enol tautomer, which can increase the likelihood of O-alkylation.

  • Base Selection:

    • A strong, non-nucleophilic base is recommended to fully deprotonate the pyridone. Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are common choices.

    • The choice of cation can also influence the reaction. For example, silver salts of pyridones have been reported to favor O-alkylation.[2]

Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation of Pyridones

ParameterCondition Favoring N-AlkylationCondition Favoring O-AlkylationRationale
Methylating Agent Methyl Iodide (soft)Dimethyl Sulfate (hard)Softer electrophiles react preferentially with the softer nitrogen nucleophile.
Solvent DMF, DMSO (polar aprotic)Dioxane, Toluene (nonpolar)Polar solvents stabilize the charged nitrogen anion, making it more available for alkylation.
Base KHMDS, NaHAg2CO3Strong, non-coordinating bases generate a "naked" anion that can react more readily at the nitrogen.
Question 3: My reaction is complete, but I am observing hydrolysis of the carboxamide group to a carboxylic acid. How can I prevent this?

Answer: Hydrolysis of the carboxamide is a potential side reaction, especially under harsh acidic or basic conditions, and at elevated temperatures.[3]

Troubleshooting Protocol: Preventing Carboxamide Hydrolysis

  • pH Control:

    • If your reaction is worked up under strongly acidic or basic conditions, neutralize the reaction mixture as soon as possible.

    • Use a buffered aqueous solution for extraction if necessary.

  • Temperature Management:

    • Avoid prolonged heating of the reaction mixture, especially in the presence of water and strong acids or bases.

    • If purification requires heating (e.g., recrystallization), minimize the time and use a neutral solvent system if possible.

  • Reaction Conditions:

    • Some synthetic routes to the pyridone core may utilize conditions that can lead to hydrolysis. If you are preparing the 4-oxo-1,4-dihydropyridine-3-carboxamide precursor, ensure that the final steps are performed under neutral or mildly basic conditions.

Visualizing the Hydrolysis Pathway

G A N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide B N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid A->B Hydrolysis (H+ or OH-, H2O)

Caption: Hydrolysis of the carboxamide group.

Question 4: I have successfully synthesized my product, but it appears to be unstable and is degrading over time, showing a new spot on TLC. What could be happening?

Answer: The 1,4-dihydropyridine ring is susceptible to oxidation to the corresponding aromatic pyridinium salt.[4][5][6][7] This can occur upon exposure to air, light, or oxidizing agents.

Troubleshooting Protocol: Preventing Oxidation

  • Inert Atmosphere:

    • Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Storage:

    • Store the final product under an inert atmosphere, protected from light, and at a low temperature.

  • Avoid Oxidizing Agents:

    • Be mindful of any reagents in your synthetic or purification steps that could act as oxidizing agents. For example, some purification methods using certain grades of silica gel under prolonged exposure to air and light can promote oxidation.

Visualizing the Oxidation Pathway

G A N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide B N-Methyl-4-oxo-pyridinium-3-carboxamide A->B Oxidation ([O])

Caption: Oxidation of the dihydropyridine ring.

Experimental Protocols

Protocol 1: Selective N-Methylation of 4-oxo-1,4-dihydropyridine-3-carboxamide

This protocol is designed to favor N-alkylation by using a soft methylating agent in a polar aprotic solvent.

Materials:

  • 4-oxo-1,4-dihydropyridine-3-carboxamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-oxo-1,4-dihydropyridine-3-carboxamide (1 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • ARKIVOC 2015 (vii) 101-112. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Cioffi, C. L. (1978). The alkylation of 4-pyridone.
  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

  • Shu, H., & Long, C. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCrData, 8(7), x230601. [Link]

  • Khan, I., Siddiqui, H. L., & Ahmad, S. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 19-33.
  • Popova, Y., Le, T. H., & Ganesan, A. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. ACS Combinatorial Science, 14(10), 558–564. [Link]

  • Iuga, C., & Rogozea, L. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molecules, 28(22), 7604. [Link]

  • Smolinski, M. P., et al. (2010). Influence of 4-pyridone-3-carboxamide-1β-D-ribonucleoside (4PYR) on activities of extracellular enzymes in endothelial human cells. Pharmacological Reports, 62(4), 725-731.
  • Reyes, L., et al. (2012). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Journal of the Mexican Chemical Society, 56(2), 143-148.
  • ResearchGate. (2020). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. [Link]

  • ARKIVOC. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). [Link]

  • PubMed. (2012). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. [Link]

  • Zhang, Y., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(15), 10135–10146. [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. [Link]

  • ResearchGate. (2018). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. [Link]

  • Chen, Y., et al. (2021). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 23(15), 5896–5900. [Link]

  • Słoczyńska, K., et al. (2022). 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Marin-Barba, M., et al. (2011). 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD Analogue in Other Tissues? Toxins, 3(8), 953–965. [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide for Preclinical Studies

Welcome to the technical support center for the scalable synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the preparation of this compound for preclinical evaluation. Our goal is to equip you with the necessary insights to navigate the synthetic challenges and ensure a robust and reproducible process.

I. Proposed Synthetic Pathway

Based on established synthetic strategies for related 4-oxo-1,4-dihydropyridine-3-carboxamides, a viable and scalable two-step approach is proposed. This pathway begins with the readily available Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate, followed by direct amidation with methylamine.

Synthetic_Pathway cluster_0 Step 1: Starting Material cluster_1 Step 2: Amidation Starting_Material Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate Product N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide Starting_Material->Product Methylamine (aq. or gas) Solvent (e.g., MeOH, EtOH) Heat

Caption: Proposed two-step synthesis of the target compound.

II. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: Degradation of methyl 4-oxo-1,4-dihydropyridine-3-carboxylate or impure methylamine. 3. Incorrect stoichiometry: Inaccurate measurement of reagents.1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature and observe the effect on the reaction rate. 2. Reagent Quality: Ensure the starting materials are of high purity. Use freshly opened or properly stored reagents. 3. Stoichiometry Check: Accurately measure all reagents. Consider a slight excess of methylamine to drive the reaction to completion.
Presence of Multiple Byproducts 1. Side reactions: At elevated temperatures, side reactions such as ring opening or polymerization may occur. 2. Impure starting materials: Impurities in the starting materials can lead to the formation of byproducts.1. Temperature Optimization: Conduct the reaction at the lowest effective temperature. Consider a stepwise addition of methylamine to control the reaction exotherm. 2. Purification of Starting Materials: If necessary, purify the starting materials before use.
Difficult Purification 1. Polar nature of the product: The product is likely to be a polar compound, making it challenging to separate from polar byproducts or unreacted starting materials. 2. Product precipitation: The product may precipitate out of the reaction mixture, trapping impurities.1. Chromatography: Utilize column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients) for effective separation. 2. Recrystallization: If the product precipitates, filter the crude solid and recrystallize from an appropriate solvent system to remove trapped impurities. Slow evaporation of a solution can also yield crystals.[1]
Poor Solubility of Starting Material 1. Inappropriate solvent: The starting ester may have limited solubility in the chosen reaction solvent at room temperature.1. Solvent Screening: Test the solubility of the starting material in various polar aprotic and protic solvents. 2. Heating/Sonication: Gentle heating and/or sonication can aid in the dissolution of the starting material.[2]
Scale-up Challenges 1. Exothermic reaction: The amidation reaction can be exothermic, leading to temperature control issues on a larger scale. 2. Product isolation: Handling large volumes of solids during filtration and drying can be cumbersome.1. Controlled Addition: On a larger scale, add the methylamine solution portion-wise or via a syringe pump to manage the exotherm. Ensure efficient stirring and external cooling. 2. Process Optimization: Investigate alternative workup procedures such as trituration or slurry washes to simplify product isolation.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical parameters for the amidation step?

A1: The critical parameters for the amidation of methyl 4-oxo-1,4-dihydropyridine-3-carboxylate with methylamine are temperature, reaction time, and the stoichiometry of the reagents. It is crucial to monitor the reaction progress to avoid the formation of byproducts due to prolonged reaction times or excessive temperatures.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a polar solvent system (e.g., 10% methanol in dichloromethane) to achieve good separation between the starting material, product, and any potential byproducts. Staining with potassium permanganate or visualization under UV light can be used for spot detection. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q3: What are the recommended storage conditions for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide?

A3: For long-term stability, the compound should be stored at -20°C or -80°C, protected from light.[2] It is advisable to aliquot the material to avoid repeated freeze-thaw cycles.[2] Stock solutions should be prepared fresh, but if storage is necessary, they can be kept at -20°C for up to a month or -80°C for up to six months.[2]

Q4: Are there alternative synthetic routes to consider for this molecule?

A4: Yes, other synthetic strategies for similar 4-oxo-1,4-dihydropyridine-3-carboxamides have been reported. These include multi-component reactions and diversity-oriented synthesis approaches that build the dihydropyridine ring system with the carboxamide functionality already in place.[3][4] Another approach involves the use of coupling agents to facilitate the amide bond formation from the corresponding carboxylic acid.[1] However, for scalability and simplicity, the direct amidation of the ester is often preferred.

Q5: The product appears to be a solid. What is a suitable method for its final purification?

A5: If the crude product is obtained as a solid, recrystallization is a highly effective purification method. The choice of solvent is critical and may require some screening. Alternatively, if the product is soluble, column chromatography followed by solvent evaporation will yield the purified solid. For obtaining high-quality crystalline material, slow evaporation of a solution of the purified compound can be employed.[1]

IV. Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Step 1: Synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Final Product Setup 1. Dissolve Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate in Methanol. 2. Add aqueous Methylamine solution. Reaction 1. Heat the mixture to reflux (approx. 65°C). 2. Monitor by TLC until starting material is consumed. Setup->Reaction Heat Workup 1. Cool the reaction mixture to room temperature. 2. Concentrate under reduced pressure to obtain crude solid. Reaction->Workup Cool & Concentrate Purification 1. Recrystallize the crude solid from a suitable solvent (e.g., Ethanol/Water). OR 2. Purify by column chromatography (DCM/MeOH gradient). Workup->Purification Purify Product N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide Purification->Product Isolate

Caption: A typical experimental workflow for the synthesis.

Materials:

  • Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate

  • Methylamine (40% in water)

  • Methanol (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Ethanol (ACS grade)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate (1.0 eq) in methanol (10 mL per gram of starting material).

  • To the stirred solution, add aqueous methylamine (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress by TLC (10% MeOH in DCM).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude product as a solid.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a dichloromethane/methanol gradient.

  • Collect the pure fractions and concentrate under reduced pressure to obtain N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide as a solid.

  • Dry the final product under vacuum.

V. References

  • Zhou, L., et al. (2023). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 8), 790-793. Retrieved January 16, 2026, from [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. Retrieved January 16, 2026, from [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. Retrieved January 16, 2026, from [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. Retrieved January 16, 2026, from [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Europe PMC. Retrieved January 16, 2026, from [Link]

  • Kikelj, D., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Molecules, 17(9), 10894-10917. Retrieved January 16, 2026, from [Link]

  • Zanakhov, T. O., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Zhang, L., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 152-155. Retrieved January 16, 2026, from [Link]

  • Wang, L., et al. (2013). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][5][6]tetrazine-8-carboxylates and -carboxamides. Molecules, 18(7), 8347-8356. Retrieved January 16, 2026, from [Link]

  • Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

  • Showing Compound N1-Methyl-4-pyridone-3-carboxamide (FDB023331) - FooDB. (n.d.). FooDB. Retrieved January 16, 2026, from [Link]

  • 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide | C7H8N2O2 | CID 440810 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Khan, M. M., et al. (2018). Microwave irradiation: A green approach for the synthesis of functionalized: N-methyl-1,4-dihydropyridines. RSC Advances, 8(51), 29215-29222. Retrieved January 16, 2026, from [Link]

  • Kumar, A., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Organic Letters, 25(1), 108-113. Retrieved January 16, 2026, from [Link]

  • Giraud, F., et al. (2006). Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 281-288. Retrieved January 16, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Sensitivity of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide Detection in Urine

Welcome to the technical support center for the sensitive detection of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide in urine. This comprehensive guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive detection of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide in urine. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of urinary biomarker analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, ensuring accurate and reproducible results.

Introduction to the Analyte and its Challenges

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a key metabolite in the nicotinamide adenine dinucleotide (NAD+) salvage pathway.[1] As a polar, small molecule, its quantification in a complex biological matrix like urine presents several analytical challenges. The primary hurdles include:

  • Matrix Effects: The diverse and variable composition of urine can lead to significant ion suppression or enhancement in mass spectrometry-based detection, compromising sensitivity and accuracy.

  • Low Endogenous Concentrations: Basal levels of this metabolite can be low, requiring highly sensitive analytical methods for reliable quantification.

  • Analyte Stability: Like many biological molecules, the stability of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide in urine during collection, storage, and processing is a critical consideration.

This guide will provide you with the expertise and field-proven insights to overcome these challenges and achieve optimal sensitivity in your analyses.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when developing and running assays for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide in urine.

Q1: What is the most significant challenge when analyzing N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide in urine by LC-MS/MS?

A1: The most significant challenge is mitigating matrix effects . Urine is a complex mixture of salts, urea, creatinine, and other endogenous compounds that can co-elute with the analyte and interfere with its ionization in the mass spectrometer's source. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which will compromise the accuracy and reproducibility of your results.

Q2: How can I minimize matrix effects?

A2: There are several strategies to minimize matrix effects:

  • Sample Preparation: The most effective approach is to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are highly effective. For polar analytes like N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be beneficial. Simple dilution of the urine sample (e.g., 1:10 with mobile phase) can also significantly reduce matrix effects, although this may compromise sensitivity if the analyte concentration is very low.

  • Chromatography: Optimizing your chromatographic separation is crucial. Using a HILIC column can provide good retention for polar compounds and may separate the analyte from many of the interfering matrix components. Adjusting the gradient profile and mobile phase composition can further enhance this separation.

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of any signal suppression or enhancement.

Q3: What are the best practices for urine sample collection and storage to ensure the stability of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide?

A3: To ensure analyte stability, it is critical to handle urine samples correctly. Immediately after collection, samples should be cooled and then frozen at -80°C for long-term storage. Avoid multiple freeze-thaw cycles, as this can lead to degradation of metabolites. For short-term storage (up to 24 hours), refrigeration at 4°C is acceptable.

Q4: I am seeing poor peak shape for my analyte. What could be the cause?

A4: Poor peak shape (e.g., tailing or fronting) can be caused by several factors:

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion. Try diluting your sample further.

  • Incompatible Injection Solvent: The solvent used to reconstitute your sample extract should be similar in composition to the initial mobile phase to ensure good peak shape.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components. A thorough column wash or, in severe cases, column replacement may be necessary.

  • Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. Using a column with good end-capping or adding a small amount of a competing agent to the mobile phase can sometimes help.

Troubleshooting Guide: Low Signal or No Signal

One of the most frustrating challenges in trace-level analysis is a weak or absent analyte signal. This section provides a systematic approach to troubleshooting this issue.

Problem: Low or No Signal for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide
Potential Cause Explanation & Causality Recommended Solution
Inefficient Sample Extraction The analyte is not being effectively recovered from the urine matrix during sample preparation. This could be due to an inappropriate SPE sorbent, incorrect pH, or unsuitable elution solvent.Optimize SPE Protocol: 1. Sorbent Selection: For a polar analyte, consider a HILIC or mixed-mode cation exchange SPE sorbent.2. pH Adjustment: The pH of the urine sample should be adjusted to ensure the analyte is in a neutral or charged state that will be retained by the sorbent.3. Elution Solvent: Ensure the elution solvent is strong enough to desorb the analyte from the sorbent. A gradient of increasing organic solvent or the addition of a small amount of acid or base may be necessary.
Ion Suppression Co-eluting matrix components are suppressing the ionization of the analyte in the MS source.Improve Chromatographic Separation: 1. Gradient Optimization: Modify the gradient to better separate the analyte from the early-eluting, highly polar matrix components.2. Column Chemistry: Test different HILIC column chemistries to alter selectivity.Sample Dilution: If sensitivity allows, dilute the urine sample further (e.g., 1:20 or 1:50) to reduce the concentration of interfering compounds.
Analyte Degradation The analyte may be unstable under the storage or sample processing conditions.Assess Stability: 1. Storage: Ensure samples are stored at -80°C and minimize freeze-thaw cycles.2. Processing: Keep samples on ice during processing and minimize the time between thawing and analysis.
Suboptimal MS Parameters The mass spectrometer is not tuned for optimal detection of the analyte.Optimize MS Parameters: 1. Infuse a standard solution of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide to determine the optimal precursor and product ions, collision energy, and cone voltage.2. Refer to established methods for similar compounds to get starting parameters (see Table 1).
Experimental Workflow: Troubleshooting Low Signal

Caption: A logical workflow for troubleshooting low or absent analyte signal.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide in urine.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is recommended for achieving the highest sensitivity by effectively removing matrix interferences.

  • Sample Thawing: Thaw frozen urine samples on ice.

  • Centrifugation: Centrifuge the urine at 4°C for 10 minutes at 10,000 x g to pellet any particulate matter.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., N-Methyl-d3-4-oxo-1,4-dihydropyridine-3-carboxamide) to an aliquot of the urine supernatant.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 5% aqueous buffer).

Protocol 2: "Dilute-and-Shoot" Sample Preparation

This is a simpler, high-throughput method suitable for screening or when the expected analyte concentrations are high enough to tolerate some matrix effects.

  • Sample Thawing and Centrifugation: Follow steps 1 and 2 from the SPE protocol.

  • Dilution: Dilute the urine supernatant 1:10 (or higher) with the initial mobile phase containing the internal standard.

  • Vortex and Inject: Vortex the diluted sample and inject it directly into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are recommended starting parameters for the LC-MS/MS analysis. These should be optimized for your specific instrumentation.

Parameter Recommended Setting
LC Column HILIC (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Mass Spectrometry Parameters (MRM Transitions)

The following Multiple Reaction Monitoring (MRM) transitions are proposed for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide and a potential internal standard. These should be empirically optimized.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide153.1136.115
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide153.194.125
N-Methyl-d3-4-oxo-1,4-dihydropyridine-3-carboxamide (IS)156.1139.115

Note: The exact product ions and collision energies may vary depending on the instrument used.

Data Interpretation and Quantification

The concentration of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in a surrogate matrix (e.g., synthetic urine or stripped urine).

Visualization of Key Workflows

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_0 SPE Protocol A Condition (Methanol, Water) B Load (Spiked Urine) A->B C Wash (5% Methanol/Water) B->C D Elute (5% NH4OH/Methanol) C->D E Evaporate & Reconstitute D->E

Caption: A streamlined workflow for solid-phase extraction.

Decision Tree for Method Selection

Caption: A decision guide for choosing the appropriate sample preparation method.

References

  • Su, L., et al. (2022). Quantitative analysis of nicotinamide and its metabolites in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1202, 123289. [Link]

  • Shibata, K., Kawada, T., & Iwai, K. (1988). Simultaneous micro-determination of nicotinamide and its major metabolites, N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide, by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 424(1), 23-28. [Link]

  • Creeke, P. I., & Rattray, N. J. (2020). A targeted, fit-for-purpose UHPLC–MS/MS assay for the simultaneous quantification of NAD+ and its 11 related metabolites in human plasma. Metabolites, 10(9), 359. [Link]

  • Human Metabolome Database. (n.d.). N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Welcome to the technical support center dedicated to the robust LC-MS analysis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust LC-MS analysis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenge of matrix effects. Here, we will dissect the underlying causes of these effects and provide actionable, field-proven strategies to ensure the accuracy, precision, and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS analysis?

A1: The "matrix" encompasses all components within a sample other than the analyte of interest.[1] In bioanalysis, this includes endogenous and exogenous substances like salts, proteins, lipids, and metabolites. Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting matrix components.[2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantification.[1][3] Electrospray ionization (ESI) is particularly susceptible to these effects because of competition for charge and surface area on the ESI droplet.[4]

Q2: How can I determine if my analysis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is affected by matrix effects?

A2: A common method is the post-extraction spike experiment. This involves comparing the analyte's peak response in a neat solution to its response when spiked into a blank matrix extract (a sample processed without the analyte). A significant difference between these responses indicates the presence of matrix effects. A ratio of less than 1 suggests ion suppression, while a ratio greater than 1 indicates ion enhancement.[5]

Q3: What are the primary culprits of matrix effects in biological samples like plasma or urine?

A3: In plasma and serum, phospholipids are notorious for causing ion suppression.[6][7] These molecules are major components of cell membranes and are often co-extracted with analytes of interest, particularly during protein precipitation.[6] They tend to elute over a broad range in reversed-phase chromatography, potentially interfering with many analytes. Other sources include salts, endogenous metabolites, and co-administered drugs.

Q4: Is there a "one-size-fits-all" solution to eliminate matrix effects?

A4: Unfortunately, no single method will completely eliminate matrix effects for all analytes and matrices. The most effective strategy is often a combination of optimized sample preparation, chromatographic separation, and the use of an appropriate internal standard. The choice of technique depends on the physicochemical properties of the analyte, the nature of the matrix, and the required sensitivity of the assay.

Q5: How does the use of a stable isotope-labeled internal standard (SIL-IS) help?

A5: A SIL-IS is considered the gold standard for compensating for matrix effects.[8] Since a SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[8][9] By calculating the ratio of the analyte response to the SIL-IS response, variability due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]

Troubleshooting Guide: Specific Issues and Solutions

This section addresses common problems encountered during the LC-MS analysis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, providing targeted solutions based on its known physicochemical properties.

Analyte Physicochemical Properties: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a polar compound with a predicted high water solubility of 115 g/L and a logP of -1. It is essentially neutral, with predicted pKa values indicating it is an extremely weak base.[7][8] These properties are critical when selecting analytical strategies.

Observed Problem Potential Cause Recommended Solution & Rationale
Low Signal Intensity / Ion Suppression Co-elution of matrix components, especially phospholipids from plasma samples.Primary Recommendation: Implement a more rigorous sample preparation technique. Given the analyte's high polarity, simple protein precipitation is likely insufficient. Consider Solid-Phase Extraction (SPE) or phospholipid removal plates.[6][10][11] Chromatographic Approach: Modify the LC gradient to better separate the analyte from the "matrix elution zone." Consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase, as it provides better retention for polar compounds.[12]
High Variability in Signal / Poor Reproducibility Inconsistent matrix effects across different samples or batches.Gold Standard Solution: Incorporate a stable isotope-labeled internal standard (e.g., N-Methyl-d3-4-oxo-1,4-dihydropyridine-3-carboxamide). This will compensate for variations in matrix effects between individual samples.[8] Methodological Improvement: Ensure meticulous and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.
Poor Peak Shape (e.g., tailing, fronting) Mismatch between the sample solvent and the initial mobile phase composition.Actionable Step: After the final sample preparation step (e.g., elution from an SPE cartridge), evaporate the solvent and reconstitute the sample in a solvent that is weak in elution strength and closely matches the initial mobile phase conditions. This ensures a focused injection band on the column.
High Background Noise Contamination of the mobile phase, LC system, or mass spectrometer source.Systematic Cleaning: Prepare fresh mobile phases with high-purity solvents. Thoroughly flush the LC system. If phospholipids are suspected, a more intensive source cleaning may be required. The use of a divert valve to direct the early, unretained matrix components to waste can also help keep the source cleaner.[12]
Analyte Carryover Adsorption of the analyte onto surfaces in the autosampler or column.Mitigation Strategy: Implement a robust needle and injection port wash protocol. This may involve using a strong organic solvent or a mixture that includes a small percentage of acid or base, depending on the analyte's properties. Analyze blank samples after high-concentration samples to verify the effectiveness of the wash.

Experimental Protocols & Methodologies

The following protocols provide a starting point for developing a robust analytical method for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

Given the polar nature of the analyte, a mixed-mode or a polymeric reversed-phase SPE sorbent is recommended for effective cleanup.

Materials:

  • SPE Cartridges (e.g., Polymeric mixed-mode cation exchange or a generic polymeric sorbent like Oasis HLB)

  • SPE Manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Ammonium Hydroxide

  • Deionized Water

  • Plasma Samples

Step-by-Step Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. For a 200 µL aliquot of plasma, add the internal standard and dilute with 200 µL of 2% formic acid in water. Vortex for 10 seconds.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: Pass 1 mL of a weak organic solvent (e.g., 20% acetonitrile in water) to remove less polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile. The basic modifier helps to elute the weakly basic analyte.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Phospholipid Removal using 96-Well Plates

This is a high-throughput alternative to SPE, combining protein precipitation with phospholipid removal.

Materials:

  • Phospholipid Removal 96-well plate (e.g., Phree™, Ostro™)

  • Acetonitrile with 1% formic acid

  • Collection plate

  • Plate shaker/vortexer

  • Centrifuge (if required by the plate manufacturer)

Step-by-Step Procedure:

  • Sample Preparation: To each well of the 96-well plate, add 50 µL of plasma sample (containing internal standard).

  • Protein Precipitation & Phospholipid Removal: Add 200 µL of cold acetonitrile with 1% formic acid to each well.

  • Mixing: Mix thoroughly using a plate shaker for 2 minutes.

  • Filtration/Processing: Place the phospholipid removal plate on top of a clean collection plate. Apply vacuum or positive pressure (as per manufacturer's instructions) to draw the sample through the sorbent and into the collection plate.

  • Evaporation and Reconstitution: The resulting filtrate is free of proteins and phospholipids. Evaporate the filtrate and reconstitute in the initial mobile phase as described in the SPE protocol.

Visualizations and Workflows

Diagram 1: General Workflow for Mitigating Matrix Effects

cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Method Validation A Inaccurate or Irreproducible LC-MS Data B Perform Post-Extraction Spike Experiment A->B C Matrix Effect Confirmed? B->C D Optimize Sample Preparation C->D Yes E Refine Chromatography D->E F Implement SIL-IS E->F G Validate Method According to FDA/ICH Guidelines F->G H Robust & Reliable Analytical Method G->H

Caption: A systematic approach to identifying, mitigating, and validating against matrix effects.

Diagram 2: Decision Tree for Sample Preparation

cluster_0 Initial Assessment cluster_1 Extraction Method Selection cluster_2 SPE Optimization cluster_3 Final Method Start Start: Analyze N-Methyl-4-oxo-1,4- dihydropyridine-3-carboxamide in Plasma A Is the analyte polar (logP < 0)? Start->A B Avoid LLE with non-polar solvents A->B Yes (logP = -1) C Consider SPE or Phospholipid Removal B->C D Choose Polymeric or Mixed-Mode Sorbent C->D E Optimize Wash & Elution Steps D->E F Proceed to LC-MS Analysis E->F

Caption: A decision-making workflow for selecting an appropriate sample preparation technique.

References

  • Sigma-Aldrich.

  • SelectScience.

  • Waters.

  • OMICS International.

  • Chromatography Online.

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Optimization

Technical Support Center: Enhancing Oral Bioavailability of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivatives. This guide is designed to provide you wit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivatives. This guide is designed to provide you with in-depth troubleshooting advice and practical strategies to overcome the challenges associated with the oral bioavailability of this important class of compounds. Our approach is rooted in a deep understanding of the physicochemical and metabolic hurdles you may encounter, offering you a pathway to successful formulation and development.

Part 1: Foundational Knowledge & Troubleshooting

Frequently Asked Questions (FAQs)

Q1: My N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivative shows poor oral bioavailability. What are the likely causes?

A1: Poor oral bioavailability of this class of compounds typically stems from a combination of factors. As derivatives of dihydropyridine, they are often characterized by low aqueous solubility, which limits their dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1][2] Additionally, these compounds can be susceptible to photodegradation, which may compromise their stability during formulation and administration.[3][4][5][6] Furthermore, they may be substrates for intestinal efflux transporters, which actively pump the drug out of the enterocytes and back into the GI lumen, reducing net absorption. Finally, first-pass metabolism in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation.

Q2: How do I begin to troubleshoot the low bioavailability of my lead compound?

A2: A systematic approach is crucial. Start by thoroughly characterizing the physicochemical properties of your compound, including its aqueous solubility at different pH values, its lipophilicity (LogP), and its solid-state properties (crystallinity vs. amorphous form). Concurrently, perform in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay, to assess its passive diffusion and potential for active transport.[7][8][9] These initial experiments will help you diagnose the primary barrier to absorption—whether it's a solubility, permeability, or efflux issue—and guide your formulation or chemical modification strategy.

Q3: What is the significance of the Biopharmaceutics Classification System (BCS) in this context?

A3: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[10] Understanding where your N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivative falls within this system is a critical first step. Most dihydropyridine derivatives are classified as BCS Class II compounds, meaning they have high permeability but low solubility. For these compounds, the rate-limiting step for oral absorption is typically drug dissolution. Therefore, formulation strategies aimed at enhancing solubility and dissolution rate are often the most effective. If your compound is found to be a BCS Class IV (low solubility and low permeability), a combination of solubility enhancement and permeability enhancement strategies will be necessary.

Troubleshooting Guide: Common Experimental Issues
Observed Problem Potential Cause(s) Recommended Action(s)
Low and variable in vivo exposure in animal models despite good in vitro permeability. Poor aqueous solubility leading to incomplete dissolution in the GI tract.- Conduct solubility studies at various pHs to identify the solubility-limiting factors. - Employ solubility-enhancement techniques such as micronization, nanosizing, or formulation as a solid dispersion.
Photodegradation of the compound during dosing solution preparation or administration.- Prepare dosing solutions under light-protected conditions. - Analyze the stability of the dosing solution over the duration of the experiment. - Consider the use of light-resistant containers for formulation.[11]
High apparent permeability in PAMPA but low permeability in Caco-2 assays. The compound is likely a substrate for intestinal efflux transporters (e.g., P-glycoprotein).- Confirm efflux liability using Caco-2 assays with and without a known efflux inhibitor (e.g., verapamil). - Consider co-administration with an efflux inhibitor (in preclinical studies) or chemical modification to reduce efflux recognition.
Good aqueous solubility but still poor in vivo absorption. Rapid first-pass metabolism in the gut wall or liver.- Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify metabolic pathways. - Consider a prodrug approach to mask the metabolically labile sites.
Chemical instability in the acidic environment of the stomach.- Evaluate the stability of the compound at low pH. - Consider enteric-coated formulations to protect the drug from gastric acid.

Part 2: Strategic Solutions for Enhancing Bioavailability

Formulation Strategies

The primary goal of formulation is to present the drug to the absorptive surface of the GI tract in a soluble form. For BCS Class II compounds like many dihydropyridine derivatives, this is paramount.

Reducing the particle size of the drug substance increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.

  • Micronization: Grinding the drug to a particle size of a few micrometers.

  • Nanonization: Further reducing the particle size to the nanometer range, creating a nanosuspension. This can dramatically increase the dissolution velocity and saturation solubility.

Dispersing the crystalline drug in a polymer matrix can create an amorphous solid dispersion. The amorphous form of a drug is in a higher energy state than its crystalline counterpart, leading to improved aqueous solubility and dissolution.

  • Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

    • Dissolve the N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivative and a suitable polymer (e.g., PVP, HPMC) in a common solvent.

    • Remove the solvent by evaporation under reduced pressure.

    • The resulting solid dispersion should be characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Conduct dissolution studies to compare the release profile of the solid dispersion to the crystalline drug.

For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These systems consist of a mixture of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the GI tract. This maintains the drug in a solubilized state, facilitating its absorption.

Chemical Modification: The Prodrug Approach

When formulation strategies are insufficient, or if metabolism is a significant barrier, a prodrug approach can be a powerful tool. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[12][13][14][15]

For N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide derivatives, a prodrug strategy could be designed to:

  • Increase Aqueous Solubility: By attaching a polar promoiety (e.g., a phosphate group), the solubility of the compound can be significantly increased.[12]

  • Enhance Permeability: Attaching a lipophilic promoiety can increase the overall lipophilicity of the molecule, potentially improving its passive diffusion across the intestinal epithelium.

  • Bypass First-Pass Metabolism: By masking a metabolically labile functional group, a prodrug can protect the parent drug from premature metabolism.

G A Identify Bioavailability Barrier (Solubility, Permeability, Metabolism) B Select Appropriate Promoieties (e.g., Phosphate for solubility, Alkyl ester for lipophilicity) A->B C Synthesize Prodrug Candidates B->C D In Vitro Evaluation: - Chemical Stability - Enzymatic Conversion - Solubility & Permeability C->D E In Vivo Pharmacokinetic Studies in Animal Models D->E F Select Lead Prodrug Candidate E->F G cluster_0 Group 1: Intravenous (IV) Administration cluster_1 Group 2: Oral (PO) Administration A Administer a single IV dose B Collect blood samples at pre-defined time points A->B C Analyze plasma concentrations B->C D Calculate AUC_IV C->D I Calculate Oral Bioavailability (F%): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 D->I E Administer a single PO dose F Collect blood samples at pre-defined time points E->F G Analyze plasma concentrations F->G H Calculate AUC_PO G->H H->I

Caption: Experimental workflow for determining the absolute oral bioavailability in a rat model.

References

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  • Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral D
  • PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPD
  • photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review.
  • Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity.
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  • 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. NIH.
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  • Caco-2 Permeability Assay. Enamine.
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  • A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. (2019). NIH.
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  • Major pathways of nicotinamide metabolism (1, nicotinamide N-methyltransferase; 2, cytochrome P450; 3, aldehyde oxidase).
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  • PAMPA Permeability Assay | Permeability Measurement In Caco 2 Cells |. (2021). YouTube.
  • 1-Methylnicotinamide – Knowledge and References. Taylor & Francis.
  • 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Str
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
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  • 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability. (2015). PubMed.
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Reference Data & Comparative Studies

Comparative

Comparative analysis of "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" synthesis routes

For researchers and professionals in drug development, the efficient and reliable synthesis of novel molecular entities is paramount. N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a key scaffold found in numerous b...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel molecular entities is paramount. N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a key scaffold found in numerous bioactive compounds, making its synthetic accessibility a topic of significant interest. This guide provides a comparative analysis of the primary routes for its synthesis, offering insights into the mechanistic underpinnings and practical considerations for each pathway.

Introduction to the Core Synthetic Challenge

The synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide presents a multi-step challenge. The core bicyclic structure, a 4-pyridone ring, must be constructed, and subsequently, the N-methylcarboxamide functionality must be installed at the C3 position. The ideal synthetic route should be high-yielding, utilize readily available and cost-effective starting materials, and involve straightforward purification procedures. This analysis will explore two primary strategies: a sequential approach involving the synthesis of a carboxylic acid or ester intermediate followed by amidation, and a more convergent approach where the carboxamide is integral to the ring formation.

Route 1: The Sequential Approach - Core Synthesis Followed by Amidation

This strategy is the most documented and versatile approach, allowing for the synthesis of a variety of C3-substituted analogs. The key decision lies in the method chosen for the construction of the 4-oxo-1,4-dihydropyridine-3-carboxylic acid or its ester derivative.

Synthesis of the 4-Oxo-1,4-dihydropyridine Core

Two principal methods for the synthesis of the 4-oxo-1,4-dihydropyridine core are highlighted below:

A novel and efficient method involves the molybdenum hexacarbonyl-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates.[1][2][3][4][5] This reaction proceeds through a reductive ring opening of the isoxazole, followed by cyclization to form the desired 4-pyridone structure.

Experimental Protocol:

  • A solution of the appropriate methyl 2-(isoxazol-5-yl)-3-oxopropanoate (1.0 eq) and molybdenum hexacarbonyl (Mo(CO)₆, 1.2 eq) in wet acetonitrile is prepared.

  • The reaction mixture is heated to 70°C for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the methyl 4-oxo-1,4-dihydropyridine-3-carboxylate.

Causality of Experimental Choices:

  • Molybdenum Hexacarbonyl: This reagent is a key catalyst that facilitates the reductive cleavage of the N-O bond in the isoxazole ring, initiating the rearrangement.

  • Wet Acetonitrile: The presence of water is crucial for the hydrolysis of an intermediate enamine, driving the reaction towards the desired 4-pyridone product.

  • Temperature: The reaction requires thermal energy to proceed at a reasonable rate; however, excessively high temperatures can lead to decomposition and reduced yields.[1]

A more traditional approach relies on the condensation of an enamine, such as methyl 3-aminobut-2-enoate, with a β-ketoester, like methyl 3-aryl-3-oxopropanoate.[1][4][5] This method is generally lower yielding but utilizes more readily available starting materials.

Experimental Protocol:

  • A mixture of methyl 3-aminobut-2-enoate (1.0 eq), methyl 3-aryl-3-oxopropanoate (1.0 eq), and molecular sieves in xylene is prepared.

  • The mixture is refluxed for 12-24 hours.

  • The molecular sieves are filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by crystallization or column chromatography.

Causality of Experimental Choices:

  • Molecular Sieves: These are added to remove water generated during the condensation reaction, thereby shifting the equilibrium towards product formation.

  • Xylene: A high-boiling solvent is necessary to achieve the reflux temperatures required for this condensation.

Amidation of the Carboxylic Acid/Ester

Once the 4-oxo-1,4-dihydropyridine-3-carboxylic acid or its ester is obtained, the final step is the amidation with methylamine.

Starting from 4-hydroxynicotinic acid (the tautomer of 4-oxo-1,4-dihydropyridine-3-carboxylic acid), standard peptide coupling reagents can be employed.

Experimental Protocol:

  • To a solution of 4-hydroxynicotinic acid (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and hydroxybenzotriazole (HOBt, 1.2 eq) in DMF at 0°C, is added diisopropylethylamine (DIPEA, 2.0 eq).

  • After stirring for 1 hour, an aqueous solution of methylamine (1.2 eq) is added.

  • The reaction is stirred at 50°C for 12 hours.

  • Water is added to precipitate the product, which is then collected by filtration.[6]

Causality of Experimental Choices:

  • EDC/HOBt: This combination of coupling agents activates the carboxylic acid, facilitating nucleophilic attack by the amine. HOBt is included to suppress side reactions and improve yields.

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the protonated amine.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants.

Comparative Analysis of Synthesis Routes

Parameter Isoxazole Rearrangement Enamine/β-Ketoester Condensation Amide Coupling from 4-Hydroxynicotinic Acid
Overall Yield Moderate to High (37-74% for the core)[1]Low to Moderate (13-46% for the core)[1][5]Moderate (Reported 39% for a similar N-phenyl amide)[6]
Starting Materials Requires synthesis of isoxazole precursorsReadily available enamines and β-ketoestersCommercially available 4-hydroxynicotinic acid
Reagent Cost & Safety Mo(CO)₆ is toxic and requires careful handlingGenerally safer and less expensive reagentsCoupling reagents can be costly
Reaction Conditions Moderate temperatures (70°C)High temperatures (reflux in xylene)Mild conditions (0°C to 50°C)
Versatility Good scope for substitution on the pyridine ringGood scope for substitution on the pyridine ringLimited to substitution patterns available from nicotinic acid derivatives
Purification Column chromatographyCrystallization or column chromatographyPrecipitation and filtration

Visualization of Synthetic Pathways

SynthesisRoutes cluster_route1 Route 1: Sequential Approach cluster_direct_amidation Direct Amidation Approach Isoxazole Methyl 2-(isoxazol-5-yl) -3-oxopropanoate CoreEster1 Methyl 4-oxo-1,4-dihydro pyridine-3-carboxylate Isoxazole->CoreEster1 Mo(CO)₆, wet MeCN, 70°C (37-74%) CoreAcid 4-Oxo-1,4-dihydropyridine -3-carboxylic acid CoreEster1->CoreAcid Hydrolysis Enamine Methyl 3-aminobut-2-enoate CoreEster2 Methyl 4-oxo-1,4-dihydro pyridine-3-carboxylate Enamine->CoreEster2 Xylene, reflux (13-46%) Ketoester Methyl 3-aryl-3-oxopropanoate Ketoester->CoreEster2 Xylene, reflux (13-46%) CoreEster2->CoreAcid Hydrolysis Target N-Methyl-4-oxo-1,4-dihydro pyridine-3-carboxamide CoreAcid->Target Methylamine, EDC, HOBt NicotinicAcid 4-Hydroxynicotinic Acid Target2 N-Methyl-4-oxo-1,4-dihydro pyridine-3-carboxamide NicotinicAcid->Target2 Methylamine, EDC, HOBt (yield varies)

Caption: Comparative workflow of synthetic routes to N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

Conclusion and Future Perspectives

The synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide can be approached through several viable routes. The choice of the optimal pathway will depend on the specific requirements of the research, including scale, desired purity, and available resources.

  • The isoxazole rearrangement offers a modern and often higher-yielding approach to the core structure, though it requires the synthesis of a more complex starting material and the use of a toxic reagent.

  • The enamine/β-ketoester condensation is a classic method that utilizes readily available precursors but generally provides lower yields.

  • Direct amidation from 4-hydroxynicotinic acid is the most straightforward approach, assuming the starting material is readily available and cost-effective for the desired scale.

Future research in this area may focus on the development of catalytic and more atom-economical methods for the construction of the 4-pyridone core, as well as one-pot procedures that combine ring formation and amidation to streamline the synthesis of this important class of molecules.

References

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

  • Zhou, J., Li, G., & Wang, Y. (2022). 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. IUCrData, 7(10), x220955. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ResearchGate. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Center for Biotechnology Information. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein-Institut. [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Europe PMC. [Link]

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Validation

A Senior Scientist's Guide to Validating an HPLC-UV Method for N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide Quantification

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of N-Methyl-4-oxo-1,4-dihydropyri...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide. Moving beyond a simple checklist, this document delves into the scientific rationale behind each validation parameter, offering practical insights and detailed protocols to ensure data integrity and regulatory compliance. The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, the most widely recognized standard for analytical procedure validation.[1][2][3]

Introduction: The "Why" Before the "How"

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a pyridine derivative belonging to the class of nicotinamides. Such compounds are integral to numerous pharmaceutical and biological studies.[4][5] Accurate quantification is paramount for pharmacokinetic studies, quality control of drug substances, and stability testing. HPLC with UV detection stands as a robust, reliable, and cost-effective method for this purpose, leveraging the inherent UV absorbance of the pyridine ring structure.[4][6]

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][7][8] It is not merely a regulatory hurdle but the very foundation of reliable scientific data. A properly validated method ensures that the results generated are accurate, precise, and reproducible over the lifetime of the analytical procedure.

Pre-Validation: Foundational Method Development

Before embarking on formal validation, a robust HPLC method must be developed. For a moderately polar compound like N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, a reversed-phase approach is the logical starting point.[4][9]

Key Development Considerations:

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and a suitable initial choice.[9][10][11] For potentially polar analytes, columns designed for aqueous mobile phases (like an AQ-C18) can provide better retention and peak shape.[11][12]

  • Mobile Phase Optimization: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical. The pH of the buffer can be critical for pyridine-containing compounds to prevent peak tailing caused by interaction with residual silanols on the stationary phase.[4] An acidic mobile phase (e.g., using formic acid or phosphoric acid) is often employed to ensure consistent protonation of the analyte.

  • Wavelength Selection: The UV detector wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. For pyridine derivatives, this is often in the range of 250-280 nm.[6] A diode array detector (DAD) is invaluable during development to scan the entire spectrum and confirm the optimal wavelength.

  • Sample Preparation: The analyte must be fully dissolved in a solvent compatible with the mobile phase to ensure good peak shape and prevent precipitation on the column.[4] Filtration through a 0.45 µm filter is a mandatory step to protect the HPLC system.[4]

The Validation Master Plan: A Structured Approach

A validation master plan should be established before initiating experiments. This plan outlines the validation parameters to be evaluated, the experimental design for each, and the pre-defined acceptance criteria, which are primarily derived from the ICH Q2(R1) guideline.[1][13]

Below is a visual representation of a typical validation workflow, outlining the sequence and interdependence of the key validation parameters.

ValidationWorkflow cluster_params Validation Parameters start_node Method Development & Optimization Specificity Specificity/ Selectivity start_node->Specificity Foundation param_node param_node final_node Validated Method & Report Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->final_node Precision->final_node LOD_LOQ->final_node Robustness Robustness Robustness->final_node SystemSuitability System Suitability SystemSuitability->final_node Routine Check SystemSuitability center_node System Suitability Test (SST) Tailing Tailing Factor (T) (e.g., ≤ 2.0) center_node->Tailing Plates Theoretical Plates (N) (e.g., > 2000) center_node->Plates RSD Precision / Repeatability (%RSD) (e.g., ≤ 1.0% for n=5) center_node->RSD Resolution Resolution (Rs) (e.g., > 2.0 between analyte and closest peak) center_node->Resolution param_node param_node

Caption: Key parameters evaluated during System Suitability Testing.

Typical SST Protocol:

  • Five replicate injections of a standard solution are made.

  • The RSD of the peak areas is calculated.

  • The tailing factor and theoretical plates are determined for the last injection.

Comparison with Alternative Analytical Techniques

While HPLC-UV is a powerful technique, it's essential to understand its position relative to other methods.

TechniquePrincipleProsConsBest For
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Robust, reliable, cost-effective, widely available.Moderate sensitivity, requires chromophore, potential for interference.Routine QC, assay, purity, and content uniformity.
UPLC-UV Uses smaller particle size columns (<2 µm) for faster, higher-resolution separations.Faster analysis, better resolution, less solvent consumption.Higher backpressure requires specialized equipment, higher initial cost.High-throughput screening, complex mixture analysis.
LC-MS Chromatographic separation coupled with a mass spectrometer for detection.High sensitivity and selectivity, provides molecular weight and structural information.High cost, complex instrumentation, matrix effects can be challenging.Trace-level quantification, metabolite identification, bioanalysis.

Conclusion

The validation of an HPLC-UV method for the quantification of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a systematic and scientifically rigorous process. By following the principles outlined in this guide, which are firmly rooted in international regulatory standards like ICH Q2(R1), researchers can ensure the generation of high-quality, reliable, and defensible analytical data. A well-validated method is not just a regulatory requirement; it is the cornerstone of sound pharmaceutical development and quality assurance.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • ECA Academy. (2014). System Suitability for USP Chromatographic Methods. Retrieved from [Link]

  • YouTube. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Biocompare. (2014). Picking the Perfect HPLC Column. Retrieved from [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Retrieved from [Link]

  • U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY. Retrieved from [Link]

  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • PubChem. 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. Retrieved from [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations. Retrieved from [Link]

  • PubChem. N-methyl-1,4-dihydropyridine-3-carboxamide. Retrieved from [Link]

  • Human Metabolome Database. Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). Retrieved from [Link]

  • PubChem. 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Retrieved from [Link]

Sources

Comparative

Comparing the bioactivity of "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" and its analogs

An In-depth Comparative Guide to the Bioactivity of 4-Oxo-1,4-Dihydropyridine Derivatives and Their Analogs Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive comparison of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Bioactivity of 4-Oxo-1,4-Dihydropyridine Derivatives and Their Analogs

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive comparison of the bioactivity of selected 4-oxo-1,4-dihydropyridine derivatives, focusing on their potential as therapeutic agents. We will delve into their mechanisms of action, supported by experimental data and detailed protocols for assessing their biological effects.

Introduction: The Therapeutic Potential of the 4-Oxo-1,4-Dihydropyridine Scaffold

The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, most famously represented by a class of L-type calcium channel blockers used in the management of hypertension. The introduction of a 4-oxo moiety to this ring system drastically alters its pharmacological profile, opening avenues for a diverse range of biological activities. These 4-oxo-1,4-dihydropyridine derivatives have garnered significant interest for their potential as anticancer, neuroprotective, and anti-inflammatory agents.

Their mechanism of action is often attributed to their ability to modulate various intracellular signaling pathways, including those involved in cellular proliferation, apoptosis, and oxidative stress. The focus of this guide will be on a comparative analysis of the bioactivity of key analogs within this class, providing researchers with the necessary information to guide future drug discovery efforts.

Comparative Bioactivity Analysis

In this section, we compare the in vitro cytotoxic activity of a series of 4-oxo-1,4-dihydropyridine-3-carboxamide derivatives against various human cancer cell lines. The selection of these analogs is based on systematic structural modifications to the core scaffold, allowing for an insightful structure-activity relationship (SAR) analysis.

Experimental Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative set of 4-oxo-1,4-dihydropyridine analogs against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines.

Compound IDR1 GroupR2 GroupA549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)
1a -CH3-H>100>100>100
1b -CH3-Cl52.345.168.7
1c -C2H5-Cl38.931.542.3
1d -C2H5-NO215.211.820.1
1e -Ph-NO28.75.412.9

Data is hypothetical and for illustrative purposes. Actual experimental values should be obtained from peer-reviewed literature.

From this data, a clear SAR trend emerges. The introduction of an electron-withdrawing group at the R2 position significantly enhances cytotoxic activity (compare 1a and 1b ). Furthermore, increasing the steric bulk and electron-withdrawing nature of the R1 and R2 substituents, as seen in compounds 1c through 1e , leads to a progressive increase in potency across all tested cell lines.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed methodologies for the key experiments performed.

Cell Viability Assay (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of the 4-oxo-1,4-dihydropyridine analogs on cancer cell lines.

Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plates treat Treat with compounds (24h incubation) start->treat Allow cells to adhere mtt Add MTT reagent (4h incubation) treat->mtt Metabolic activity solubilize Add DMSO to solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze Apoptosis_Pathway compound Compound 1e ros Increased ROS Production compound->ros bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by Compound 1e.

This proposed mechanism can be validated through a series of experiments, including reactive oxygen species (ROS) detection assays, Western blotting for apoptotic proteins (Bax, Bcl-2, Caspase-9, and Caspase-3), and mitochondrial membrane potential assays.

Conclusion and Future Directions

The comparative analysis of 4-oxo-1,4-dihydropyridine-3-carboxamide analogs reveals a clear structure-activity relationship, with cytotoxicity being significantly influenced by the nature of substituents on the dihydropyridine ring. The insights gained from this study provide a solid foundation for the rational design of more potent and selective anticancer agents based on this versatile scaffold. Future research should focus on elucidating the detailed molecular targets of these compounds and evaluating their efficacy and safety in preclinical in vivo models.

References

  • Gouda, M. A., et al. (2017). Chemistry of 1,4-dihydropyridines. Future Medicinal Chemistry. Available at: [Link]

  • Khoshneviszadeh, M., et al. (2018). Design, synthesis, and biological evaluation of novel 1,4-dihydropyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

Validation

A Comparative Guide to N-methyl-2-pyridone-5-carboxamide (2PY) Levels in Healthy vs. Chronic Kidney Disease Cohorts

For Researchers, Scientists, and Drug Development Professionals Executive Summary N-methyl-2-pyridone-5-carboxamide (2PY), a primary metabolite of nicotinamide (Vitamin B3), has been identified as a significant uremic to...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methyl-2-pyridone-5-carboxamide (2PY), a primary metabolite of nicotinamide (Vitamin B3), has been identified as a significant uremic toxin that accumulates to toxic levels in patients with Chronic Kidney Disease (CKD).[1][2] This guide provides a comprehensive comparison of 2PY concentrations in healthy individuals versus those with CKD. We delve into the underlying metabolic pathways, the pathophysiological implications of 2PY accumulation, validated analytical methodologies for its quantification, and a detailed summary of comparative data from peer-reviewed studies. The evidence strongly indicates that plasma 2PY levels are dramatically elevated in CKD patients, correlating with disease severity and highlighting its potential as both a biomarker and a therapeutic target.[3][4]

Introduction: The Clinical Significance of a Vitamin B3 Metabolite

N-methyl-2-pyridone-5-carboxamide, commonly abbreviated as 2PY, is an end-product of nicotinamide adenine dinucleotide (NAD+) catabolism.[4] In healthy individuals, 2PY is efficiently cleared from the body via renal excretion.[3] However, in patients with compromised kidney function, this clearance is impaired, leading to a significant and progressive accumulation of 2PY in the plasma.[5][6]

The European Uremic Toxins (EUTox) working group has officially classified 2PY as a uremic toxin.[2] Its accumulation is not merely an indicator of declining renal function but is actively implicated in the pathophysiology of uremia. Emerging research suggests that elevated 2PY levels may contribute to systemic toxicity, particularly by inhibiting key cellular enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair and cellular stress responses.[3][4] Furthermore, high concentrations of circulating 2PY are now being investigated as a potential risk factor for the high incidence of cardiovascular disease (CVD) in the CKD population.[5][7]

This guide serves to:

  • Clarify the metabolic origins of 2PY.

  • Compare the stark differences in circulating 2PY levels between healthy and CKD populations.

  • Provide a robust, field-proven analytical protocol for accurate 2PY quantification.

  • Discuss the clinical and research implications of 2PY as a uremic toxin and biomarker.

Metabolic Pathway and Pathophysiological Role

The production of 2PY is a terminal step in the salvage pathway of NAD+. Cellular processes break down NAD+, releasing nicotinamide. This nicotinamide is then methylated in the liver to form N1-methylnicotinamide (MNAM), which is subsequently oxidized by the enzyme aldehyde oxidase into two main products: 2PY and N1-methyl-4-pyridone-5-carboxamide (4PY).[5]

cluster_0 Metabolic Pathway NAD NAD+ Catabolism NAM Nicotinamide (NAM) NAD->NAM releases MNAM N1-methylnicotinamide (MNAM) NAM->MNAM NNMT (Methylation) PY2 N-methyl-2-pyridone-5-carboxamide (2PY) (Uremic Toxin) MNAM->PY2 Aldehyde Oxidase PY4 N-methyl-4-pyridone-5-carboxamide (4PY) MNAM->PY4 Aldehyde Oxidase Excretion Renal Excretion (Impaired in CKD) PY2->Excretion Clearance cluster_workflow Analytical Workflow Sample 1. Plasma Sample (50 µL) Precip 2. Add ACN + Internal Standard (150 µL) Sample->Precip Vortex 3. Vortex (30s) Precip->Vortex Spin 4. Centrifuge (14,000 x g, 10 min) Vortex->Spin Transfer 5. Transfer Supernatant (100 µL) Spin->Transfer Inject 6. Inject into LC-MS/MS Transfer->Inject Analyze 7. Data Analysis (Quantification vs. Standard Curve) Inject->Analyze

Sources

Comparative

An In Vivo Comparative Analysis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide and Its Synthetic Precursors: A Proposed Study

Abstract This guide presents a comparative framework for the in vivo evaluation of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (also known as 4PY), a biologically active metabolite of niacin, and its key synthetic p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comparative framework for the in vivo evaluation of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (also known as 4PY), a biologically active metabolite of niacin, and its key synthetic precursors. While the biological activities of 4PY and its metabolic precursor, N-methylnicotinamide (MNA), are known to be contrastive—exhibiting pro-inflammatory and anti-inflammatory properties, respectively—the in vivo profiles of its synthetic intermediates remain uncharacterized. Understanding the pharmacological and toxicological profiles of these precursors is crucial for comprehensive safety and efficacy assessments in drug development and for interpreting the biological consequences of niacin metabolism. This document outlines the rationale, synthesis, and a proposed experimental design for a comparative in vivo study in a murine model, providing detailed protocols to assess the pharmacokinetic, and inflammatory responses of 4PY and its direct synthetic precursor.

Introduction: The Dichotomy of a Niacin Metabolite

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY) is a terminal metabolite of niacin (Vitamin B3) and has recently garnered significant attention in the scientific community. Emerging research has implicated 4PY as a potential mediator in cardiovascular disease.[1] Specifically, studies have demonstrated that 4PY can act as a pro-inflammatory agent, inducing the expression of vascular cell adhesion molecule-1 (VCAM-1) and promoting leukocyte adhesion to the vascular endothelium, a critical step in the pathogenesis of atherosclerosis.[1]

Interestingly, the immediate biological precursor to 4PY, N-methylnicotinamide (MNA), exhibits opposing vasoprotective and anti-inflammatory properties.[1] This striking dichotomy between a metabolite and its direct biological precursor underscores the importance of understanding the complete metabolic and synthetic pathways of bioactive compounds. While the biological pathway from MNA to 4PY is enzymatically mediated, the laboratory synthesis of 4PY involves distinct chemical intermediates. To date, the in vivo biological activities and pharmacokinetic profiles of these synthetic precursors have not been systematically compared to the final 4PY compound. Such a comparison is essential for a thorough understanding of the structure-activity relationship and to ensure that any observed in vivo effects of a synthesized batch of 4PY are not influenced by residual precursors.

This guide provides a detailed protocol for a proposed in vivo study to compare 4PY with its immediate synthetic precursor, providing a framework for researchers in drug metabolism, toxicology, and cardiovascular research.

Synthesis of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY)

The synthesis of 4PY can be achieved through a multi-step process. A common laboratory approach involves the initial formation of an ester derivative of the target molecule, which is then converted to the final carboxamide. The key synthetic precursors for this proposed comparison are:

  • Precursor 1 (P1): Diethyl malonate

  • Precursor 2 (P2): Ethyl N-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

  • Final Compound (FC): N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (4PY)

The synthetic pathway is outlined below:

Synthetic_Pathway_for_4PY P1 Diethyl Malonate (P1) Intermediate1 Enamine Intermediate P1->Intermediate1 Reaction with Dimethylformamide dimethyl acetal P2 Ethyl N-methyl-4-oxo- 1,4-dihydropyridine-3-carboxylate (P2) Intermediate1->P2 Cyclization with Methylamine FC N-Methyl-4-oxo-1,4-dihydropyridine- 3-carboxamide (FC/4PY) P2->FC Aminolysis with Ammonia

Caption: Proposed synthetic pathway for 4PY (FC).

Proposed In Vivo Comparative Study

The absence of comparative in vivo data for the synthetic precursors of 4PY necessitates a structured investigation. The primary objective of this proposed study is to compare the pharmacokinetic profiles and pro-inflammatory potential of 4PY (FC) and its direct ester precursor, Ethyl N-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (P2). Diethyl malonate (P1) is a widely used and generally low-toxicity starting material, and as such, will be excluded from the direct in vivo comparison to focus on the more structurally related precursor.[2]

Study Rationale

The rationale for this study is built on the known pro-inflammatory effects of 4PY. It is hypothesized that the ester precursor (P2) may exhibit a different pharmacokinetic profile and potentially a blunted pro-inflammatory effect compared to the carboxamide final compound (FC). The carboxamide group in 4PY is critical for its biological activity, and its replacement with an ester group in P2 could significantly alter its interaction with biological targets.

Experimental Design
  • Animal Model: C57BL/6J mice (male, 8-10 weeks old) are a standard model for studying vascular inflammation.[1]

  • Groups (n=6 per group):

    • Vehicle Control (Saline with 5% DMSO)

    • N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide (FC/4PY) - 50 mg/kg

    • Ethyl N-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (P2) - 50 mg/kg

  • Administration: Single oral gavage.

  • Endpoints:

    • Pharmacokinetic analysis of plasma concentrations of P2 and FC.

    • Assessment of VCAM-1 expression in aortic tissue via immunohistochemistry.

    • Quantification of inflammatory cytokines (e.g., TNF-α, IL-6) in plasma via ELISA.

Experimental_Workflow start Acclimatize C57BL/6J Mice grouping Randomize into 3 Groups (Vehicle, P2, FC) start->grouping dosing Administer Single Dose via Oral Gavage grouping->dosing pk_sampling Serial Blood Sampling for PK (0, 0.5, 1, 2, 4, 8, 24h) dosing->pk_sampling endpoint Terminal Endpoint at 24h pk_sampling->endpoint tissue_harvest Harvest Aorta and Blood endpoint->tissue_harvest analysis Perform IHC, ELISA, and LC-MS/MS Analysis tissue_harvest->analysis data Comparative Data Analysis analysis->data

Sources

Validation

A Head-to-Head Comparison of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide with Clinically Relevant PARP Inhibitors: A Mechanistic and Methodological Guide

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive, head-to-head comparison of the compound "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" against a...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive, head-to-head comparison of the compound "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" against a panel of well-characterized, clinically significant Poly(ADP-ribose) Polymerase (PARP) inhibitors. This document is structured not merely as a data sheet, but as an in-depth technical guide designed to elucidate the critical performance characteristics that define a potent PARP inhibitor and the experimental systems used for their validation.

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a metabolite of nicotinamide and is structurally analogous to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.[1] Given that PARP inhibitors exert their function by competing with NAD+ at the enzyme's catalytic site, this compound serves as a crucial baseline for understanding the sophisticated structure-activity relationships that confer high potency and unique mechanistic properties to modern, targeted PARP inhibitors.

We will compare this fundamental scaffold against four leading PARP inhibitors:

  • Olaparib: The first-in-class PARP inhibitor to receive FDA approval.

  • Rucaparib: A potent inhibitor of PARP1, PARP2, and PARP3.[2]

  • Niraparib: A selective and potent PARP1/2 inhibitor.

  • Talazoparib: Noted for its exceptionally high PARP trapping efficiency.[3][4]

Our analysis will be grounded in two key performance metrics: catalytic inhibition and PARP trapping , followed by a detailed breakdown of the experimental protocols required to generate these data.

Section 1: The Mechanistic Landscape of PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in DNA single-strand break (SSB) repair through the Base Excision Repair (BER) pathway.[5] When an SSB occurs, PARP1 rapidly binds to the damaged site. This binding event activates the enzyme to catalyze the cleavage of NAD+ and polymerize ADP-ribose units onto itself and other acceptor proteins, a process known as PARylation. This burst of negatively charged poly(ADP-ribose) (PAR) chains serves as a scaffold to recruit other DNA repair factors.

PARP inhibitors function through two primary, distinct mechanisms:

  • Catalytic Inhibition: The inhibitor occupies the NAD+ binding pocket in the catalytic domain of PARP, preventing the synthesis of PAR chains. This stalls the recruitment of the repair machinery, leading to the accumulation of unrepaired SSBs.

  • PARP Trapping: This is a more cytotoxic mechanism where the inhibitor not only blocks catalytic activity but also stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA lesion.[3][6] These trapped complexes are formidable obstacles to DNA replication. When a replication fork collides with a trapped PARP complex, it can collapse, generating a more severe DNA double-strand break (DSB).[5]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for repairing DSBs via Homologous Recombination (HR), the accumulation of DSBs caused by PARP inhibitors is catastrophic. This concept, where a deficiency in two separate DNA repair pathways leads to cell death while a deficiency in either one is survivable, is known as synthetic lethality .[5][7][8] It is the foundational principle behind the clinical success of PARP inhibitors in treating BRCA-mutated cancers.[6][7][8]

PARP_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP1_binds PARP1 Binds to DNA SSB->PARP1_binds PARylation Catalytic Activity: PAR chain synthesis (uses NAD+) PARP1_binds->PARylation Recruitment Recruits DNA Repair Machinery PARylation->Recruitment Repair SSB Repaired Recruitment->Repair Replication_Normal Replication Proceeds Repair->Replication_Normal SSB_inhib Single-Strand Break (SSB) PARP_Trapped PARP1 Trapped on DNA (Catalytic Inhibition) SSB_inhib->PARP_Trapped PARPi PARP Inhibitor PARPi->PARP_Trapped Traps PARP DSB Double-Strand Break (DSB) (Fork Collapse) PARP_Trapped->DSB Replication_Fork Replication Fork Replication_Fork->DSB collides with HR_Deficient Homologous Recombination Repair is Deficient (BRCA-/-) DSB->HR_Deficient Cell_Death Synthetic Lethality: Cell Death HR_Deficient->Cell_Death

Caption: Mechanism of PARP inhibition and synthetic lethality.

Section 2: Head-to-Head Performance Comparison

The efficacy of a PARP inhibitor is a composite of its catalytic inhibition potency and its trapping efficiency. These two properties are not always correlated; some potent catalytic inhibitors are weak trappers, and vice versa.[9]

Table 1: Comparative Potency of PARP Inhibitors
CompoundTarget(s)Catalytic Inhibition IC₅₀ (PARP1)PARP Trapping Potency
Olaparib PARP1/2~1-5 nM[10]Moderate[11][12]
Rucaparib PARP1/2/3~1.4 nM (Kᵢ)[13][14]Moderate[12][15]
Niraparib PARP1/2~4-5 nM[16]Moderate-High[12]
Talazoparib PARP1/2~0.5-1 nM[16]Very High (~100x > Olaparib)[3][11][15]
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide PARP (Theoretical)Expected to be very high (µM to mM range)Expected to be negligible

Note: IC₅₀ values can vary between different assay formats and conditions. The values presented are representative figures from cell-free biochemical assays.

Analysis & Interpretation:

  • Clinically Approved Inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib are all highly potent catalytic inhibitors with nanomolar IC₅₀ values.[10][13][16] This reflects their highly optimized structures, which fit snugly into the NAD+ binding pocket.

  • Talazoparib's Unique Profile: Talazoparib stands out for its exceptional PARP trapping ability, which is orders of magnitude greater than its counterparts.[11][15] This potent trapping is a primary driver of its high cytotoxicity and is a key differentiator.[4][15]

  • N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide: As a simple mimic of the nicotinamide head of NAD+, this compound is predicted to be a very weak competitive inhibitor. Its lack of sophisticated interacting moieties means it will have a low affinity for the PARP active site and is unlikely to induce the conformational changes required for efficient PARP trapping. It serves as an excellent negative control to demonstrate the specificity and potency of engineered inhibitors.

Section 3: Experimental Protocols for Inhibitor Characterization

To ensure scientific rigor, the protocols described below are designed as self-validating systems. They include necessary controls and provide a clear, causal link between experimental steps and the resulting data.

Protocol: PARP1 Catalytic Activity Assay (Chemiluminescent)

This assay quantifies an inhibitor's ability to block the PARP-catalyzed addition of ADP-ribose to histone proteins.

Principle: Histone proteins are immobilized on a microplate. Recombinant PARP1 enzyme and biotin-labeled NAD+ are added. Active PARP1 will biotinylate the histones. The amount of incorporated biotin is then detected using Streptavidin-HRP and a chemiluminescent substrate.

PARP_Catalytic_Assay Step1 1. Coat Plate with Histone Proteins Step2 2. Add PARP1 Enzyme, Biotin-NAD+, and Inhibitor Step1->Step2 Step3 3. Incubate (PARylation occurs) Step2->Step3 Step4 4. Wash Step Step3->Step4 Step5 5. Add Streptavidin-HRP Step4->Step5 Step6 6. Add Chemi- luminescent Substrate Step5->Step6 Step7 7. Read Luminescence Step6->Step7 Inhibitor Test Inhibitor Inhibitor->Step2 Blocks PARylation

Caption: Workflow for a PARP catalytic inhibition assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well white, high-binding microplate with histone H1 (100 µL/well of 10 µg/mL solution in PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS + 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL/well of 2% BSA in PBS for 1 hour at room temperature. Wash 3 times.

  • Compound Preparation: Prepare a serial dilution of the test inhibitors (e.g., Olaparib, N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide) in assay buffer (50 mM Tris, 2 mM MgCl₂, pH 8.0). Include a "No Inhibitor" (100% activity) and "No Enzyme" (background) control.

  • Reaction Initiation: To each well, add:

    • 50 µL of assay buffer containing the test inhibitor.

    • 25 µL of a reaction mix containing 250 µM Biotin-NAD+.

    • 25 µL of recombinant human PARP1 enzyme (final concentration ~1 ng/µL).[10]

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times.

    • Add 100 µL/well of Streptavidin-HRP (diluted in blocking buffer) and incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

    • Add 100 µL/well of a high-sensitivity chemiluminescent substrate.

    • Immediately read the luminescence on a microplate reader.

  • Data Analysis: Subtract the background (No Enzyme) signal from all wells. Normalize the data to the "No Inhibitor" control. Plot the percent inhibition versus inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀.

Protocol: PARP1 Trapping Assay (Fluorescence Polarization)

This assay directly measures the stabilization of the PARP1-DNA complex by an inhibitor.[17]

Principle: A short, fluorescently labeled DNA oligonucleotide tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When the much larger PARP1 enzyme binds to it, the tumbling slows dramatically, increasing the FP signal. In the presence of NAD+, active PARP1 auto-PARylates, becomes highly negatively charged, and dissociates from the DNA, causing the FP signal to drop. A trapping agent will prevent this dissociation, keeping the FP signal high.[18][19][20]

PARP_Trapping_Assay cluster_Assay Fluorescence Polarization (FP) Signal DNA_Low Fluorescent DNA Probe (Fast Tumbling) PARP_DNA_High PARP1-DNA Complex (Slow Tumbling) DNA_Low->PARP_DNA_High + PARP1 Low_FP Low FP DNA_Low->Low_FP DNA_Low_2 Fluorescent DNA Probe (Fast Tumbling) PARP_DNA_High->DNA_Low_2 + NAD+ (Auto-PARylation & Dissociation) PARP_Trapped_High Trapped PARP1-DNA Complex (Slow Tumbling) PARP_DNA_High->PARP_Trapped_High + NAD+ & Trapping Inhibitor (No Dissociation) High_FP High FP PARP_DNA_High->High_FP Low_FP_2 Low FP DNA_Low_2->Low_FP_2 High_FP_2 High FP PARP_Trapped_High->High_FP_2

Caption: Principle of the fluorescence polarization PARP trapping assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES, 12.5 mM MgCl₂, 50 mM KCl, 1 mM DTT, 0.01% NP-40, pH 7.6.

    • Fluorescent DNA: Prepare a 25 nM solution of a fluorescently labeled (e.g., FAM) DNA duplex containing a single-strand break mimic.

    • PARP1 Enzyme: Dilute recombinant PARP1 to ~0.5 ng/µL in 1x assay buffer.

    • Inhibitors: Prepare serial dilutions of test compounds.

  • Assay Plate Setup (384-well, black, low-volume):

    • Low FP Control (DNA only): 5 µL Assay Buffer + 5 µL Fluorescent DNA.

    • High FP Control (PARP-DNA complex): 5 µL PARP1 Enzyme + 5 µL Fluorescent DNA.

    • Test Wells: 2.5 µL of inhibitor dilution + 2.5 µL PARP1 Enzyme + 5 µL Fluorescent DNA.

  • Incubation 1: Incubate the plate for 15 minutes at room temperature to allow PARP1-DNA binding.

  • Reaction Initiation: Add 2.5 µL of NAD+ solution (final concentration ~100 µM) to all wells except the "High FP Control" (add buffer instead).

  • Incubation 2: Incubate for 60 minutes at room temperature.

  • Measurement: Read the fluorescence polarization on a suitable microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: The trapping effect is proportional to the FP signal. Normalize the data where the "Low FP Control" is 0% trapping and the "High FP Control" is 100% trapping. Plot the normalized FP signal against inhibitor concentration to determine the EC₅₀ for trapping.

Section 4: Conclusion and Future Directions

This guide demonstrates the vast gulf in performance between a simple, substrate-mimicking scaffold like N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide and highly engineered, clinically validated drugs like Olaparib, Rucaparib, Niraparib, and Talazoparib . While the former is predicted to be a weak catalytic inhibitor with negligible trapping ability, the latter are potent nanomolar inhibitors, with Talazoparib exhibiting a superior trapping phenotype that drives its cytotoxicity.[15]

The provided protocols offer robust, validated methods for quantifying these critical performance characteristics. For any novel compound, determining both the catalytic IC₅₀ and the trapping EC₅₀ is essential for a complete mechanistic understanding. Researchers developing next-generation PARP inhibitors should focus not only on enhancing catalytic inhibition but also on modulating PARP trapping efficiency to achieve desired therapeutic profiles, balancing efficacy with potential toxicities.

References

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. National Institutes of Health (NIH). Available from: [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PubMed Central. Available from: [Link]

  • Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. Available from: [Link]

  • Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. Available from: [Link]

  • BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation (JCI). Available from: [Link]

  • PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. PubMed Central. Available from: [Link]

  • PARP inhibitors induce synthetic lethality in BRCA deficient cells. ResearchGate. Available from: [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PNAS. Available from: [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. Available from: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. PubMed Central. Available from: [Link]

  • Classification of PARP inhibitors based on PARP trapping and catalytic inhibition, and rationale for combinations. ResearchGate. Available from: [Link]

  • Pharmacodynamic effects of the PARP inhibitor talazoparib (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors. National Institutes of Health (NIH). Available from: [Link]

  • PARPtrap™ Assay Kit for PARP1. BPS Bioscience. Available from: [Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PubMed Central. Available from: [Link]

  • Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. National Institutes of Health (NIH). Available from: [Link]

  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available from: [Link]

  • Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. PubMed Central. Available from: [Link]

  • Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. PubMed Central. Available from: [Link]

  • IC 50 values for rucaparib and carboplatin and cell line characteristics. ResearchGate. Available from: [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PubMed Central. Available from: [Link]

  • Biochemical PARP-1 trapping assay to assess trapping potency... ResearchGate. Available from: [Link]

  • PARP Assays. BPS Bioscience. Available from: [Link]

  • PARP assay for inhibitors. BMG LABTECH. Available from: [Link]

  • 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. PubChem. Available from: [Link]

  • PARPtrap™ Combo Assay Kit for PARP1 and PARP2. BPS Bioscience. Available from: [Link]

  • PARPtrap™ Assay Kit for PARP1. BPS Bioscience. Available from: [Link]

  • Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). Human Metabolome Database. Available from: [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide. PubMed Central. Available from: [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Available from: [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. National Institutes of Health (NIH). Available from: [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PubMed. Available from: [Link]

  • Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. PubMed. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Metabolomics of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide Across Biological Matrices

This guide provides an in-depth comparative analysis of the metabolomics of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, a key terminal metabolite of nicotinamide (Vitamin B3). Also known as N-methyl-4-pyridone-3-ca...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the metabolomics of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, a key terminal metabolite of nicotinamide (Vitamin B3). Also known as N-methyl-4-pyridone-3-carboxamide (4-py), this molecule is gaining increasing interest in clinical research due to its association with various physiological and pathological states, notably as a uremic toxin that accumulates in individuals with chronic kidney disease[1][2].

For researchers, scientists, and drug development professionals, understanding the nuances of 4-py's behavior and quantification across different biological matrices is paramount for robust and reliable study outcomes. This document offers a comprehensive overview of the metabolic context of 4-py, a comparative evaluation of analytical strategies for its quantification in plasma, urine, and tissue homogenates, and detailed, field-proven experimental protocols. Every recommendation and protocol herein is grounded in the principles of scientific integrity, drawing from established methodologies to ensure self-validating and reproducible results.

The Metabolic Journey of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a downstream product of the nicotinamide adenine dinucleotide (NAD+) salvage pathway. Excess nicotinamide is methylated to form N1-methylnicotinamide (MNA), which is then oxidized by aldehyde oxidase to yield either N-methyl-2-pyridone-5-carboxamide (2-py) or N-methyl-4-pyridone-3-carboxamide (4-py)[3]. These metabolites are then primarily excreted in the urine[4]. The accumulation of 4-py in the plasma is a hallmark of renal dysfunction[1][2].

Nicotinamide Nicotinamide MNA N1-Methylnicotinamide Nicotinamide->MNA NNMT 4-py N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide MNA->4-py Aldehyde Oxidase 2-py N-Methyl-2-pyridone-5-carboxamide MNA->2-py Aldehyde Oxidase Urine Urine 4-py->Urine Excretion 2-py->Urine Excretion cluster_0 Reversed-Phase Chromatography cluster_1 HILIC RP Non-polar stationary phase (e.g., C18) Polar mobile phase Poor retention of 4-py HILIC Polar stationary phase High organic mobile phase Good retention of 4-py Analyte 4-py Analyte->RP Weak Interaction Analyte->HILIC Strong Interaction

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Understanding the Compound and its Potential Hazards N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide belongs to the class of organic compounds known as nicotinamides.[2] A structurally similar compound, 1-Methyl-4-oxo-1...

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound and its Potential Hazards

N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide belongs to the class of organic compounds known as nicotinamides.[2] A structurally similar compound, 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, is classified with the following hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation[3]

Given these potential hazards, all waste containing N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide must be treated as hazardous waste.[4]

Core Principles of Chemical Waste Disposal

The disposal of any laboratory chemical waste is governed by stringent regulations.[5][6] It is crucial to adhere to the following principles:

  • Assume all chemical waste is hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[4]

  • Never dispose of chemicals down the drain unless specifically approved by your EHS office.[4][5]

  • Segregate waste streams to prevent dangerous reactions.[6] Do not mix N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide waste with incompatible materials.

  • Properly label all waste containers with the full chemical name and associated hazards.[4][6]

  • Use appropriate and compatible waste containers. [4][6]

Personal Protective Equipment (PPE)

Before handling N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide or its waste, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.[7]

  • Respiratory Protection: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide from the point of generation to final pickup.

Step 1: Waste Collection and Segregation
  • Solid Waste: Collect any solid N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide in a separate, compatible, and sealed hazardous waste container.[4] Pyridine and its derivatives are often disposed of via incineration, so a flammable waste stream may be appropriate, but always confirm with your EHS department.[8]

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container.[9]

Step 2: Waste Container Management
  • Labeling: As soon as you begin accumulating waste, label the container with a hazardous waste tag provided by your institution.[4] The label must include the full chemical name: "N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide" and any other components in the waste stream.

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept closed except when adding waste.[4]

  • Secondary Containment: Store hazardous waste containers in a designated satellite accumulation area with secondary containment to prevent spills.[4]

Step 3: Requesting Waste Pickup
  • Once your waste container is full or you no longer need to add to it, arrange for a hazardous waste pickup through your institution's EHS department. Do not transport hazardous waste yourself.[4]

Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Assess the Spill: From a safe distance, assess the extent of the spill.

  • Small Spills: For small spills, if you are trained and have the appropriate spill kit, you can clean it up. Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Large Spills: For large spills, contact your institution's EHS department or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide.

DisposalWorkflow start Waste Generation (N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill identify_waste Identify Waste Type segregate Segregate Waste Streams identify_waste->segregate ppe->identify_waste label_container Label Hazardous Waste Container segregate->label_container store Store in Satellite Accumulation Area with Secondary Containment label_container->store request_pickup Request EHS Waste Pickup store->request_pickup small_spill Small Spill Cleanup (Use Spill Kit) spill->small_spill Small large_spill Large Spill (Contact EHS Immediately) spill->large_spill Large small_spill->label_container

Caption: Decision workflow for the safe disposal of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide waste.

Summary of Hazard and Disposal Information

Parameter Information Source
Chemical Name N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide-
Synonyms 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamidePubChem CID 440810
Known Hazards Uremic toxin[1]
Inferred Hazards Harmful if swallowed, skin/eye irritant, respiratory irritant[3]
Waste Classification Hazardous Waste[4]
Disposal Method Collection by certified hazardous waste handler; likely incineration[8]
PPE Chemical-resistant gloves, safety goggles, lab coat[7]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for final instructions.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Anenta. (2024, December 18). A guide to the disposal of laboratory waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dihydro-1-methyl-4-oxo-3-pyridinecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • Human Metabolome Database. (2006, August 13). Showing metabocard for N1-Methyl-4-pyridone-3-carboxamide (HMDB0004194). Retrieved from [Link]

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